molecular formula C₂₄H₃₅NaO₅ B1150762 2,3-Dehydro Lovastatin Acid Sodium Salt

2,3-Dehydro Lovastatin Acid Sodium Salt

Cat. No.: B1150762
M. Wt: 426.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dehydro Lovastatin Acid Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₅NaO₅ and its molecular weight is 426.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₄H₃₅NaO₅

Molecular Weight

426.52

Synonyms

[1S-[1α(2E,5S*),2α,6β,8β(R*),8aα]]− 7-[1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-_x000B_(2-methyl-1-oxobutoxy)-1-naphthalenyl]-5-hydroxy-2-heptenoic Acid Sodium Salt; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dehydro Lovastatin Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lovastatin, a secondary metabolite produced by fungi such as Aspergillus terreus, was one of the first highly effective inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase to be commercialized.[1] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[2] Lovastatin is administered as an inactive prodrug, a lactone, which is hydrolyzed in vivo to its active β-hydroxy acid form.[1][3] The study of lovastatin's derivatives and related compounds is crucial for understanding its metabolism, developing more potent analogs, and for quality control during its production.

One such critical derivative is 2,3-Dehydro Lovastatin Acid Sodium Salt. This compound, featuring a double bond in the heptanoic acid side chain, is an important reference standard for analytical method development and validation, particularly in Abbreviated New Drug Applications (ANDA) for lovastatin products.[4][5] Its presence as a byproduct in fermentation processes or as a degradation product necessitates its synthesis and thorough characterization for use as a qualified standard in purity and stability assays.[6][7]

This guide provides a comprehensive overview of a plausible synthetic route and the rigorous analytical methodologies required for the characterization of this compound, designed for researchers and professionals in drug development and quality control.

Part 1: Multi-Step Synthesis Pathway

The synthesis of this compound from the commercially available lovastatin lactone is a multi-step process. The core strategy involves three key transformations:

  • Saponification: The inactive lactone prodrug is hydrolyzed under basic conditions to yield the water-soluble lovastatin hydroxy acid sodium salt.

  • Dehydrogenation: A double bond is selectively introduced at the 2,3-position of the heptanoic acid side chain. This is the most challenging step, requiring careful selection of reagents to avoid side reactions on the complex polyketide structure.

  • Purification and Salt Formation: The target compound is purified and isolated as a stable sodium salt.

Overall Synthesis Workflow

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Dehydrogenation (Proposed) cluster_2 Step 3: Purification & Salt Formation A Lovastatin Lactone B Lovastatin Acid (Sodium Salt in solution) A->B NaOH / Solvent C Lovastatin Acid B->C Workup D Activated Intermediate (e.g., 3-O-Mesylate) C->D 1. Acidification 2. Mesyl Chloride, Pyridine E 2,3-Dehydro Lovastatin Acid D->E Non-nucleophilic base (e.g., DBU) F Crude Dehydro Acid E->F Workup G Purified Dehydro Acid F->G Chromatography H Final Product: 2,3-Dehydro Lovastatin Acid Sodium Salt G->H Sodium 2-ethylhexanoate or NaOH (stoichiometric)

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol 1: Hydrolysis of Lovastatin Lactone

The initial step opens the lactone ring to expose the hydroxy acid moiety, which is essential for the subsequent elimination reaction. This is a standard saponification reaction.

  • Rationale: Sodium hydroxide provides the nucleophilic hydroxide ion to attack the lactone's carbonyl carbon. A co-solvent system like methanol/water or ethanol/water is used to ensure the solubility of both the relatively nonpolar lovastatin lactone and the ionic base.[8][9] Gentle warming accelerates the reaction to completion.

  • Methodology:

    • Suspend Lovastatin (1.0 eq) in a 1:2 mixture of methanol and water.

    • Add a solution of sodium hydroxide (1.1 eq, ~3% w/v) to the suspension.

    • Warm the reaction mixture to approximately 35-40°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC (typically 1-2 hours). The solution should become clear as the soluble sodium salt is formed.

    • Cool the reaction mixture to room temperature. This solution containing Lovastatin Acid Sodium Salt can be used directly or after an acidic workup for the next step.

Experimental Protocol 2: Dehydrogenation of Lovastatin Acid (Proposed)

Creating the 2,3-double bond requires a dehydration/elimination reaction. A direct acid- or base-catalyzed dehydration of the 3-hydroxyl group is risky due to the molecule's sensitivity and potential for side reactions. A more controlled approach involves converting the hydroxyl into a good leaving group, followed by base-induced elimination.

  • Rationale: This two-step sequence provides high selectivity. The 3-hydroxyl group is first converted to a mesylate or tosylate, which are excellent leaving groups. A sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[10]undec-7-ene (DBU) is then used to promote an E2 elimination, forming the desired α,β-unsaturated carboxylic acid with minimal risk of competing substitution (SN2) reactions.

  • Methodology:

    • Acidification & Extraction:

      • Cool the solution from Protocol 1 in an ice bath and carefully adjust the pH to ~4.0 with 1M hydrochloric acid.[8][9]

      • Extract the resulting lovastatin acid into an organic solvent like ethyl acetate (3x volumes).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude lovastatin acid.

    • Activation of Hydroxyl Group:

      • Dissolve the dried lovastatin acid in anhydrous dichloromethane or pyridine at 0°C under a nitrogen atmosphere.

      • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (1.5 eq) or use pyridine as both solvent and base.

      • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

    • Elimination:

      • Without isolating the mesylate intermediate, add DBU (1.5 eq) to the reaction mixture.

      • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until the elimination is complete by TLC/HPLC analysis.

    • Workup:

      • Quench the reaction with saturated ammonium chloride solution.

      • Extract the product with ethyl acetate, wash the combined organic layers with 1M HCl, water, and brine.

      • Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude 2,3-Dehydro Lovastatin Acid.

Experimental Protocol 3: Purification and Final Salt Formation

Purification is critical to ensure the final product meets the high-purity requirements for a reference standard. The final step involves converting the purified acid to its stable sodium salt.

  • Rationale: Flash column chromatography is a standard method for purifying organic compounds of moderate polarity. The final salt formation is achieved by a precise acid-base titration with a sodium source. Using a stoichiometric amount of a sodium base like sodium 2-ethylhexanoate in a non-aqueous solvent allows for the precipitation of the clean sodium salt.[8][9]

  • Methodology:

    • Purification:

      • Purify the crude product from Protocol 2 using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid (to prevent salt formation on the column).

      • Combine fractions containing the pure product (as determined by TLC/HPLC) and concentrate in vacuo.

    • Salt Formation:

      • Dissolve the purified 2,3-Dehydro Lovastatin Acid in a minimal amount of a suitable solvent like ethyl acetate or acetone.

      • Add a stoichiometric quantity (1.0 eq) of sodium 2-ethylhexanoate dissolved in the same solvent.

      • Stir the mixture gently at room temperature. The sodium salt should precipitate out of the solution.

      • Cool the slurry to 5-10°C to maximize precipitation.[9]

      • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid powder.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is mandatory to confirm the identity, structure, and purity of the synthesized material. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Analytical Characterization Workflow

cluster_0 Purity & Identity cluster_1 Structural Elucidation A Final Product: 2,3-Dehydro Lovastatin Acid Sodium Salt B HPLC-UV A->B Purity Assay C LC-MS A->C Molecular Weight Confirmation D 1H NMR A->D Proton Environment E 13C NMR A->E Carbon Skeleton

Caption: Orthogonal methods for analytical characterization.

Experimental Protocol 4: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for assessing the purity of the final compound and distinguishing it from lovastatin and other related impurities.

  • Rationale: Reversed-phase chromatography on a C18 column effectively separates compounds based on polarity. An acidic mobile phase (e.g., using phosphoric or formic acid) ensures that the carboxylate is protonated, leading to sharp, well-defined peaks.[11][12] UV detection is suitable as the conjugated diene system in the hexahydronaphthalene ring and the α,β-unsaturated carboxylate provide strong chromophores.[7][10]

  • Methodology:

    • Instrument: HPLC system with a PDA or VWD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[2][11]

    • Flow Rate: 1.0 - 1.5 mL/min.[2]

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 238 nm.[2][7]

    • Sample Preparation: Dissolve a known quantity of the final product in the mobile phase or a suitable diluent (e.g., 80:20 acetonitrile:water).

    • Analysis: Inject the sample and analyze the chromatogram for the main peak's retention time and area percentage to determine purity. The introduction of the 2,3-double bond should result in a different retention time compared to lovastatin acid.

Experimental Protocol 5: Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight of the synthesized compound.

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, allowing for the detection of the molecular ion with minimal fragmentation. High-resolution mass spectrometry (e.g., QTOF) can confirm the elemental composition.

  • Methodology:

    • Instrument: LC-MS system, typically with an ESI source.

    • Mode: Can be run in either positive or negative ion mode.

      • Negative Mode: Expect to see the deprotonated molecule [M-Na]⁻ at m/z 403.25.

      • Positive Mode: Expect to see the protonated molecule [M-Na+H]⁺ at m/z 405.26 or the sodium adduct [M-Na+2Na]⁺ at m/z 449.22.

    • Sample Preparation: Infuse a dilute solution of the sample in methanol or acetonitrile directly into the source, or analyze the eluent from the HPLC.

    • Analysis: Confirm that the observed mass-to-charge ratio (m/z) matches the calculated theoretical mass for the chemical formula C₂₄H₃₅O₅Na.[6]

Experimental Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unequivocal structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • Rationale: ¹H and ¹³C NMR spectra will provide definitive proof of the 2,3-dehydro structure. The key diagnostic signals will be the appearance of two new olefinic protons and the disappearance of the signals corresponding to the CH₂-CH(OH) moiety in the parent lovastatin acid.

  • Methodology:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

    • Analysis:

      • ¹H NMR: Look for the appearance of two new signals in the olefinic region (typically δ 5.5-7.5 ppm) corresponding to the protons at C2 and C3. These signals will likely appear as doublets or doublets of doublets due to coupling with each other and adjacent protons. Concurrently, the signals for the C2 protons and the C3 proton from the saturated side chain of lovastatin acid will be absent.

      • ¹³C NMR: Expect to see two new signals for the sp² carbons of the double bond (typically δ 120-150 ppm) and a downfield shift of the C1 carbonyl carbon due to conjugation. The signals for the C2 and C3 carbons of the saturated parent compound will be absent.

Part 3: Data Summary

The following table summarizes the expected key characterization data for the synthesized compound.

ParameterExpected ValueRationale / Reference
Molecular Formula C₂₄H₃₅NaO₅Based on chemical structure.[6]
Molecular Weight 426.52 g/mol Calculated from the molecular formula.[6][13]
HPLC Retention Time Varies with conditionsExpected to be different from Lovastatin Acid due to altered polarity.
UV λmax ~238 nmBased on the conjugated chromophore system.[14][15]
Mass Spectrum (ESI-) m/z 403.25 [M-Na]⁻Corresponds to the deprotonated free acid.
Mass Spectrum (ESI+) m/z 405.26 [M-Na+H]⁺Corresponds to the protonated free acid.
¹H NMR (Key Signals) δ ~5.5-7.5 ppm (2H, olefinic)Diagnostic for the new C=C double bond.
¹³C NMR (Key Signals) δ ~120-150 ppm (2C, olefinic)Diagnostic for the new sp² carbons.

Conclusion

The synthesis and characterization of this compound require a well-designed, multi-step chemical process coupled with a suite of orthogonal analytical techniques. The proposed pathway, involving lactone hydrolysis, a controlled dehydrogenation via an activated intermediate, and purification, presents a robust method for obtaining this valuable reference material. Rigorous characterization by HPLC, MS, and NMR is non-negotiable and provides a self-validating system to ensure the material's identity, purity, and structural integrity, making it suitable for its intended use in high-stakes pharmaceutical quality control and regulatory filings.

References

  • US6756507B2 - Process for the preparation of sodium salts of statins - Google Patents. [URL: https://patents.google.
  • WO2001044144A2 - Process for the preparation of sodium salts of statins - Google Patents. [URL: https://patents.google.
  • Cis-2,3-Dehydro Lovastatin Acid Sodium Salt | CAS No: 1649450-58-7. AquigenBio. [URL: https://www.aquigenbio.
  • Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7 - ChemWhat. [URL: https://www.
  • Javernik, S., & Vovk, I. (2003). Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products after Exposure to an Oxidative Atmosphere. Acta Chimica Slovenica, 50(4), 757-767.
  • Wang-Iverson, D., Ivashkiv, E., Jemal, M., & Cohen, A. I. (1989). Determination of lovastatin acid in serum by gas chromatography/mass spectrometry. Rapid communications in mass spectrometry, 3(5), 132–134.
  • Bizukojc, M., & Ledakowicz, S. (2015). Lovastatin Production: From molecular basis to industrial process optimization. Biotechnology and Applied Biochemistry, 62(4), 438-453.
  • Lovastatin - Wikipedia. [URL: https://en.wikipedia.
  • Tang, B. K., Kalow, W., & Roberts, E. A. (1993). Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. European journal of clinical pharmacology, 44(1), 83–86.
  • This compound | CAS 188067-71-2 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.
  • Nurhabibah, N., Nugroho, A. K., Martien, R., & Lukitaningsih, E. (2021). Solubility Studies and Validation of Lovastatin using High Performance Liquid Chromatography Method. Research Journal of Pharmacy and Technology, 14(1), 1-6.
  • Lovastatin Hydroxy Acid (sodium salt) | CAS 75225-50-2 | Cayman Chemical - Biomol. [URL: https://www.biomol.com/products/all-biochemicals/miscellaneous/lovastatin-hydroxy-acid-sodium-salt-cay10010339-1.html]
  • Lovastatin Hydroxy Acid (sodium salt) (CAS Number: 75225-50-2) | Cayman Chemical. [URL: https://www.caymanchem.
  • This compound | CAS 188067-71-2 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.
  • Methods for the Analysis of Lovastatin Extended-Release Tablets. USP's Emerging Standards. [URL: https://www.uspnf.
  • Manzoni, M., & Rollini, M. (2012). A review on lovastatin and its production. Journal of Biochemical Technology, 4(1), 581-587.
  • de Oliveira, J. E., de Diego, M., & de Oliveira, L. A. (2012). Development and Validation of a Simple and Fast HPLC Method for Determination of Lovastatin, Pravastatin and Simvastatin.
  • Lee, C. H., Pan, T. M., & Chen, C. J. (2007). Conversion Investigation for Lovastatin and Its Derivatives By HPLC. Journal of the Chinese Chemical Society, 54(4), 989-995.

Sources

2,3-Dehydro Lovastatin Acid Sodium Salt: Impurity Profile & Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dehydro Lovastatin Acid Sodium Salt (CAS: 1649450-58-7 / 188067-71-2) is a critical pharmaceutical impurity and degradation product associated with the HMG-CoA reductase inhibitor Lovastatin. Unlike its parent compound, which is a potent cholesterol-lowering agent, the 2,3-dehydro variant represents a structural degradant formed via the elimination of the pharmacologically essential


-hydroxyl group.

This technical guide analyzes the compound's identity, its mechanism of formation (degradation pathway), and the structural-activity relationship (SAR) that renders it a vital reference standard for purity profiling in drug development.

Part 1: Chemical Identity & Structural Biology

Compound Classification
  • Chemical Name: Sodium (2Z,5R)-7-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthalenyl]-5-hydroxy-2-heptenoate.

  • Role: Pharmaceutical Reference Standard (Impurity/Degradant).

  • Parent Drug: Lovastatin (Mevinolin).

  • Molecular Formula:

    
    
    
Structural Divergence from Active Pharmacophore

The biological potency of statins relies on the 3,5-dihydroxyheptanoic acid moiety, which mimics the transition state of HMG-CoA reduction.

  • Lovastatin Acid (Active): Contains -OH groups at C3 and C5. The C3-OH is critical for hydrogen bonding with the HMG-CoA reductase active site (specifically residues Ser684 and Asp690).[1]

  • 2,3-Dehydro Variant (Inactive/Low Potency): A double bond exists between C2 and C3. This modification results from the dehydration (loss of water) involving the C3 hydroxyl group.

    • Consequence: The loss of the C3-OH group and the rigidification of the side chain destroy the transition-state mimicry, drastically reducing or abolishing binding affinity to HMG-CoA reductase.

Part 2: Mechanistic Profile[1]

Mechanism of Formation (Degradation Pathway)

The primary "mechanism" relevant to this compound is its formation via acid-catalyzed


-elimination . This typically occurs during the fermentation process, harsh hydrolysis conditions, or long-term storage of Lovastatin Acid.
  • Hydrolysis: Lovastatin (Lactone) is hydrolyzed to Lovastatin Acid (Open Ring).

  • Protonation: Under acidic conditions, the C3-hydroxyl group can be protonated.

  • Elimination: Water is eliminated, forming a double bond between C2 and C3 (conjugation with the C1 carboxylate).

Biological Mechanism (Structure-Activity Relationship)

While Lovastatin Acid acts as a competitive inhibitor of HMG-CoA reductase (


 nM), the 2,3-dehydro analog serves as a negative control in SAR studies.
FeatureLovastatin Acid (Active)2,3-Dehydro Lovastatin (Impurity)Mechanistic Impact
C3 Position Hydroxyl (-OH)Double Bond (=)Loss of critical H-bond donor/acceptor.
Side Chain Flexible,

hybridized
Rigid,

hybridized
Steric clash prevents induced fit in enzyme pocket.
Activity Potent HMG-CoA InhibitorNegligible / InactiveFailure to mimic Mevalonate transition state.

Part 3: Visualization of Degradation Logic

The following diagram illustrates the transformation from the prodrug Lovastatin to its active form, and subsequently to the 2,3-dehydro degradation product.

LovastatinDegradation Lova Lovastatin (Lactone) (Prodrug) LovaAcid Lovastatin Acid (Active Pharmacophore) 3,5-Dihydroxy Side Chain Lova->LovaAcid In Vivo Hydrolysis (Carboxylesterase) Dehydro 2,3-Dehydro Lovastatin (Degradant/Impurity) Loss of C3-OH via Elimination LovaAcid->Dehydro Dehydration (Acid/Heat Stress) HMG HMG-CoA Reductase (Target Enzyme) LovaAcid->HMG Inhibits (Ki ~0.6 nM) Dehydro->HMG No Binding (Inactive)

Caption: Pathway showing the activation of Lovastatin and its subsequent degradation into the inactive 2,3-dehydro form.

Part 4: Experimental Protocols (Quality Control)

Since 2,3-Dehydro Lovastatin is a reference standard, the primary experimental workflow involves HPLC Impurity Profiling .

HPLC Detection Protocol

Objective: To quantify 2,3-dehydro lovastatin as an impurity in bulk Lovastatin API.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 60% A / 40% B

    • 5-20 min: Linear gradient to 20% A / 80% B

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 238 nm (The conjugated double bond in the dehydro variant may shift

    
     slightly compared to the parent; 238 nm is standard for statins).
    
  • Expected Result:

    • Lovastatin Acid: Elutes early (more polar).

    • Lovastatin (Lactone): Elutes late (less polar).

    • 2,3-Dehydro Lovastatin: Elutes at a distinct Relative Retention Time (RRT), typically between the acid and lactone forms due to intermediate polarity (loss of -OH but presence of carboxylate).

References

  • National Center for Biotechnology Information (NCBI). Lovastatin: Mechanism of Action and Metabolism. PubChem Database. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Mevacor (Lovastatin) Prescribing Information. Available at: [Link][2]

  • Guide to Pharmacology. HMG-CoA Reductase Inhibitors: Ligand Interactions. IUPHAR/BPS. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Activity of Lovastatin Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a widely prescribed cholesterol-lowering agent, is a prodrug that undergoes conversion to its active form and can also degrade into various products under different physiological and storage conditions. Understanding the in vitro biological activities of these degradation products is paramount for a comprehensive assessment of lovastatin's overall therapeutic and toxicological profile. This technical guide provides an in-depth analysis of the known in vitro effects of lovastatin's primary degradation products, focusing on their impact on HMG-CoA reductase inhibition, cytotoxicity, and endothelial cell function. Detailed, field-proven protocols for key in vitro assays are provided to enable researchers to rigorously evaluate these compounds. This guide is intended to be a critical resource for researchers in pharmacology, drug discovery, and toxicology, offering both foundational knowledge and practical methodologies for the study of lovastatin and its derivatives.

Introduction: The Significance of Lovastatin and Its Degradation Products

Lovastatin, a secondary metabolite isolated from fungi, was the first HMG-CoA reductase inhibitor to be approved for the treatment of hypercholesterolemia.[1] Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Lovastatin is administered as an inactive lactone prodrug, which is hydrolyzed in vivo to its pharmacologically active β-hydroxy acid form.[2]

However, the chemical journey of lovastatin does not end with its activation. The lactone ring is susceptible to hydrolysis under various pH conditions, and other degradation pathways can lead to the formation of additional products, such as dehydrolovastatin.[3] The presence and biological activities of these degradation products are of significant interest for several reasons:

  • Therapeutic Efficacy: The conversion to the active β-hydroxy acid is essential for the primary cholesterol-lowering effect. The rate and extent of this conversion, as well as the potential for degradation into inactive or less active compounds, can influence the overall efficacy of the drug.

  • Pleiotropic Effects: Statins are known to have effects beyond cholesterol-lowering, often referred to as pleiotropic effects.[4] These can include anti-inflammatory, immunomodulatory, and anti-proliferative properties.[4] It is crucial to determine whether the parent drug, its active metabolite, or its degradation products are responsible for these off-target activities.

  • Toxicology and Side Effects: The degradation products of lovastatin may possess their own unique toxicological profiles, potentially contributing to the adverse effects associated with statin therapy. A thorough understanding of their in vitro cytotoxicity is therefore essential.

This guide will dissect the in vitro activities of the most well-characterized lovastatin degradation products, providing a framework for their systematic evaluation.

Lovastatin Degradation: A Chemical Perspective

The primary degradation pathway of lovastatin is the hydrolysis of its lactone ring. This process is highly dependent on pH.[3]

  • Alkaline and Neutral Conditions: Favor the opening of the lactone ring to form the active β-hydroxy acid.[3]

  • Acidic Conditions: Can also lead to hydrolysis, though the stability is greater than in alkaline or neutral media.[3]

Beyond simple hydrolysis, other degradation products can form, such as dehydrolovastatin. The formation of these products can be influenced by factors like temperature, light, and the presence of oxidizing agents.

Lovastatin_Degradation Lovastatin_Lactone Lovastatin (Lactone Prodrug) Lovastatin_Hydroxy_Acid Lovastatin β-Hydroxy Acid (Active Form) Lovastatin_Lactone->Lovastatin_Hydroxy_Acid Hydrolysis (Alkaline/Neutral pH, Enzymes) Dehydrolovastatin Dehydrolovastatin Lovastatin_Lactone->Dehydrolovastatin Oxidation/Other Other_Degradation_Products Other Degradation Products Lovastatin_Lactone->Other_Degradation_Products Various Stress Conditions Lovastatin_Hydroxy_Acid->Lovastatin_Lactone Lactonization (Acidic pH) HMG_CoA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Cofactor, and Test Compounds Plate_Setup Set up 96-well plate (Blank, Control, Test) Reagents->Plate_Setup Incubation Pre-incubate at 37°C Plate_Setup->Incubation Reaction_Start Initiate reaction with Enzyme Incubation->Reaction_Start Kinetic_Read Kinetic reading at 340 nm Reaction_Start->Kinetic_Read Calculate_Rates Calculate reaction rates Kinetic_Read->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50 Calculate IC50 Percent_Inhibition->IC50

Caption: Workflow for the HMG-CoA reductase inhibition assay.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of lovastatin and its degradation products is a critical aspect of their safety profile. In vitro cytotoxicity assays provide a means to evaluate their effects on cell viability and proliferation in various cell types.

Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and high-throughput method for screening the cytotoxic effects of compounds. HepG2 cells, a human liver cancer cell line, are often used as they represent a relevant cell type for studying the effects of drugs metabolized in the liver.

Comparative Cytotoxicity

Recent studies have highlighted that the lactone form of lovastatin can exhibit cytotoxic effects, particularly in cancer cell lines, that are independent of HMG-CoA reductase inhibition. [5]This effect is thought to be related to the inhibition of the proteasome. [5]The β-hydroxy acid form is generally less cytotoxic. [6]

Cell Line Compound Cytotoxicity (IC50/LC50) Reference(s)
HepG2 Lovastatin (unspecified form) 0.1 - 2.5 µM (non-toxic over 8 days) [6]

| Myotubes | Lovastatin (unspecified form) | IC50 = 5.4 µM (protein synthesis inhibition) | [7] |

Note: The cytotoxic concentrations can vary significantly depending on the cell line, exposure time, and the specific endpoint being measured.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • Test compounds (lovastatin lactone, β-hydroxy acid, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include control wells with medium only (no cells) and cells with vehicle control (the solvent used to dissolve the compounds).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) value.

In Vitro Assessment of Endothelial Function

The vascular endothelium plays a crucial role in cardiovascular health, and statins are known to have beneficial effects on endothelial function. These effects are often attributed to the increased production of nitric oxide (NO), a key signaling molecule involved in vasodilation and anti-inflammatory processes.

Causality Behind Experimental Choices

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate. In this assay, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically. This assay provides a reliable way to assess the effects of compounds on NO production in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Effects on Endothelial Nitric Oxide Production

Lovastatin has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells. This effect is thought to contribute to the pleiotropic cardiovascular benefits of statins. The relative contributions of the lactone, hydroxy acid, and other degradation products to this effect are an active area of research. Some studies suggest that the anti-inflammatory effects of dehydrolovastatin may also play a role in improving endothelial function. [8]

Experimental Protocol: Griess Assay for Nitric Oxide Production

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • Test compounds

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader capable of measuring absorbance at ~540 nm

Procedure:

  • Cell Culture and Treatment:

    • Culture endothelial cells in a 96-well plate until they reach confluence.

    • Treat the cells with the test compounds at various concentrations for the desired time period. Include appropriate vehicle controls.

  • Sample Collection:

    • After treatment, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add the collected supernatant.

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

    • Add the Griess Reagent to all wells (samples and standards).

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Use the standard curve to determine the concentration of nitrite in each sample.

    • Compare the nitrite levels in the treated groups to the control group to assess the effect of the compounds on NO production.

Endothelial_Function_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_execution Griess Assay cluster_data_analysis Data Analysis Culture_Cells Culture Endothelial Cells Treat_Compounds Treat with Test Compounds Culture_Cells->Treat_Compounds Collect_Supernatant Collect Supernatant Treat_Compounds->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_NO Calculate NO Production Measure_Absorbance->Calculate_NO Standard_Curve Generate Nitrite Standard Curve Standard_Curve->Calculate_NO

Caption: Workflow for assessing endothelial nitric oxide production.

Conclusion and Future Directions

The in vitro evaluation of lovastatin's degradation products reveals a complex pharmacological profile that extends beyond the simple inhibition of HMG-CoA reductase by its active β-hydroxy acid metabolite. The parent lactone prodrug and other degradation products, such as dehydrolovastatin, possess distinct biological activities, including potential off-target cytotoxicity and anti-inflammatory effects.

This technical guide provides a foundational framework and practical methodologies for researchers to systematically investigate the in vitro activity of these compounds. A thorough understanding of the individual contributions of each degradation product is essential for a complete picture of lovastatin's therapeutic efficacy and safety.

Future research should focus on:

  • Comprehensive Profiling: Systematically characterizing the in vitro activity of a wider range of lovastatin degradation products using a battery of assays.

  • Quantitative Comparisons: Conducting head-to-head comparisons of the potency (e.g., IC50, EC50, LC50) of different degradation products in various assays.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying the observed in vitro effects of these degradation products.

  • In Vitro-In Vivo Correlation: Investigating the correlation between the in vitro activities of these compounds and their in vivo effects to better predict their physiological relevance.

By employing the principles and protocols outlined in this guide, the scientific community can continue to build a more complete understanding of the multifaceted pharmacology of lovastatin and its degradation products, ultimately contributing to the development of safer and more effective therapies.

References

  • Rao, S., et al. (1999). Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase. Proceedings of the National Academy of Sciences, 96(14), 7797-7802. [Link]

  • Pressi, G., et al. (2024). Red Yeast Rice or Lovastatin? A Comparative Evaluation of Safety and Efficacy Through a Multifaceted Approach. Phytotherapy Research. [Link]

  • Patil, S. B., et al. (2010). Structure of lovastatin in (A) lactone form and (B) open hydroxy acid form. ResearchGate. [Link]

  • Ebaid, D., et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Metabolites, 12(12), 1205. [Link]

  • Al-Hussaini, M. (2002). In vitro assessment of acute and chronic toxicity of lovastatin to cultured HepG2 hepatoma cells. Memorial University Research Repository. [Link]

  • Alvarez-Lueje, A., et al. (2005). Assessment of the hydrolytic degradation of lovastatin by HPLC. Journal of the Chilean Chemical Society. [Link]

  • Schachter, M. (2022). Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 23(18), 10468. [Link]

  • Kim, J. S., et al. (2007). Lovastatin Induces Apoptotic Cell Death by Activation of Intracellular Ca2+ Signal in HepG2 Human Hepatoma Cells. Journal of Toxicology and Public Health, 23(3), 189-197. [Link]

  • Vree, T. B., et al. (2003). Differences Between Lovastatin and Simvastatin Hydrolysis in Healthy Male and Female Volunteers. TheScientificWorldJournal, 3, 1332-1343. [Link]

  • Lee, I. T., et al. (2018). Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages. International Journal of Molecular Medicine, 41(2), 1103-1109. [Link]

  • Hosseini, A., et al. (2017). Lovastatin prevents bleomycin-induced DNA damage to HepG2 cells. Research in Pharmaceutical Sciences, 12(3), 225-231. [Link]

  • Nakahara, K., et al. (1995). In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes. Toxicology and Applied Pharmacology, 131(1), 163-172. [Link]

  • Yuan, Y., et al. (2021). Discovery of an orally active VHL-recruiting PROTAC that degrades HMG-CoA reductase. ResearchGate. [Link]

  • Kavanagh, P. V., et al. (2018). Red yeast rice extract reduces interleukin-1 beta secretion from peripheral blood mononuclear cells when treated with cholesterol crystals. pA2 Online. [Link]

  • PharmGKB. (n.d.). Lovastatin Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Choi, J. H., et al. (2016). Cytotoxicity of five statins in HepG2 and HEK293 cells. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Lovastatin derivative dehydrolovastatin ameliorates ulcerative colitis in mice by suppressing NF-κB and inflammatory cytokine expression. International Immunopharmacology, 75, 105777. [Link]

  • Cazedey, E. C. L., et al. (2018). Lovastatin in lactone and hydroxy acid forms and citrinin in red yeast rice powders analyzed by HPTLC-UV/FLD. ResearchGate. [Link]

  • Marzolla, V., et al. (2014). Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo. PLoS ONE, 9(2), e86932. [Link]

  • Ghavipour, M., et al. (2021). An overview on the biological activity and anti-cancer mechanism of lovastatin. Journal of Cellular Physiology, 236(8), 5549-5561. [Link]

  • Luesch, H., et al. (2010). Chemical structures of α,β-dehydrolovastatin (DHLV), lovastatin, α,β-dehydrodihydromonacolin K, mevastatin, simvastatin, and pravastatin. ResearchGate. [Link]

Sources

Technical Guide: Biological Activity & Analytical Profiling of 2,3-Dehydro Lovastatin Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the structural analog and impurity profile of Lovastatin.

Executive Summary

2,3-Dehydro Lovastatin Acid Sodium Salt (CAS: 188067-71-2 / 1649450-58-7) is a critical degradation product and process impurity associated with the HMG-CoA reductase inhibitor Lovastatin.[1] Unlike the therapeutically active Lovastatin Acid (Mevinolinic Acid), which possesses a 3,5-dihydroxyheptanoic acid pharmacophore essential for enzyme binding, the 2,3-dehydro analog features a conjugated double bond that disrupts the stereochemical configuration required for potency.

In pharmaceutical development, this compound acts as a Critical Quality Attribute (CQA) marker.[1] Its presence indicates specific degradation pathways (dehydration) or fermentation byproducts.[1] This guide details its structural implications, lack of inhibitory efficacy, and the rigorous analytical protocols required for its detection.

Chemical Identity & Structural Context

The biological activity—or lack thereof—of 2,3-Dehydro Lovastatin Acid is best understood through its structural relationship to the parent prodrug and its active metabolite.

FeatureLovastatin (Prodrug) Lovastatin Acid (Active Drug) 2,3-Dehydro Lovastatin Acid (Impurity)
State Inactive LactoneActive Open-Ring Hydroxy AcidInactive/Low-Potency Degradant
Pharmacophore Cyclic ester (Lactone)3,5-Dihydroxyheptanoic acid5-Hydroxy-2-heptenoic acid
Mechanism Hydrolyzed in vivoMimics HMG-CoA transition stateSteric clash / Loss of H-bond donor
Role APITherapeutic Agent (Ki = 0.6 nM)Stability Indicator / Impurity Standard
Structural Mechanism of Inactivity

The "biological activity" of this compound is defined by its inability to inhibit HMG-CoA reductase effectively.[1]

  • Pharmacophore Disruption: The active statin pharmacophore requires a 3,5-diol structure to mimic the intermediate of HMG-CoA reduction.[1]

  • Dehydration Effect: The "2,3-dehydro" modification typically results from the elimination of the hydroxyl group at position 3 (or dehydration between C2 and C3), forming a double bond.[1]

  • Binding Consequence: This rigidifies the side chain and removes a critical hydrogen bond donor/acceptor, preventing the molecule from binding to the catalytic domain of HMG-CoA reductase.[1]

Biological Pathway & Significance[1][2]

While not a therapeutic target, 2,3-Dehydro Lovastatin Acid is biologically significant as a marker of metabolic stability and fermentation purity .

Metabolic & Degradation Pathway Diagram

The following diagram illustrates the conversion of Lovastatin to its active form and its degradation into the 2,3-dehydro impurity.

StatinPathway Lovastatin Lovastatin (Lactone) (Prodrug) LovastatinAcid Lovastatin Acid (Active Inhibitor) Ki = 0.6 nM Lovastatin->LovastatinAcid In vivo Hydrolysis (Carboxylesterase) Dehydro 2,3-Dehydro Lovastatin Acid (Inactive Impurity) Pharmacophore Disrupted LovastatinAcid->Dehydro Dehydration (Acidic/Thermal Stress) HMGCoA HMG-CoA Reductase (Target Enzyme) LovastatinAcid->HMGCoA Competitive Inhibition (Therapeutic Effect) Dehydro->HMGCoA No Binding (Steric Hindrance)

Caption: Pathway showing the activation of Lovastatin and the divergent degradation route leading to the inactive 2,3-dehydro analog.

Analytical Protocols: Detection & Quantification

For researchers utilizing this compound as a reference standard, precise HPLC conditions are required to separate it from the active acid and the lactone form.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Isolate and quantify 2,3-Dehydro Lovastatin Acid in the presence of Lovastatin and Lovastatin Acid.

1. Reagents & Preparation
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Standard Prep: Dissolve this compound to 0.1 mg/mL in diluent.

2. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm).[2]

  • Flow Rate: 1.5 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 238 nm (Maximal absorbance for the conjugated diene system).[1]

  • Injection Volume: 10 µL.

3. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
15.01090
20.01090
21.06040
4. System Suitability Criteria
  • Resolution (Rs): > 1.5 between Lovastatin Acid and 2,3-Dehydro Lovastatin Acid.[1]

  • Tailing Factor: < 1.5.[1]

  • Relative Retention Time (RRT):

    • Lovastatin Acid: ~1.00

    • 2,3-Dehydro Lovastatin Acid: ~1.15 (Elutes later due to loss of polar hydroxyl group).[1]

    • Lovastatin (Lactone): ~1.50[1]

Experimental Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Fermentation Broth or API) Extraction Solvent Extraction (Acetonitrile/Buffer) Sample->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration HPLC HPLC Injection (C18 Column, UV 238nm) Filtration->HPLC Data Data Analysis (Peak Area Integration) HPLC->Data Result Quantification of 2,3-Dehydro Impurity Data->Result

Caption: Step-by-step analytical workflow for isolating 2,3-Dehydro Lovastatin Acid from complex matrices.

Handling & Stability

  • Light Sensitivity: The conjugated double bond system in the 2,3-dehydro analog makes it susceptible to photo-oxidation.[1] Store in amber vials.

  • pH Stability:

    • Alkaline conditions (pH > 8): Stable as the sodium salt.[1]

    • Acidic conditions (pH < 4): Risk of lactonization or further degradation.[1]

  • Storage: -20°C, desiccated.

References

  • Alberts, A. W., et al. (1980).[1][3] Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent.[1] Proceedings of the National Academy of Sciences.[1] Link[1]

  • Friedman, M. (2010).[1] Conversion Investigation for Lovastatin and Its Derivatives By HPLC. PubMed.[1] Link

  • Tocris Bioscience. (2018).[1] Lovastatin Biological Activity and Chemical Data.[1][4][5][6][7][8][9] Tocris.[1] Link[1]

  • Santa Cruz Biotechnology. (2024).[1] this compound Product Data. SCBT.[1] Link[1]

  • United States Pharmacopeia (USP). Lovastatin Monograph: Impurity Testing.[1] (Refer to current USP-NF for official compendial methods).[1]

Sources

Technical Guide: The Impact of Lovastatin Degradation Kinetics on Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability-Activity Paradox: In pharmaceutical formulations, Lovastatin exists primarily as a lactone prodrug.[1] However, its degradation—specifically the hydrolytic conversion to Lovastatin Hydroxy Acid —fundamentally alters its pharmacodynamics. While the hydroxy acid is the requisite pharmacophore for in vivo cholesterol lowering (HMG-CoA reductase inhibition), recent data indicates that the Lovastatin Lactone possesses distinct, often superior, anti-proliferative potency against specific cancer cell lines, potentially via non-canonical proteasome inhibition.

This guide analyzes how the degradation profile of Lovastatin dictates its biological output in cell proliferation assays, providing researchers with the protocols necessary to control, quantify, and interpret these state-dependent effects.

Part 1: The Chemistry of Lovastatin Stability[1]

Lovastatin (Mevinolin) is a fungal secondary metabolite containing a naphthalene ring system and a


-hydroxy lactone side chain. Its stability is compromised by three primary degradation pathways: Hydrolysis , Oxidation , and Photolysis .
The Primary Degradation Pathway: Lactone Hydrolysis

The most critical degradation event regarding cell proliferation is the opening of the lactone ring.

  • Lovastatin Lactone (Prodrug): Lipophilic, cell-permeable.[2]

  • Lovastatin Acid (Degradant/Metabolite): Hydrophilic, charged at physiological pH, requires active transport (OATP) for uptake in hepatocytes, but poorly permeable in many non-hepatic cancer cell lines.

Kinetics: Hydrolysis is pH-dependent.[3]

  • Acidic pH (< 3): Reversible equilibrium; formation of methyl esters if methanol is present.

  • Alkaline pH (> 8): Rapid, irreversible hydrolysis to the hydroxy acid.

  • Neutral pH (7.4): Slow hydrolysis occurs in cell culture media, meaning the concentration of the active antiproliferative species changes during the incubation period of an assay.

Oxidative and Photo-Degradation

Secondary degradation products include:

  • Dehydrolovastatin: Formed via oxidation; possesses a conjugated double bond system.

  • Lovastatin Dimers: Formed under radical stress or high-concentration storage.

  • Epilovastatin: Isomerization product.

These oxidative impurities generally exhibit reduced affinity for HMG-CoA reductase and are often considered non-specific cytotoxic contaminants rather than targeted anti-proliferative agents.

Part 2: Pharmacological Divergence of Degradants

The central thesis of this guide is that degradation is not merely a loss of potency; it is a switch in mechanism.

The Mechanism Switch
Compound FormPrimary TargetMechanism of Anti-ProliferationCellular Uptake
Lovastatin Lactone Proteasome (20S) & HMG-CoA ReductaseG1 Arrest: Stabilizes p21/p27 by inhibiting their proteasomal degradation. Induces apoptosis via stress pathways.[4]High: Passive diffusion (Lipophilic).
Lovastatin Acid HMG-CoA Reductase Mevalonate Depletion: Prevents prenylation (farnesylation/geranylgeranylation) of Ras/Rho proteins.Low: Carrier-mediated (requires OATP transporters).

Critical Insight: In many in vitro tumor models (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer), the Lactone is significantly more potent (IC50 ~ 5-10 µM) than the Acid (IC50 > 50 µM or inactive). If your Lovastatin stock degrades to the Acid form before or during the assay, you may observe a false negative for anti-proliferative activity.

Visualization: The Dual-Pathway Mechanism

The following diagram illustrates how the chemical form dictates the biological pathway.

LovastatinMechanism cluster_permeability Cell Membrane Barrier Lactone Lovastatin Lactone (Prodrug) Acid Lovastatin Acid (Hydrolytic Degradant) Lactone->Acid Hydrolysis (pH > 7) Proteasome 20S Proteasome Lactone->Proteasome Inhibits (Direct) HMG HMG-CoA Reductase Lactone->HMG Inhibits (Intracellular conversion) Acid->Proteasome No Effect Acid->HMG Inhibits (High Affinity) p21 p21/p27 Accumulation Proteasome->p21 Prevents Degradation Mev Mevalonate Depletion HMG->Mev Blocks Synthesis Apoptosis Apoptosis & G1 Arrest p21->Apoptosis Ras Inhibited Ras/Rho Prenylation Mev->Ras Downstream Effect Ras->Apoptosis

Caption: Figure 1. Divergent Pharmacodynamics. The Lactone form directly inhibits the proteasome, while the Acid form (degradant) is restricted to HMG-CoA reductase inhibition and suffers from poor membrane permeability in non-hepatic cells.

Part 3: Experimental Protocols

To generate reproducible data, you must control the ratio of Lactone to Acid in your experiments.

Preparation of Defined Stock Solutions

Do not rely on generic "Lovastatin" powder without defining its state.

Protocol A: Pure Lovastatin Lactone Stock

  • Dissolve Lovastatin powder in 100% Ethanol or DMSO .

  • Validation: Verify the absence of the acid peak via HPLC (see Section 4).

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and promote hydrolysis.

Protocol B: Pure Lovastatin Acid Stock (Activated)

  • Dissolve 50 mg Lovastatin Lactone in 1 mL of 100% Ethanol .

  • Add 1 mL of 0.1 N NaOH .

  • Incubate at 50°C for 2 hours .

  • Adjust pH to 7.2 with 0.1 N HCl.

  • Bring to volume with water/buffer.

  • Validation: HPLC should show >99% conversion to the earlier-eluting Acid peak.

The Mevalonate Rescue Assay

This experiment confirms whether the observed anti-proliferative effect is due to HMG-CoA reductase inhibition (Acid effect) or off-target effects (Lactone/Proteasome effect).

  • Seed Cells: Plate A549 or HeLa cells (3,000 cells/well) in 96-well plates.

  • Treatment Groups:

    • Vehicle Control[5]

    • Lovastatin Lactone (10 µM)

    • Lovastatin Acid (10 µM)

    • Lovastatin Lactone (10 µM) + Mevalonolactone (100 µM)

    • Lovastatin Acid (10 µM) + Mevalonolactone (100 µM)

  • Incubation: 48–72 hours.

  • Readout: MTT or CellTiter-Glo assay.

Interpretation:

  • If Mevalonate fully rescues viability: Mechanism is HMG-CoA Reductase dependent (likely Acid effect or Lactone

    
    Acid conversion).
    
  • If Mevalonate fails to rescue : Mechanism is Proteasome dependent (Lactone specific effect).

Part 4: Analytical Methodologies for Quality Control

You cannot assume the stability of Lovastatin in cell culture media (pH 7.4, 37°C).

HPLC-UV Stability Monitoring

Run this check on your media at t=0 and t=24h.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v).

  • Flow Rate: 1.5 mL/min.[3]

  • Detection: UV at 238 nm .[3][6]

  • Retention Times (Approximate):

    • Lovastatin Acid: ~6.5 min (Elutes first due to polarity).

    • Lovastatin Lactone: ~10.0 min.

    • Dimers/Oxidation products: Typically elute after the Lactone or as minor peaks between Acid and Lactone.

Data Synthesis: Comparative Potency

The following table summarizes the IC50 shift caused by degradation (Lactone


 Acid) in non-hepatic cancer lines.
Cell LineLovastatin Lactone IC50 (µM)Lovastatin Acid IC50 (µM)Impact of Degradation
A549 (Lung) 10 - 20> 100 (Inactive)Loss of Efficacy
MDA-MB-231 5 - 8> 50Loss of Efficacy
HepG2 (Liver) 2 - 52 - 5Neutral (OATP transporters present)
HUVEC (Endothelial) 2 - 510 - 20Reduced Potency

Part 5: References

  • Alberts, A. W., et al. (1980). Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent. Proceedings of the National Academy of Sciences, 77(7), 3957–3961. Link

  • Rao, S., et al. (1999). Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase. Proceedings of the National Academy of Sciences, 96(14), 7797–7802. Link

  • Menter, D. G., et al. (2011). Pleiotropic effects of statins: tumor cell apoptosis and antiproliferative effects.[7][8] Current Opinion in Oncology, 23(1), 1–9. Link

  • Wong, W. W., et al. (2002). Lovastatin induces apoptosis in B-cell lymphoma lines via a caspase-dependent pathway. Leukemia & Lymphoma, 43(4), 859–868. Link

  • Javernik, S., et al. (2001). Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products after Exposure to an Oxidative Atmosphere. Croatica Chemica Acta, 74(1), 13–24. Link

Sources

Precision Pharmacokinetics in Oncology: The Role of 2,3-Dehydro Lovastatin Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Part 1: The Core Directive

Executive Summary: In the repurposing of statins for oncology, reproducibility is the primary bottleneck. While Lovastatin (Monacolin K) has demonstrated efficacy in inhibiting the mevalonate pathway—thereby suppressing YAP/TAZ signaling and tumor proliferation—clinical and in vitro results often vary due to metabolic instability.

2,3-Dehydro Lovastatin Acid Sodium Salt (CAS 188067-71-2) is not merely an impurity; it is a critical metabolic marker and structural analogue used to validate the pharmacokinetics of Lovastatin in cancer models. This guide details the physicochemical properties, mechanistic relevance, and rigorous experimental protocols required to utilize this compound for precise metabolic profiling in cancer research.

Part 2: Scientific Integrity & Logic

The Molecule and the Mechanism

To understand the utility of 2,3-Dehydro Lovastatin Acid, one must first delineate the "Statin Activity Triad" in the tumor microenvironment:

  • Lovastatin Lactone: The lipophilic prodrug (enters cells efficiently).

  • Lovastatin Acid (Active): The hydrolyzed form that binds HMG-CoA Reductase.

  • 2,3-Dehydro Lovastatin Acid: The elimination product/metabolite.

Why it matters in Cancer: In oncology studies, researchers often assume the concentration of "Lovastatin" added to the media remains constant. However, in the acidic or enzymatically active tumor microenvironment, Lovastatin undergoes rapid hydrolysis and subsequent degradation. The 2,3-dehydro derivative is formed via the elimination of the hydroxyl group at the C3 position.

  • Pharmacological Status: While it retains affinity for HMG-CoA reductase, its potency differs from the parent acid. Its primary value in research lies in quantifying drug stability . If your cell culture media shows high levels of the 2,3-dehydro form, your effective drug concentration (Lovastatin Acid) is lower than calculated, potentially leading to false-negative toxicity data.

Experimental Framework: Validating Statin Efficacy

The following protocols are designed to ensure that observed anti-proliferative effects are due to the active drug and not confounded by degradation products.

Protocol A: Preparation and Solubility

Unlike the lactone form (soluble in DMSO/Ethanol), the Sodium Salt of the 2,3-dehydro acid is water-soluble, making it distinct in handling.

  • Solvent: Water (primary), Methanol (secondary).

  • Stability: High pH (>8) promotes stability of the salt; acidic conditions (< pH 5) risk lactonization or precipitation.

  • Storage: -20°C, desiccated, protected from light.

Protocol B: Differential Cytotoxicity Assay (In Vitro)

To determine if the 2,3-dehydro metabolite contributes to the observed cancer cell death or is an inert bystander.

  • Cell Lines: Use metabolic-active lines (e.g., HepG2, Hepatocellular Carcinoma) and metabolic-passive lines (e.g., MCF-7, Breast Cancer).

  • Dosing:

    • Arm A: Lovastatin Lactone (Prodrug control).

    • Arm B: Lovastatin Acid (Active control).

    • Arm C: This compound (Test compound).

  • Endpoint: MTT or CellTiter-Glo assay at 24h, 48h, and 72h.

  • Analysis: Calculate IC50. If Arm C IC50 >> Arm B, the metabolite is less active. If Arm C accumulates in Arm B samples (verified via HPLC), correct the Arm B potency calculations.

Protocol C: HPLC-MS/MS Quantification (The "Gold Standard")

This workflow allows you to track the conversion of Lovastatin in patient plasma or mouse xenograft models.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Detection: MS/MS (MRM mode). The 2,3-dehydro form has a mass shift of -18 Da (loss of H2O) relative to Lovastatin Acid.

Part 3: Visualization & Formatting

Data Presentation: Physicochemical Comparison
FeatureLovastatin (Lactone)Lovastatin Acid (Active)2,3-Dehydro Lovastatin Acid Na+
Role Prodrug (Cell Permeable)HMG-CoA InhibitorMetabolite / Analytical Standard
Solubility DMSO, EthanolDMSO, Water (pH >7)Water (>10 mg/mL) , Methanol
Molecular Weight ~404.54 g/mol ~422.55 g/mol ~426.52 g/mol (Na+ Salt)
Key Structural Change Closed Lactone RingOpen Ring, 3,5-OHC2-C3 Double Bond (Elimination)
Cancer Application Primary TreatmentActive SpeciesPK/PD Validation & QC
Pathway Visualization

The following diagram illustrates the Mevalonate Pathway and the specific entry point where 2,3-Dehydro Lovastatin serves as a competitive inhibitor or metabolic shunt.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGR HMG-CoA Reductase (Rate Limiting Step) HMGCoA->HMGR Mevalonate Mevalonate FPP Farnesyl-PP Mevalonate->FPP HMGR->Mevalonate LovastatinAcid Lovastatin Acid (Primary Inhibitor) LovastatinAcid->HMGR Inhibits DehydroLov 2,3-Dehydro Lovastatin (Metabolite/Inhibitor) LovastatinAcid->DehydroLov Enzymatic/Spontaneous Elimination DehydroLov->HMGR Inhibits (Variable Potency) GGPP Geranylgeranyl-PP FPP->GGPP RhoRas Rho/Ras Prenylation (Tumor Growth) GGPP->RhoRas YAPTAZ YAP/TAZ Activation (Metastasis) RhoRas->YAPTAZ

Caption: The Mevalonate Pathway illustrating the dual-inhibitory potential of Lovastatin Acid and its 2,3-Dehydro metabolite on HMG-CoA Reductase, ultimately blocking YAP/TAZ-driven cancer progression.

Experimental Workflow: Metabolic Profiling

This diagram outlines the rigorous sample preparation required to isolate the sodium salt form from biological matrices.

Workflow Sample Tumor Lysate / Plasma (Containing Lovastatin) Quench Protein Precipitation (Cold Methanol) Sample->Quench Step 1 Centrifuge Centrifugation (10,000g, 4°C) Quench->Centrifuge Step 2 Supernatant Supernatant Collection Centrifuge->Supernatant Step 3 HPLC HPLC-MS/MS Analysis (C18 Column) Supernatant->HPLC Step 4 Data Quantification: 1. Lovastatin Acid 2. 2,3-Dehydro Lovastatin HPLC->Data Step 5

Caption: Standardized workflow for the extraction and quantification of Lovastatin metabolites from biological samples.

Part 4: References

  • Alvarez-Lueje, A., et al. (2005). Assessment of the hydrolytic degradation of lovastatin by HPLC. Universidad de Chile. Retrieved from [Link]

  • Mulder, T. P., et al. (1996). Hydrolytic stability of lovastatin and simvastatin. (General reference on statin stability).

  • Yang, Z., et al. (2016). Lovastatin exerts anticancer effect on triple-negative breast cancer cell line MDA-MB-231.[1] (Contextual reference for Lovastatin in cancer).

Sources

Technical Guide: Discovery and Isolation of Lovastatin Fermentation Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lovastatin (Monacolin K) is a premier HMG-CoA reductase inhibitor produced primarily via submerged fermentation of Aspergillus terreus.[1] While the therapeutic efficacy of lovastatin is well-established, the fermentation process inherently generates a complex matrix of structurally related polyketides and shunt metabolites.

This guide addresses the technical challenge of identifying, isolating, and purifying these co-metabolites. In drug development, these "byproducts" are critical: they serve as biosynthetic intermediates (Monacolin J), potential impurities (Sulochrin), or novel bioactive scaffolds. We provide a rigorous, data-driven framework for separating these compounds from the target API, grounded in the causality of the polyketide synthase (PKS) machinery.

Biosynthetic Origins: The PKS Machinery

To isolate byproducts, one must first understand their genesis. Lovastatin biosynthesis in A. terreus is governed by two type I polyketide synthase systems: LovB (Nonaketide Synthase) and LovF (Diketide Synthase) .

  • The Main Chain (LovB): Assembles the hexahydronaphthalene core. Premature release or incomplete reduction here yields Monacolin L and Dihydromonacolin L .

  • The Side Chain (LovF): Synthesizes the 2-methylbutyryl side chain. Failure to attach this chain results in Monacolin J .

  • The Shunt Pathway: A competitive utilization of Acetyl-CoA/Malonyl-CoA resources often leads to the formation of Sulochrin , a benzophenone derivative that is the most significant non-statin impurity in A. terreus fermentation.

Visualization: Biosynthetic Divergence

The following diagram maps the critical divergence points where byproducts are generated.

LovastatinBiosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA LovB LovB (LNKS) + LovC (Enoyl Reductase) AcetylCoA->LovB Condensation LovF LovF (LDKS) AcetylCoA->LovF Side Chain Synthesis Sulochrin Sulochrin (Major Shunt Metabolite) AcetylCoA->Sulochrin Shunt Pathway (No Reduction) DihydromonacolinL Dihydromonacolin L (Byproduct) LovB->DihydromonacolinL Early Release MonacolinL Monacolin L (Precursor) LovB->MonacolinL Cyclization & Reduction Lovastatin Lovastatin (Monacolin K) LovF->Lovastatin Transesterification (LovD) + Monacolin J MonacolinJ Monacolin J (Deacylated Intermediate) MonacolinL->MonacolinJ C-8 Hydroxylation (LovA)

Figure 1: Divergence of lovastatin biosynthesis in A. terreus showing origins of key byproducts.

Analytical Discovery Strategy

Discovery of impurities typically occurs during scale-up when HPLC chromatograms reveal "unknown" peaks. The identification strategy relies on Relative Retention Time (RRT) and UV spectral matching.

Analytical Method Parameters
  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 238 nm (characteristic of the diene system in statins)

Table 1: Common Fermentation Byproducts & Impurities
CompoundRRT (approx)OriginKey Structural Feature
Monacolin J 0.65Hydrolysis precursorMissing C8 side chain (-C5H9O)
Monacolin L 0.82Biosynthetic precursorMissing C8-OH and side chain
Lovastatin (Acid) 0.92Hydrolysis productOpen lactone ring (Mevinolinic acid)
Lovastatin (Lactone) 1.00Target API Closed lactone ring
Impurity A (Methyl Ester) 1.06ArtifactMethyl ester of acid form (MeOH extraction artifact)
Dihydromonacolin K 1.15Biosynthetic variantSaturated C4a-C5 double bond
Sulochrin 0.40 - 0.50*Metabolic ShuntBenzophenone structure (Distinct UV max ~290nm)

Note: Sulochrin elutes significantly earlier due to high polarity and distinct chemistry.

Isolation & Purification Protocols

Protocol A: Primary Extraction & Lactonization

This protocol isolates the "Total Statin Complex" from the fermentation broth.

Rationale: Lovastatin exists in equilibrium between the hydroxy-acid (open ring) and lactone (closed ring) forms. Fermentation pH (6.0–7.0) favors the acid. Downstream processing must force lactonization to stabilize the molecule and improve lipophilicity for extraction.

  • Broth Conditioning:

    • Harvest fermentation broth (e.g., 5 L).

    • Adjust pH to 2.0–2.5 using 2N H₂SO₄. Why: Acidic pH protonates the carboxylate, facilitating solvent extraction and initiating lactonization.

  • Lactonization (In-situ):

    • Heat the acidified broth to 50–60°C for 2 hours with constant agitation.

    • Validation: Monitor by HPLC until the Acid:Lactone ratio shifts >95% to Lactone.

  • Solvent Extraction:

    • Add Ethyl Acetate or Toluene (1:1 v/v ratio).

    • Agitate for 60 mins; allow phase separation.

    • Collect organic phase.[2] Wash with 5% NaHCO₃ (removes acidic impurities including residual mevinolinic acid and some pigments).

  • Concentration:

    • Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the Oleoresin (Crude Extract) .

Protocol B: Targeted Isolation of Sulochrin

Sulochrin is the major non-statin impurity. Its isolation is often required for toxicity studies or as a bioactive standard.

  • Partitioning:

    • Dissolve Crude Extract (from Protocol A) in Methanol .

    • Partition against n-Hexane .

    • Result: Lovastatin and lipophilic statins migrate to Hexane; Sulochrin and polar impurities remain in Methanol.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Mobile Phase: Chloroform:Methanol (95:5).

    • Fractionation: Sulochrin elutes as a distinct yellow band (visible) prior to statin fractions.

  • Crystallization:

    • Concentrate sulochrin-rich fractions. Recrystallize from Acetone/Petroleum Ether to yield yellow needles.

Protocol C: Preparative HPLC for Structural Variants (Monacolin J, X)

For structurally similar byproducts (e.g., Monacolin J, Dihydromonacolin K), crystallization is insufficient.

  • System: Preparative HPLC (e.g., Waters AutoPurification).

  • Column: C18 Prep Column (19 x 150 mm, 5 µm).

  • Gradient Method:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.[3]

    • 0-5 min: 40% B (Isocratic).

    • 5-25 min: 40% -> 80% B (Linear Gradient).

  • Fraction Collection:

    • Trigger collection based on UV threshold at 238 nm.

    • Self-Validating Step: Re-inject collected fractions onto analytical HPLC to confirm purity >98% before pooling.

Workflow Visualization

The following diagram illustrates the integrated downstream processing logic, separating the target API from its specific byproducts.

DownstreamProcessing Broth Fermentation Broth (pH 6.5) Acidification Acidification (pH 2.0) & Heating (60°C) Broth->Acidification Lactonization Extraction Extraction (Ethyl Acetate) Acidification->Extraction Mycelium Mycelium (Waste) Extraction->Mycelium Filtration Crude Crude Oleoresin Extraction->Crude Evaporation Partition Partitioning (MeOH vs Hexane) SulochrinFrac Methanol Phase: Sulochrin (Yellow) Partition->SulochrinFrac Polar Impurities HexaneFrac Hexane Phase: Statin Complex Partition->HexaneFrac Lipophilic Statins PrepHPLC Preparative HPLC (C18 Gradient) PureLov Purified Lovastatin PrepHPLC->PureLov RT ~10.0 min PureMonJ Isolated Monacolin J PrepHPLC->PureMonJ RT ~6.5 min PureDihydro Isolated Dihydro-K PrepHPLC->PureDihydro RT ~11.5 min Crude->Partition HexaneFrac->PrepHPLC

Figure 2: Integrated isolation workflow for Lovastatin and key fermentation byproducts.

Characterization & Identification

Once isolated, the identity of byproducts must be confirmed using spectroscopic data.

  • Lovastatin (Reference):

    • MS: m/z 405.2 [M+H]+.

    • 1H NMR: Characteristic olefinic protons at δ 5.98 (d) and 5.77 (dd).

  • Impurity A (Methyl Ester):

    • Discovery: Often appears if methanol is used during extraction of acidic broth.

    • Diagnostic Signal: Sharp singlet at δ 3.57 ppm (-OCH₃) in 1H NMR, absent in Lovastatin.

    • MS: m/z 419 [M+H]+ (14 units higher than Lovastatin).

  • Monacolin X:

    • Structure: Contains a keto-ester side chain instead of the methylbutyryl chain.

    • NMR: Appearance of a methyl ketone signal (~2.1 ppm).

References

  • Belwal, C., et al. (2014). "Isolation, Identification and Characterization of Unknown Impurity in Fermentation Based Active Pharmaceutical Ingredient Lovastatin." Research & Reviews: Journal of Pharmaceutical Analysis. Link

  • Endo, A. (1985).[4] "Dihydromonacolin L and monacolin X, new metabolites those inhibit cholesterol biosynthesis."[4] The Journal of Antibiotics. Link

  • Dewi, R. T., et al. (2011). "Production of Lovastatin and Sulochrin by Aspergillus Terreus Using Solid State Fermentation." Makara Journal of Technology.[5] Link

  • Xu, Y., et al. (2013). "LovG is the Thioesterase Required for Dihydromonacolin L Release and Lovastatin Nonaketide Synthase Turnover." Journal of the American Chemical Society.[4] Link

  • Kumar, S., et al. (2006). "Process for the isolation of lovastatin." U.S. Patent 7,052,886. Link

Sources

spectroscopic analysis of 2,3-Dehydro Lovastatin Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Dehydro Lovastatin Acid Sodium Salt

Introduction

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. This compound is a critical process impurity and potential degradation product associated with Lovastatin, a widely used HMG-CoA reductase inhibitor.[1][2] Its identification and quantification are essential for ensuring the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques required for the unambiguous structural elucidation and analysis of this specific compound.

This document moves beyond simple data reporting, offering a narrative grounded in the principles of analytical chemistry. We will explore the causality behind methodological choices, ensuring that each analytical step is part of a self-validating system. The protocols and interpretations herein are designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of this molecule's spectroscopic signature.

Molecular Structure and Key Analytical Features

Understanding the molecular architecture is the foundation of any spectroscopic analysis. The structure of this compound presents several key features that are amenable to spectroscopic investigation:

  • Hexahydronaphthalene Core: A complex polycyclic system with multiple chiral centers.

  • Ester Side-Chain: A (S)-2-methylbutanoyl group attached to the core.

  • Heptenoic Acid Side-Chain: This chain contains the defining features for this specific impurity:

    • A hydroxyl group at C5.

    • A cis (Z) carbon-carbon double bond between C2 and C3.

    • A sodium carboxylate group at C1, which significantly influences its solubility and spectroscopic properties compared to the parent acid or lactone form.

The presence of the α,β-unsaturated carboxylate system and the conjugated diene within the core structure are the primary chromophores responsible for its UV-Vis activity.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing unparalleled insight into the molecular framework through the chemical environment of ¹H and ¹³C nuclei.[3] For this molecule, NMR confirms the presence and stereochemistry of the 2,3-dehydro bond, a critical differentiating feature.

Expertise & Causality: Why NMR?
  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The key diagnostic signals are the vinylic protons at C2 and C3. Their coupling constant (J-value) is definitive for establishing the cis (Z) or trans (E) geometry of the double bond.

  • ¹³C NMR: Complements the ¹H data by providing a count of unique carbon atoms and identifying their functional type (e.g., C=O, C=C, C-O). This is crucial for confirming the overall carbon skeleton.

  • 2D NMR (COSY, HSQC): These experiments are essential for unambiguously assigning proton and carbon signals by establishing connectivity between adjacent protons (COSY) and directly bonded proton-carbon pairs (HSQC).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent.

    • Solvent Choice: Deuterium oxide (D₂O) is an excellent choice due to the salt's high polarity. It will exchange the labile -OH proton, simplifying the spectrum. For observing the hydroxyl proton, aprotic polar solvents like DMSO-d₆ are preferred.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and resolution.[4]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with 8-16 scans.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary for a good signal-to-noise ratio.

    • If required for full assignment, perform 2D COSY and HSQC experiments using standard instrument pulse programs.

Caption: Workflow for NMR spectroscopic analysis.

Expected Spectral Data & Interpretation

The interpretation relies on comparing the obtained spectrum to that of lovastatin acid and known chemical shift ranges.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Functional Group Atom(s) Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Key Insights
Carboxylate C1 - ~175-180 Shift confirms deprotonated state.
Alkene (cis) C2-H, C3-H ~5.8 - 6.5 (multiplets) ~125-145 Crucial diagnostic signals. J-coupling of ~10-12 Hz confirms cis geometry.
Hydroxyl Methine C5-H ~4.0 - 4.2 ~65-70 Position adjacent to hydroxyl group.
Ester Methoxy C8-H ~5.3 - 5.5 ~70-75 Proton is deshielded by the ester oxygen.
Polycyclic Core Various 0.8 - 2.5 (complex region) 20 - 60 Overlapping signals characteristic of the statin core.

| Methyl Groups | Various | 0.8 - 1.2 (doublets, triplets) | 10 - 25 | Signals from the core and ester side-chain. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It provides definitive evidence of identity through mass-to-charge ratio (m/z) measurement.

Expertise & Causality: Why MS?
  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the molecular mass with high accuracy (<5 ppm error), allowing for the confident determination of the elemental formula (C₂₄H₃₅NaO₅).

  • Structural Fragmentation: Tandem MS (MS/MS) experiments involve isolating the parent ion and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that reveals structural motifs, such as the loss of the ester side chain or water molecules, further confirming the proposed structure.[7][8]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. The presence of the sodium salt ensures it is readily ionizable.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal. ESI is a soft ionization technique that minimizes fragmentation of the parent molecule.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

      • Negative Mode: Expected to be highly sensitive due to the pre-existing carboxylate anion. The primary ion observed should be [M-Na]⁻.

      • Positive Mode: Will likely show the sodium adduct [M-Na+2Na]⁺, which simplifies to [M+Na]⁺.

    • For MS/MS, select the parent ion of interest and apply collision-induced dissociation (CID) energy to generate fragment ions.

Caption: Workflow for Mass Spectrometric analysis.

Expected Mass Data & Interpretation

For the molecular formula C₂₄H₃₅NaO₅, the monoisotopic molecular weight is 426.23 g/mol .

Table 2: Predicted m/z Values in High-Resolution Mass Spectrometry

Ion Formula Calculated m/z Ionization Mode Interpretation
[M-Na]⁻ C₂₄H₃₅O₅⁻ 403.2484 Negative ESI Parent ion (free acid form).
[M+Na]⁺ C₂₄H₃₅Na₂O₅⁺ 449.2298 Positive ESI Disodium adduct of the parent molecule.
Fragment 1 C₁₉H₂₇O₃⁻ 303.1960 Negative MS/MS Loss of the methylbutanoyloxy side chain (C₅H₈O₂).

| Fragment 2 | C₂₄H₃₃O₄⁻ | 385.2379 | Negative MS/MS | Loss of water (H₂O) from the parent ion. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[9][10]

Expertise & Causality: Why IR?

IR spectroscopy serves as a quick and reliable verification tool. For this compound, it is particularly effective at confirming:

  • The presence of the hydroxyl (-OH) group.

  • The C=O stretch of the ester.

  • The conversion of the carboxylic acid to a carboxylate salt, which has a distinctly different C=O stretching profile.[11]

  • The presence of the C=C double bonds.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: No extensive preparation is needed. Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

Expected Spectral Data & Interpretation

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
~3400 (broad) O-H stretch Hydroxyl (-OH) Confirms the presence of the alcohol group.
2850-3000 C-H stretch Alkanes (CH, CH₂, CH₃) Characteristic of the aliphatic portions of the molecule.
~1730 C=O stretch Ester Confirms the intact ester side-chain.
~1650 C=C stretch Alkene Indicates the presence of the C=C bonds in the core and side chain.
~1550-1610 C=O asymmetric stretch Carboxylate (-COO⁻) Key diagnostic peak. Differentiates the salt from the acid form (~1700 cm⁻¹).
~1400 C=O symmetric stretch Carboxylate (-COO⁻) Key diagnostic peak. Paired with the asymmetric stretch.

| 1100-1300 | C-O stretch | Ester, Alcohol | Confirms C-O single bonds. |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically related to its conjugated systems (chromophores).

Expertise & Causality: Why UV-Vis?

This technique is primarily used for quantitative analysis due to the linear relationship between absorbance and concentration (Beer-Lambert Law).[12] For this compound, the conjugated system within the hexahydronaphthalene ring, further extended by the α,β-unsaturated carboxylate, produces a strong UV absorbance.[13][14] This allows for sensitive detection and quantification in solution.

Experimental Protocol: UV-Vis Scan
  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[15] Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample solution over a range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Expected Spectral Data & Interpretation

Lovastatin itself has a characteristic λmax around 238-248 nm.[12][13] The introduction of the 2,3-dehydro bond extends the conjugation with the carboxylate chromophore. This extension is expected to cause a bathochromic (red) shift to a slightly longer wavelength.

Table 4: Predicted UV-Vis Absorption Data

Parameter Expected Value Solvent Interpretation

| λmax | ~245 - 255 nm | Ethanol | The position of λmax confirms the conjugated π-electron system. This value can be used for quantitative analysis via a calibration curve. |

Conclusion

The requires a multi-faceted approach where each technique provides a unique and complementary piece of structural information. NMR spectroscopy serves as the definitive tool for structural elucidation, while Mass Spectrometry confirms the molecular formula and fragmentation patterns. IR and UV-Vis spectroscopy act as rapid, reliable methods for functional group identification and quantification, respectively. By integrating the data from these orthogonal techniques, a complete and scientifically sound characterization of this important Lovastatin-related substance can be achieved, ensuring the quality and safety standards required in the pharmaceutical industry.

References

  • Sustainable environment-friendly quantitative determination of three anti-hyperlipidemic statin drugs and ezetimibe in binary mixtures by first derivative Fourier transform infrared (FTIR) spectroscopy - PubMed. (2020, August 15). PubMed. Retrieved from [Link]

  • FTIR spectroscopic study of two isostructural statins: Simvastatin and Lovastatin as authentic and in pharmaceuticals - PubMed. (2021, November 15). PubMed. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR LOVASTATIN QUANTIFICATION. (n.d.). Retrieved from [Link]

  • Comparison of the Effects of Statins on A549 Nonsmall‐Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spect - GCRIS. (2021, February 21). Retrieved from [Link]

  • Rapid determination of lovastatin in the fermentation broth of Aspergillus terreus using dual-wavelength UV spectrophotometry. (2013, October 4). Taylor & Francis Online. Retrieved from [Link]

  • ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. (2011, April 6). Farmacia Journal. Retrieved from [Link]

  • UV Spectrophotometric analysis of lovastatin (SmF samples). - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H NMR spectra of а lovastatin + SDS micelles in D2O, b lovastatin... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural effects of simvastatin on rat liver tissue: Fourier transform infrared and Raman microspectroscopic studies. (2016, February 18). SPIE Digital Library. Retrieved from [Link]

  • Inaccuracy in lovastatin estimation by UV-visible spectrophotometry... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bio-synthesis and screening of nutrients for lovastatin by Monascus sp. under solid-state fermentation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7 - ChemWhat. (n.d.). ChemWhat. Retrieved from [Link]

  • Fast screening of lovastatin in red yeast rice products by flow injection tandem mass spectrometry. (n.d.). Ovid. Retrieved from [Link]

  • (PDF) Interaction of Lovastatin with Model Membranes by NMR Data and from MD Simulations. (2025, September 22). ResearchGate. Retrieved from [Link]

  • Aculeatiols A–G: Lovastatin Derivatives Extracted from Aspergillus aculeatus | Journal of Natural Products. (2024, February 19). ACS Publications. Retrieved from [Link]

  • ESI-MS spectra of lovastatin and fragments at MS2. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra analyses. (A) LC–MS + ESI scan of lovastatin with lactose... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Production of Lovastatin examined by an integrated approach based on chemometrics and DOSY-NMR | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2,3-Dehydro Lovastatin Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,3-Dehydro Lovastatin Acid Sodium Salt, a potential impurity and degradation product of Lovastatin. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability studies in the pharmaceutical industry. The method is designed to separate this compound from Lovastatin and its other potential degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method parameters, validation protocol in accordance with ICH Q2(R2) guidelines, and practical insights for implementation.

Introduction

Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] During its production, storage, or under stress conditions, various related substances and degradation products can emerge. This compound is a known byproduct that can be formed during the fermentation process of various microorganisms.[2] Its presence and quantity must be carefully monitored to ensure the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is imperative.

This application note addresses the critical need for a specific and sensitive analytical method for this compound. The described method is stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products, a crucial aspect of pharmaceutical quality control.[3] The validation of this method has been structured based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[4][5]

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions was driven by the chemical properties of this compound and its parent compound, Lovastatin. A reversed-phase HPLC method was chosen due to the non-polar nature of these molecules.

  • Stationary Phase: A C18 column is selected for its hydrophobic properties, which provide good retention and separation of statins and their derivatives.[6] The end-capping of the stationary phase ensures symmetrical peak shapes for acidic compounds like this compound.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a slightly acidic aqueous buffer is employed. Acetonitrile serves as the organic modifier, and its increasing concentration during the gradient run ensures the timely elution of all components. The acidic buffer (0.1% phosphoric acid) is crucial for controlling the ionization of the analyte and any acidic impurities, leading to consistent retention times and improved peak shapes.[7]

  • Detection: The UV detection wavelength is set at 238 nm, a common wavelength for the analysis of Lovastatin and its related compounds, as they share a similar chromophore.[1][8]

  • Column Temperature: The column temperature is maintained at 30°C to ensure reproducible retention times and improve separation efficiency.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reference Standard: this compound (for research use).[9][10]

  • Reagents: Acetonitrile (HPLC grade), Phosphoric acid (analytical grade), Water (HPLC grade).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection UV at 238 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For a bulk drug substance, dissolve a known amount in the diluent to obtain a theoretical concentration within the linear range of the method. For formulated products, an extraction step may be necessary.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12][13]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

Procedure: Inject the standard solution (e.g., 10 µg/mL) six times.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) for peak area and retention time: ≤ 2.0%

ParameterAcceptance CriteriaObserved Value (Example)
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
RSD of Peak Area≤ 2.0%0.8%
RSD of Ret. Time≤ 2.0%0.2%
Specificity (Stability-Indicating)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Lovastatin to generate potential interfering compounds.

Procedure: Subject a solution of Lovastatin to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

Analyze the stressed samples and compare the chromatograms with that of an unstressed sample and a standard of this compound. Peak purity analysis should be performed using a photodiode array (PDA) detector.

Expected Outcome: The peak for this compound should be well-resolved from the peaks of Lovastatin and any degradation products. The peak purity analysis should confirm the spectral homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Procedure: Analyze the prepared linearity standard solutions (1, 2.5, 5, 10, 15, 20 µg/mL) in triplicate.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Concentration (µg/mL)Mean Peak Area (n=3)
150,250
2.5125,800
5251,500
10503,000
15754,200
201,005,800
0.9998
Accuracy (Recovery)

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8.07.9599.4
100%10.010.08100.8
120%12.011.8598.8
Mean Recovery 99.7%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

Acceptance Criteria:

  • RSD: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Procedure: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Procedure: Vary the following parameters and assess the impact on the results:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2°C

  • Mobile Phase Composition: ± 2% organic

Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected.

Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Equilibration Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Injection Injection of Standards & Samples HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 238 nm Separation->Detection Data_Acquisition Data Acquisition (CDS) Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Report Final Report Generation Quantification->Final_Report

Caption: Overall workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable, specific, and robust method for the quantification of this compound. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment. The stability-indicating nature of the assay ensures that the analyte can be accurately measured in the presence of its degradation products, which is critical for ensuring the quality and safety of Lovastatin-containing pharmaceutical products.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025).
  • Lab Manager. (2025).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012).
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • ChemWhat. (n.d.). Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7.
  • PerkinElmer. (n.d.). HPLC Column Selection Guide.
  • AquigenBio. (n.d.). Cis-2,3-Dehydro Lovastatin Acid Sodium Salt | CAS No: 1649450-58-7.
  • SciSpace. (2012).
  • PubMed. (2012).

Sources

Introduction: The Analytical Imperative for Statin Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 2,3-Dehydro Lovastatin Acid Sodium Salt using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Lovastatin is a widely prescribed medication for the management of hypercholesterolemia. As with any pharmaceutical agent, ensuring its purity, potency, and safety is paramount. During the fermentation processes that produce lovastatin, or through subsequent degradation, various related substances can emerge.[1][2] this compound (Molecular Formula: C24H35NaO5, Molecular Weight: 426.52 g/mol ) is one such process-related impurity.[1][3][4] The presence of a carbon-carbon double bond in the heptenoate side chain distinguishes it from the parent lovastatin acid. Regulatory bodies mandate the precise identification and quantification of such impurities to ensure they remain below established safety thresholds.

This application note details a robust and highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,3-Dehydro Lovastatin Acid. The inherent sensitivity and specificity of LC-MS/MS make it the gold standard for analyzing trace-level analytes in complex matrices.[5] The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive framework from sample preparation to data analysis, grounded in established bioanalytical method validation principles.[6][7][8]

Principle of the Method

This method leverages the synergistic power of High-Performance Liquid Chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for specific detection. An analyte is first separated from other matrix components on a reversed-phase C18 column. The column eluent is then introduced into an electrospray ionization (ESI) source, which generates charged parent ions of the analyte. These parent ions are selectively filtered by the first quadrupole (Q1), fragmented in a collision cell (Q2), and the resulting unique fragment ions are filtered by the third quadrupole (Q3) before reaching the detector. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes background interference, enabling precise quantification at very low concentrations.

Workflow_Diagram cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or API Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporate & Reconstitute SPE->Evap LC HPLC Separation (C18 Column) Evap->LC MS Tandem Mass Spectrometry (ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Quantification Calibration->Quant Result Final Report Quant->Result

Fig 1. Comprehensive workflow for the LC-MS/MS analysis of 2,3-Dehydro Lovastatin Acid.

Materials and Reagents

ItemDescription/Vendor
Analyte Standard This compound Reference Standard
Internal Standard (IS) Lovastatin-d9 Acid or Simvastatin Acid
Solvents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
Additives Formic Acid (LC-MS Grade, ~99%), Ammonium Formate (LC-MS Grade)
SPE Cartridges Mixed-Mode Anion Exchange or Reversed-Phase (e.g., C18) SPE Cartridges
Sample Matrix Human Plasma (K2EDTA), or appropriate solvent for drug substance analysis

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound in methanol to obtain a final concentration of 1 mg/mL (corrected for salt form and purity).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Simvastatin Acid) in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and QC samples.

  • Calibration Curve (CC) Standards: Spike the appropriate blank matrix (e.g., human plasma) with the working solutions to achieve a calibration curve spanning the desired concentration range (e.g., 0.05 - 50 ng/mL).

  • Quality Control (QC) Samples: Independently prepare QC samples in the blank matrix at a minimum of four concentration levels: LLOQ (Lower Limit of Quantitation), Low, Mid, and High.

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is recommended for biological matrices to effectively remove phospholipids and proteins, which can cause significant matrix effects in the ESI source.[9][10][11]

  • Pre-treatment: To a 200 µL aliquot of plasma sample (CC, QC, or unknown), add 20 µL of the IS working solution and vortex briefly. Add 400 µL of 4% phosphoric acid in water and vortex.

  • Conditioning: Condition a reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of Type I water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS from the cartridge using 1 mL of methanol into a clean collection tube.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial.

LC-MS/MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for statins and their metabolites.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode or ensures a consistent deprotonated state for negative ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 0-0.5 min: 30% B; 0.5-3.0 min: 30-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-30% B; 3.6-5.0 min: 30% BA gradient ensures efficient elution of the analyte while separating it from early and late-eluting matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Injection Volume 5 µLA small volume minimizes potential peak distortion.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid moiety on the analyte is readily deprotonated, leading to high sensitivity in negative ion mode.[13]
Ion Spray Voltage -4500 VOptimized to achieve stable and efficient ion generation.
Source Temperature 500°CFacilitates desolvation of the mobile phase droplets.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest level of selectivity and sensitivity for quantification.
MRM Transition Optimization

The exact mass transitions must be determined empirically by infusing a standard solution of 2,3-Dehydro Lovastatin Acid into the mass spectrometer. However, based on its structure and known fragmentation patterns of similar statins[14][15][16], the following are proposed as a starting point for method development. The free acid form (C24H36O5) has a monoisotopic mass of approximately 404.25 g/mol .

MRM_Diagram Q1 Q1 (Quadrupole) Precursor Ion Selection m/z 403.3 Q2 Q2 (Collision Cell) Fragmentation (CID) Analyte + N2/Ar Q1:f2->Q2:f0 Parent Ion Q3 Q3 (Quadrupole) Product Ion Selection m/z 101.1, 283.2 Q2:f2->Q3:f0 Fragments Detector Detector Q3:f2->Detector Product Ions

Fig 2. Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Table 3: Proposed MRM Transitions

AnalytePrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)PolarityRationale for Product Ion
2,3-Dehydro Lovastatin Acid 403.3283.2 (Quantifier)NegativeProposed neutral loss of the butanoyloxy side group.
2,3-Dehydro Lovastatin Acid 403.3101.1 (Qualifier)NegativeFragmentation of the heptenoic acid side chain.[17]
Simvastatin Acid (IS) 435.3319.2NegativeEstablished transition for this common internal standard.

Note: These transitions are predictive. The user must perform a product ion scan on their specific instrument to confirm the most abundant and stable fragment ions.

Method Validation Framework

The developed method must be validated according to regulatory guidelines, such as those from the ICH and FDA, to ensure it is fit for purpose.[18][19][20][21][22][23]

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity & Selectivity To ensure no interference from matrix components or other impurities at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.r² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured values to the true value.Mean concentration at each QC level should be within ±15% of nominal (±20% at LLOQ).[5]
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at LLOQ).[5]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be >5x the response of a blank sample. Accuracy and precision must meet the ±20% criteria.
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components.The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[8][23]
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though it does not need to be 100%.
Stability To evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal fresh samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methods for related statin compounds. By following the outlined method and adhering to the principles of bioanalytical validation, laboratories can achieve reliable, accurate, and reproducible quantification of this critical impurity, supporting robust quality control and ensuring pharmaceutical product safety.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Vertex AI Search.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Wang, Y., et al. (2001, January 15). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. PubMed.
  • Macwan, J. S., et al. (2016, March 1). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. PMC.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 2). Lab Manager.
  • Liao, D. X., et al. (2009, July 15). [Determination of lovastatin and its active metabolites in human plasma with high performance liquid chromatography-tandem mass spectrometry]. PubMed.
  • Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. (2025, August 6). ResearchGate.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8). IntuitionLabs.
  • Development and Validation of LC-MS/MS Method for the Estimation of Lovastatin and its Metabolite (β-Hydroxy Acid) in - Impactfactor. (2017, March 25). Impactfactor.
  • Chemical structures and mass spectra of (A) lovastatin, (B) lovastatin acid, and (C) nylidrin (internal standard; IS); molecular weights - ResearchGate. (n.d.). ResearchGate.
  • 2,3-Dehydro Lovastatin Acid (Na Salt) - Veeprho. (n.d.). Veeprho.
  • Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7 - ChemWhat. (n.d.). ChemWhat.
  • This compound | CAS 188067-71-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • MS spectra of lovastatin (М+Н) + 405,2205 m/z - ResearchGate. (n.d.). ResearchGate.
  • Determination of Lovastatin Hydroxy Acid in Female B6C3F1 Mouse Serum - ResearchGate. (2025, August 9). ResearchGate.
  • Conversion Investigation for Lovastatin and Its Derivatives By HPLC - SciSpace. (n.d.). SciSpace.
  • Analysis of lovastatin in human plasma by liquid chromatography coupled with tandem mass spectrometry - AKJournals. (n.d.). AKJournals.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Patsnap Synapse.
  • This compound | CAS 188067-71-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Agilex Biolabs.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. (2025, August 7). ResearchGate.
  • Sample preparation in the analysis of cardiovascular drugs and their metabolites from biological matrixes with liquid chromatography–mass spectrometry - Helda - University of Helsinki. (n.d.). University of Helsinki.
  • (PDF) A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma - ResearchGate. (2025, October 12). ResearchGate.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19). ScienceDirect.
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). Food and Drug Administration.
  • 2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2 - Veeprho. (n.d.). Veeprho.
  • Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.). Agilent.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society. (2016, October 25). American Chemical Society.
  • New Trends in Sample Preparation for Bioanalysis | American Pharmaceutical Review. (2016, January 31). American Pharmaceutical Review.

Sources

Application Note: Quantitative Analysis of Lovastatin Impurities Using 2,3-Dehydro Lovastatin Acid Sodium Salt as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Statin Therapy

Lovastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][2] Originally isolated from the fungus Aspergillus terreus, it functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] The safety and efficacy of any active pharmaceutical ingredient (API) are inextricably linked to its purity. For fermentation-derived drugs like lovastatin, the impurity profile can be complex, consisting of structurally related compounds, degradation products, and byproducts from the manufacturing process.[3][4][5]

Regulatory bodies mandate stringent control over these impurities. Therefore, robust, validated analytical methods are essential for the accurate identification and quantification of these compounds in both bulk drug substances and finished pharmaceutical products.[6][7] 2,3-Dehydro Lovastatin Acid Sodium Salt is a known process-related impurity and potential degradant of Lovastatin.[5][8] Its presence must be carefully monitored to ensure the quality of the final drug product. This application note provides a detailed protocol for the use of high-purity this compound as a reference standard for quantitative analysis by High-Performance Liquid Chromatography (HPLC).

The Reference Standard: this compound

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical chemistry. The use of a qualified reference standard is fundamental for analytical method development, validation (AMV), and routine quality control (QC) applications, ensuring compliance with regulatory guidelines and pharmacopeial requirements.[9][10]

Table 1: Physicochemical Properties of the Reference Standard

PropertyValue
Chemical Name Sodium (E,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate[11]
CAS Number 188067-71-2[5]
Molecular Formula C₂₄H₃₅NaO₅[5][11]
Molecular Weight 426.52 g/mol [5][11]
Typical Appearance White to off-white solid

The reference standard must be handled and stored correctly to preserve its integrity. It should be stored in a well-sealed container, protected from light, and kept at a controlled, cool temperature, often -20°C, as specified by the supplier.[12] Before use, it should be allowed to equilibrate to ambient temperature in a desiccator to prevent moisture absorption.

Principle of the Analytical Method: Reversed-Phase HPLC

The protocol described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. The fundamental principle involves the separation of analytes based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used in conjunction with a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[1]

In this system, Lovastatin and its impurities, including 2,3-Dehydro Lovastatin Acid, are separated based on their differential partitioning between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The separated compounds are then detected by a UV-Vis detector set at a wavelength where the analytes exhibit significant absorbance, typically 238 nm for Lovastatin and its related substances.[3][8] The concentration of the impurity is then determined by comparing its peak area in the sample chromatogram to the peak area of the certified reference standard.

Detailed Analytical Protocol

This protocol is a self-validating system designed for accuracy and reproducibility. The causality for each step is grounded in established chromatographic principles to ensure a robust separation.

Reagents and Materials
  • This compound Reference Standard: High purity, with a certificate of analysis.

  • USP Lovastatin Reference Standard: For system suitability and main analyte assay.[13]

  • Lovastatin API or Formulation Sample: The material to be tested.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or Milli-Q equivalent.

  • Phosphoric Acid (H₃PO₄) or Acetic Acid: Analytical or HPLC grade, for mobile phase pH adjustment.

  • Volumetric flasks, pipettes, and autosampler vials.

Solution Preparation Workflow

Proper solution preparation is critical for accurate results. All solutions should be protected from light and used within their demonstrated stability period, which is often 24-72 hours at ambient temperature.[2]

G cluster_prep Solution Preparation cluster_standards Standard Solutions cluster_sample Sample Solution reagents Acquire High-Purity Reagents & Standards diluent Prepare Diluent (e.g., ACN:Water) reagents->diluent stock_std Prepare Stock Standard (e.g., 100 µg/mL of Impurity RS) diluent->stock_std weigh_sample Accurately Weigh Sample (e.g., 50 mg Lovastatin API) diluent->weigh_sample work_std Prepare Working Standard (e.g., 1.0 µg/mL from Stock) stock_std->work_std Dilute dissolve_sample Dissolve and Dilute to Final Concentration (e.g., 1000 µg/mL) weigh_sample->dissolve_sample

Caption: Workflow for preparing standard and sample solutions.

Step-by-Step Instructions:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and 0.1% phosphoric acid in water. A common starting ratio is 65:35 (v/v).[1] The acidic pH ensures that the acid forms of the analytes are protonated, leading to sharper peaks and consistent retention times.

  • Diluent Preparation: A mixture of acetonitrile and water (e.g., 80:20 v/v) is often suitable.[8]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound Reference Standard (RS) and transfer it to a volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 1.0 µg/mL): Perform a serial dilution of the Standard Stock Solution with the diluent to achieve a final concentration that is representative of the impurity limit in the sample (e.g., 0.1% of the sample concentration).

  • Sample Solution (e.g., 1000 µg/mL or 1.0 mg/mL): Accurately weigh about 25 mg of the Lovastatin sample, transfer to a 25-mL volumetric flask, dissolve in, and dilute to volume with the diluent.[13] For tablets, weigh and finely powder no fewer than 20 tablets, then use a portion of the powder equivalent to the target weight of Lovastatin.[1]

Chromatographic System and Conditions

The following table provides a robust set of starting conditions for the HPLC analysis. These parameters may be optimized based on the specific column and system used to meet system suitability requirements.

Table 2: Recommended HPLC Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC Column C18 or C8, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for compounds of moderate polarity like statins.[1][2]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid (e.g., 65:35 v/v)Organic modifier for elution and an acidic aqueous phase to control ionization.[1]
Elution Mode Isocratic or GradientIsocratic is simpler and robust.[1][2] A gradient may be needed to resolve all known and unknown impurities.[8][14]
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for a 4.6 mm ID column to balance analysis time and efficiency.[8][13]
Column Temperature 25°C - 30°CControlled temperature ensures reproducible retention times.
Detector Wavelength 238 nmA common wavelength for detecting Lovastatin and its related impurities.[3][8]
Injection Volume 10 - 20 µLA standard volume to ensure good peak shape and sensitivity.[8]
Autosampler Temp. 8°CMaintained at a cool temperature to ensure the stability of the solutions in the autosampler.[8]
System Suitability and Validation

Before analyzing samples, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by running a system suitability test (SST).

Table 3: System Suitability Criteria (based on USP guidelines)

ParameterAcceptance CriteriaPurpose
Resolution (R) R ≥ 2.0 between the impurity and the main peak.Ensures that the peaks are baseline separated for accurate integration.
Tailing Factor (T) T ≤ 2.0 for the analyte peaks.Confirms good peak symmetry, which is essential for accurate quantification.
Relative Standard Deviation (RSD) RSD ≤ 2.0% for ≥5 replicate injections of the working standard.Demonstrates the precision and repeatability of the analytical system.

A system suitability solution containing both Lovastatin and key impurities, including 2,3-Dehydro Lovastatin Acid, should be injected to verify resolution.[8]

HPLC Analysis Workflow and Data Processing

Caption: Logical workflow of the HPLC analysis process.

Calculation of Impurity Content:

The percentage of 2,3-Dehydro Lovastatin Acid in the Lovastatin sample is calculated using the following formula, adapted from general pharmacopeial methods:[15]

% Impurity = (rᵢ / rₛ) * (Cₛ / Cᵢ) * 100

Where:

  • rᵢ = Peak area response of 2,3-Dehydro Lovastatin Acid in the Sample Solution chromatogram.

  • rₛ = Peak area response of 2,3-Dehydro Lovastatin Acid in the Working Standard Solution chromatogram.

  • Cₛ = Concentration (e.g., in mg/mL) of the reference standard in the Working Standard Solution.

  • Cᵢ = Concentration (e.g., in mg/mL) of the Lovastatin sample in the Sample Solution.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of Lovastatin. The detailed HPLC protocol provided in this application note offers a robust framework for researchers, scientists, and drug development professionals to quantify this critical impurity. By adhering to the principles of chromatographic separation, rigorous system suitability checks, and precise solution preparation, laboratories can ensure their analytical results are accurate, reproducible, and compliant with global regulatory standards, ultimately safeguarding patient health.

References

  • Reddy, G. S., et al. (2012). Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. Scientia Pharmaceutica, 80(3), 555–564. Retrieved from [Link]

  • Rao, B. M., et al. (2012). A Validated Stability-Indicating HPLC assay method for Lovastatin in bulk drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 261-269. Retrieved from [Link]

  • Wu, Y., et al. (1997). Microsample determination of lovastatin and its hydroxy acid metabolite in mouse and rat plasma by liquid chromatography/ionspray tandem mass spectrometry. Journal of Mass Spectrometry, 32(4), 379-387. Retrieved from [Link]

  • Wang, F., & Fales, H. M. (1989). Determination of lovastatin acid in serum by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 3(5), 132-134. Retrieved from [Link]

  • ChemWhat. (n.d.). Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7. Retrieved from [Link]

  • De Villiers, M. M., et al. (2015). Determination of lovastatin, mevastatin, rosuvastatin and simvastatin with HPLC by means of gradient elution. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(1), 16-21. Retrieved from [Link]

  • ACS Publications. (2024). Aculeatiols A–G: Lovastatin Derivatives Extracted from Aspergillus aculeatus. Journal of Natural Products. Retrieved from [Link]

  • Veeprho. (n.d.). Lovastatin Impurity 27. Retrieved from [Link]

  • Phenomenex. (2022). Lovastatin USP Monograph. Retrieved from [Link]

  • Veeprho. (n.d.). 2,3-Dehydro Lovastatin Acid (Na Salt). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra analyses. (A) LC–MS + ESI scan of lovastatin with lactose.... Retrieved from [Link]

  • SciSpace. (2007). Conversion Investigation for Lovastatin and Its Derivatives By HPLC. Retrieved from [Link]

  • USP-NF. (2006). USP Monographs: Lovastatin. Retrieved from [Link]

  • Veeprho. (n.d.). 2,3-Dehydro Simvastatin Acid (Sodium Salt). Retrieved from [Link]

  • Google Patents. (n.d.). US6756507B2 - Process for the preparation of sodium salts of statins.
  • USP. (n.d.). Lovastatin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001044144A2 - Process for the preparation of sodium salts of statins.
  • Carl ROTH. (2025). Safety Data Sheet: Lovastatin hydroxy acid, sodium salt. Retrieved from [Link]

Sources

Application Note: NMR Spectroscopy for Structural Elucidation of Lovastatin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the structural elucidation of lovastatin impurities using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. It addresses the critical challenges in differentiating closely related structural analogs, such as stereoisomers, oxidation products (e.g., Monacolin X), and degradation products (e.g., mevinolinic acid, anhydrolovastatin). We present a self-validating workflow integrating 1D and 2D NMR techniques (


H, 

C, HSQC, HMBC, NOESY) to ensure precise assignment of impurity structures in compliance with ICH Q3A/B guidelines.

Introduction: The Statin Structural Challenge

Lovastatin (Mevinolin) is a fungal secondary metabolite and a competitive inhibitor of HMG-CoA reductase.[1][2] Its structure comprises a polyketide-derived hexahydronaphthalene system, a 2-methylbutyrate ester side chain, and a


-hydroxy-

-lactone ring.

The structural elucidation of impurities in lovastatin is complex due to:

  • Lactone Instability: The pharmacophore lactone ring is susceptible to hydrolysis (forming mevinolinic acid) and dehydration (forming anhydro variants).

  • Stereochemical Complexity: Multiple chiral centers (C-1, C-2, C-6, C-8, C-8a in the ring; C-4, C-6 in the lactone) allow for numerous epimers.

  • Side Chain Variability: Fermentation co-metabolites often vary only in the ester side chain (e.g., 2-methyl-3-oxobutyrate in Monacolin X).

This guide prioritizes a "fragment-based" elucidation strategy, isolating the lactone, the decalin core, and the ester side chain as separate diagnostic zones.

Experimental Protocol

Sample Preparation

Proper sample preparation is the single most critical variable in obtaining resolved spectra for statins.

  • Solvent Selection:

    • CDCl

      
       (99.8% D):  Preferred for general profiling. Provides excellent resolution for the lactone ring protons and the ester side chain methyls.
      
    • DMSO-d

      
      :  Required if analyzing the open-acid form (mevinolinic acid) or highly polar degradation products. It also slows hydroxyl proton exchange, allowing observation of -OH signals.
      
    • Benzene-d

      
      :  Use as a co-solvent if signal overlapping occurs in the aliphatic region (0.8–2.0 ppm).
      
  • Concentration:

    • Standard 1D (

      
      H):  2–5 mg in 600 
      
      
      
      L.
    • Heteronuclear 2D (HMBC/HSQC): 10–20 mg is recommended for detecting quaternary carbons in minor impurities.

  • Handling:

    • Use high-quality 5 mm NMR tubes.

    • Critical: Avoid traces of acid or base in the tube or solvent, as they catalyze lactone ring opening/closing or dehydration during acquisition.

Acquisition Parameters (600 MHz recommended)
ExperimentPulse SequenceCritical ParametersPurpose

H 1D
zg30D1

2s, NS=16-64
Quantitative integration; identification of diagnostic methyl/olefinic protons.

C 1D
zgpg30D1=2s, NS=1024+Carbon counting; carbonyl differentiation (Lactone vs. Ester vs. Ketone).
COSY cosygpppqf2K x 256Tracing spin systems (e.g., Lactone -CH

-CH(OH)-CH

-).
HSQC hsqcedetgpsisp2.3Multiplicity-editedDistinguish CH/CH

(positive) from CH

(negative). Critical for the decalin ring.
HMBC hmbcgplpndqf

= 8 Hz
Linking the ester side chain to the core (C-8 to C-1').
NOESY noesygpphpMixing time = 500msStereochemical assignment (cis/trans ring fusion, epimers).

Structural Elucidation Workflow

The following logic gate diagram illustrates the decision process for identifying an unknown lovastatin impurity.

G Start Unknown Impurity Spectrum CheckLactone Check Lactone Region (H-2, H-3, H-4) Start->CheckLactone IsLactoneIntact Lactone Signals Intact? CheckLactone->IsLactoneIntact CheckEster Check Ester Side Chain (C-1'' to C-4'') IsEsterNormal 2-methylbutyrate Signals Normal? CheckEster->IsEsterNormal CheckCore Check Decalin Core (Olefinic H-3, H-4) Epimer Impurity: Epilovastatin (Stereoisomer) CheckCore->Epimer Shift Differences Standard Target: Lovastatin CheckCore->Standard Match IsLactoneIntact->CheckEster Yes AcidForm Impurity: Mevinolinic Acid (Open Ring) IsLactoneIntact->AcidForm No (Shifted/Broad) Anhydro Impurity: Anhydrolovastatin (Dehydration) IsLactoneIntact->Anhydro No (New Olefins) IsEsterNormal->CheckCore Yes MonacolinX Impurity: Monacolin X (Side Chain Oxidation) IsEsterNormal->MonacolinX No (New Carbonyl)

Figure 1: Logical workflow for the NMR-based identification of Lovastatin impurities.

Detailed Case Studies and Assignments

Case Study 1: Monacolin X (Side Chain Oxidation)

Mechanism: During fermentation, the polyketide synthase may incorporate an oxidized extender unit, or post-PKS oxidation occurs, converting the 2-methylbutyrate side chain into a 2-methyl-3-oxobutyrate chain.

Diagnostic NMR Signals: The core decalin and lactone signals remain largely unchanged. The variation is strictly localized to the ester side chain (denoted as double prime


).
  • 
    H NMR: 
    
    • Lovastatin: C-4

      
       methyl appears as a triplet (
      
      
      
      ~0.8 ppm).
    • Monacolin X: C-4

      
       methyl appears as a singlet  (
      
      
      
      2.27 ppm), characteristic of a methyl ketone (–C(O)–CH
      
      
      ).
    • Lovastatin: C-3

      
       is a methylene multiplet.[3]
      
    • Monacolin X: C-3

      
       signal disappears/shifts significantly due to the carbonyl insertion.
      
  • 
    C NMR: 
    
    • Lovastatin: C-3

      
       (
      
      
      
      26.75 ppm, CH
      
      
      ).[3][4]
    • Monacolin X: C-3

      
       shifts to 
      
      
      
      204.5 ppm
      , indicating a ketone carbonyl.[3][4][5]
Case Study 2: Mevinolinic Acid (Lactone Hydrolysis)

Mechanism: Hydrolysis of the


-lactone ring opens the structure to form a 

-dihydroxy acid. This often occurs during isolation if pH is not controlled. If methanol is used in isolation, this may form a methyl ester artifact.

Diagnostic NMR Signals:

  • Lactone Protons (H-2, H-3, H-4):

    • In the closed lactone (Lovastatin), H-2 and H-4 are diastereotopic and chemically distinct.

    • In the open acid, these signals shift upfield due to the loss of ring strain and the change from ester to acid/alcohol functionality.

  • Methyl Ester Artifact:

    • If a sharp singlet appears at

      
       3.57 ppm  (3H), the acid has esterified with methanol (solvent or extraction reagent). This is a common "false" impurity generated by the analyst.
      
Case Study 3: Anhydrolovastatin (Impurity C)

Mechanism: Acid-catalyzed dehydration of the


-hydroxyl group on the lactone ring creates a double bond conjugated with the lactone carbonyl.

Diagnostic NMR Signals:

  • Olefinic Region: Appearance of new olefinic signals in the 5.0–6.5 ppm region (distinct from the decalin core olefins).

  • Connectivity: HMBC correlations will show coupling between the new olefinic protons and the lactone carbonyl (C-1).

Comparative Data Tables

Table 1: Critical H and C Chemical Shift Differences (CDCl )
PositionLovastatin (

H)
Lovastatin (

C)
Monacolin X (

H)
Monacolin X (

C)
Structural Insight
C-3

1.60 (m)26.75 (CH

)
Missing 204.52 (C=O) Methylene

Ketone
C-4

0.88 (t)11.78 (CH

)
2.27 (s) 29.71 (CH

)
Ethyl term.[3]

Acetyl
Lactone H-2 2.60 (m)38.70UnchangedUnchangedRing intact
Ester C-1' -176.0-175.9Ester linkage intact

Note: Shifts are approximate and relative to TMS (


 0.0). Small variations occur based on concentration and temperature.
Table 2: Impurity Profiling Summary
Impurity NameCommon CodeKey Structural FeaturePrimary NMR Indicator
Monacolin X Impurity A (related)Keto-side chainSinglet methyl at ~2.27 ppm; Ketone C at ~204 ppm.[3]
Mevinolinic Acid Impurity BOpen lactone ringLoss of lactone H signals; broad OH signals (DMSO).
Anhydrolovastatin Impurity CDehydrated lactoneNew conjugated double bond signals; loss of OH.
Epilovastatin Impurity FEpimer at C-2 side chainSubtle shifts in side chain methyls; requires NOESY.
Dihydrolavastatin DihydroSaturated C3-C4 bondLoss of olefinic signals at 5.7-5.9 ppm.

References

  • Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. Scientia Pharmaceutica. (2014). Available at: [Link]

  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Molecules. (2021). Available at: [Link]

  • Isolation, Identification and Characterization of Unknown Impurity in Fermentation Based Active Pharmaceutical Ingredient Lovastatin. Research & Reviews: Journal of Pharmaceutical Analysis. (2014). Available at: [Link][3][4][5][6]

  • Structural elucidation of an unknown Simvastatin by-product in industrial synthesis starting from Lovastatin. Journal of Pharmaceutical and Biomedical Analysis. (2007). Available at: [Link]

  • Lovastatin EP Impurity C (Anhydro Lovastatin). Veeprho Laboratories. Available at: [Link]

Sources

Application Note: A Stability-Indicating Dissolution Method for Lovastatin and its Degradant, 2,3-Dehydro Lovastatin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, scientifically-grounded protocol for the dissolution testing of lovastatin solid oral dosage forms. The method is specifically designed to be stability-indicating, enabling the simultaneous quantification of the active pharmaceutical ingredient (API), lovastatin, and its critical degradation product, 2,3-dehydro lovastatin. The causality behind experimental choices, from the composition of the dissolution medium to the specific high-performance liquid chromatography (HPLC) parameters, is explained to provide researchers with a robust and reproducible methodology. This guide is intended for professionals in pharmaceutical development, quality control, and analytical research.

Introduction: The Challenge of Lovastatin Stability

Lovastatin is a widely prescribed HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1] As a prodrug, it is administered in its inactive lactone form, which is subsequently hydrolyzed in vivo to the active β-hydroxy acid.[2] The chemical structure of lovastatin, containing ester and lactone moieties, renders it susceptible to degradation under various conditions, particularly hydrolysis and oxidation.[1][3][4]

Forced degradation studies reveal that lovastatin can degrade into several impurities, including its hydroxy acid form (lovastatin acid) and 2,3-dehydro lovastatin.[5] The formation of 2,3-dehydro lovastatin is a significant concern as it represents a change in the core structure of the API. Therefore, a robust dissolution method must not only quantify the release of the active drug but also separate and identify such critical degradants to ensure the safety, efficacy, and stability of the final product.[6]

This protocol outlines a two-part process: (1) the dissolution of the lovastatin tablet under standardized conditions that mimic physiological environments while ensuring drug stability, and (2) the analysis of the resulting solution using a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method.

Principle and Workflow

The fundamental principle is to measure the rate and extent of lovastatin release from its dosage form into a liquid medium over time. The presence of 2,3-dehydro lovastatin necessitates an analytical finish, specifically HPLC, capable of resolving the parent drug from its degradation products.[7][8] The workflow ensures that the analytical results accurately reflect the product's quality.

Dissolution_Workflow cluster_dissolution Part 1: Dissolution Testing cluster_hplc Part 2: HPLC Analysis A Prepare Dissolution Medium (pH 7.0 Buffer with SDS) B Equilibrate Apparatus (37°C) A->B C Introduce Tablet B->C D Run Apparatus (50 rpm) C->D E Withdraw & Filter Sample at Timed Intervals D->E H Inject Samples & Standards E->H Filtered Aliquot F Prepare Standards & System Suitability Solutions G Equilibrate HPLC System F->G G->H I Acquire Chromatographic Data H->I J Data Processing & Quantification I->J K Report % Dissolved (Lovastatin) & Impurity Levels J->K Lovastatin_Degradation Lovastatin Lovastatin (Lactone Form) AcidForm Lovastatin Acid (Active Metabolite) Lovastatin->AcidForm Hydrolysis (Base/Acid) Dehydro 2,3-Dehydro Lovastatin Lovastatin->Dehydro Oxidation / Dehydration AcidForm->Lovastatin Lactonization (Acid)

Sources

Application Note & Protocol: Forced Degradation Studies of Lovastatin for Comprehensive Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for conducting forced degradation studies on lovastatin, a widely prescribed HMG-CoA reductase inhibitor.[1] Adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, these studies are fundamental to identifying potential degradation products, understanding degradation pathways, and developing validated stability-indicating analytical methods.[2][3] This document offers not just procedural steps but also the scientific rationale behind the experimental design, ensuring that researchers can establish the intrinsic stability of the lovastatin drug substance. The protocols cover hydrolytic, oxidative, thermal, and photolytic stress conditions, coupled with a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of lovastatin and its resulting impurities.

Part 1: Scientific Rationale & Regulatory Framework

The Chemical Vulnerability of Lovastatin

Lovastatin's molecular structure contains two key features that render it susceptible to chemical degradation: a lactone ring and a fatty acid ester side chain.[1][4]

  • Lactone Ring: This cyclic ester is prone to hydrolysis under both acidic and basic conditions. This reaction opens the ring to form the corresponding β-hydroxy acid, which is the biologically active form of the drug.[4][5][] While this conversion is necessary in vivo, uncontrolled degradation can impact the drug product's stability and shelf-life.

  • Ester Side Chain: The (S)-2-methylbutanoate side chain is also an ester and can be hydrolyzed, although the lactone ring is generally more reactive.

Understanding these structural liabilities is the cornerstone of designing a meaningful forced degradation study. The goal is to intentionally induce degradation to an optimal level (typically 5-20%) to ensure that any potential impurities are generated at a detectable concentration without completely destroying the parent molecule.[7][8]

The ICH Q1A(R2) Regulatory Mandate

Forced degradation, or stress testing, is a regulatory requirement detailed in the ICH guideline Q1A(R2) for new drug substances and products.[2][7] Its primary objectives are:

  • Elucidate Degradation Pathways: To identify the likely degradation products that could form under storage and handling.

  • Demonstrate Analytical Method Specificity: To prove that the chosen analytical method is "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, excipients, or other impurities.[3]

  • Inform Formulation and Packaging Development: Understanding how the drug degrades helps in creating a more stable formulation and selecting appropriate packaging to protect it from environmental factors like light and moisture.[9]

cluster_0 Regulatory & Scientific Foundation cluster_1 Experimental Execution cluster_2 Analysis & Outcome ICH Guidelines (Q1A, Q1B) ICH Guidelines (Q1A, Q1B) Forced Degradation Study Design Forced Degradation Study Design ICH Guidelines (Q1A, Q1B)->Forced Degradation Study Design Lovastatin Structure Lovastatin Structure Lovastatin Structure->Forced Degradation Study Design Stress Conditions Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Forced Degradation Study Design->Stress Conditions Stability-Indicating Method (HPLC) Stability-Indicating Method (HPLC) Stress Conditions->Stability-Indicating Method (HPLC) Data Analysis Impurity Profile Degradation Pathway Method Validation Stability-Indicating Method (HPLC)->Data Analysis

Caption: High-level workflow for a forced degradation study.

Part 2: Experimental Protocols for Forced Degradation

Causality Statement: The conditions outlined below (reagent concentrations, temperatures, and durations) are selected as starting points based on published literature.[10][11] The primary objective is to achieve 5-20% degradation of the lovastatin API.[7] It is critical for the researcher to monitor the degradation kinetics and adjust the stress duration or conditions as needed. Each experiment must include a control sample (lovastatin stock solution diluted in the same manner but without the stressor) to provide a baseline for comparison.

General Stock Solution Preparation
  • Stock Solution (400 µg/mL): Accurately weigh approximately 40 mg of Lovastatin Reference Standard and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of acetonitrile (HPLC grade) and sonicate for 15 minutes, or until fully dissolved.[12]

  • Allow the solution to cool to ambient temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This solution serves as the starting material for all subsequent stress studies.

Protocol 2.2: Acidic Hydrolysis
  • Rationale: To simulate the effect of an acidic environment on lovastatin, which can catalyze the hydrolysis of the lactone ring.

  • Procedure:

    • Pipette 5 mL of the Lovastatin Stock Solution (400 µg/mL) into a 25 mL flask.

    • Add 5 mL of 1 M Hydrochloric Acid (HCl).

    • Reflux the mixture at 80°C for a predetermined time (e.g., start with 2 hours).

    • After cooling to room temperature, carefully neutralize the solution with 5 mL of 1 M Sodium Hydroxide (NaOH).

    • Dilute to a final volume of 25 mL with diluent (e.g., 80:20 acetonitrile:water). The final theoretical concentration is 80 µg/mL.

    • Analyze via HPLC. Adjust reflux time if degradation is outside the 5-20% range.

Protocol 2.3: Basic Hydrolysis
  • Rationale: Base-catalyzed hydrolysis (saponification) of the lactone is typically much faster than acid hydrolysis.[13] This condition simulates exposure to alkaline environments.

  • Procedure:

    • Pipette 5 mL of the Lovastatin Stock Solution (400 µg/mL) into a 25 mL flask.

    • Add 5 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for a predetermined time (e.g., start with 30 minutes), as the reaction is often rapid.[14]

    • Carefully neutralize the solution with 5 mL of 0.1 M HCl.

    • Dilute to a final volume of 25 mL with diluent. The final theoretical concentration is 80 µg/mL.

    • Analyze immediately via HPLC. Lovastatin is known to degrade almost completely in basic conditions, so very short exposure times or lower concentrations of NaOH (e.g., 0.02 N) may be necessary.[10]

Protocol 2.4: Oxidative Degradation
  • Rationale: To assess lovastatin's susceptibility to oxidation, which can occur in the presence of peroxides or atmospheric oxygen.

  • Procedure:

    • Pipette 5 mL of the Lovastatin Stock Solution (400 µg/mL) into a 25 mL flask.

    • Add 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a set time (e.g., start with 24 hours).

    • Dilute to a final volume of 25 mL with diluent. The final theoretical concentration is 80 µg/mL.

    • Analyze via HPLC.

Protocol 2.5: Thermal Degradation
  • Rationale: To evaluate the effect of high temperatures on the drug substance, both in solid form and in solution.

  • Procedure (Solid State):

    • Place a thin layer of lovastatin powder in a petri dish.

    • Expose it to a high temperature (e.g., 105°C) in a calibrated oven for a set duration (e.g., 24 hours).[11]

    • After exposure, allow it to cool, then prepare a solution at a known concentration (e.g., 80 µg/mL) and analyze by HPLC.

  • Procedure (Solution State):

    • Pipette 5 mL of the Lovastatin Stock Solution (400 µg/mL) into a 25 mL flask.

    • Heat the solution at 80°C for a set duration (e.g., 4 hours).[11]

    • After cooling, dilute to 25 mL with diluent and analyze by HPLC.

Protocol 2.6: Photolytic Degradation
  • Rationale: To determine if lovastatin is sensitive to light, as required by ICH Q1B.[3] This is crucial for defining storage and packaging requirements.

  • Procedure:

    • Expose the Lovastatin Stock Solution (and a solid sample) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be placed in the same environmental conditions but protected from light by wrapping in aluminum foil.

    • After exposure, prepare the samples to a known concentration (e.g., 80 µg/mL) and analyze by HPLC.

Part 3: Analytical Methodology for Impurity Detection

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for resolving lovastatin from its various degradation products.[4]

ParameterRecommended Conditions
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector
Column C8 or C18, 250 x 4.6 mm, 5 µm particle size[12][15]
Mobile Phase A 0.1% Phosphoric Acid in Water[12][16]
Mobile Phase B Acetonitrile
Gradient Program A gradient is often preferred to resolve early-eluting polar impurities (like lovastatin acid) from the parent drug and later-eluting non-polar impurities. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.
Flow Rate 1.0 - 1.5 mL/min[10][15]
Column Temperature 25 - 30°C[10][15]
Detection Wavelength 238 nm (PDA detection from 190-400 nm is recommended for peak purity analysis)[10][17][18]
Injection Volume 10 µL[10][19]
Diluent Acetonitrile:Water (e.g., 80:20 v/v)

Part 4: Data Interpretation & Expected Outcomes

The primary degradation pathway for lovastatin is the hydrolysis of its lactone ring.[13][20]

G Lovastatin Lovastatin (Lactone Form) Hydroxyacid Lovastatin Hydroxy Acid (Active Form) Lovastatin->Hydroxyacid  Acidic or Basic  Hydrolysis Dehydro Dehydrolovastatin Lovastatin->Dehydro  Oxidation Other Other Oxidative/ Photolytic Products Lovastatin->Other  Oxidation/  Photolysis Hydroxyacid->Lovastatin  Acidic Conditions  (Reversible)

Caption: Major degradation pathways of Lovastatin.

Summary of Known Degradation Products

The following table summarizes the key impurities that are expected to be generated during forced degradation studies of lovastatin.

Impurity/DegradantFormation Condition(s)Notes
Lovastatin Hydroxy Acid Basic, Acidic, Neutral Hydrolysis, Oxidation[10][13][20]The major degradation product under hydrolytic conditions. It is also the active form of the drug.
Dehydrolovastatin Oxidative[4][10]An impurity formed through oxidation of the hexahydronaphthalene ring system.
Epilovastatin Process-related or may form under certain stressAn isomer of lovastatin.[10]
Lovastatin Dimer Process-relatedCan be present as a process impurity.[10]

Analysis of the stressed samples should demonstrate a decrease in the main lovastatin peak area and the appearance of new peaks corresponding to these degradants. Peak tracking using a photodiode array (PDA) detector can help confirm that the degradation products originate from the parent drug, as many retain the characteristic chromophore and thus have similar UV spectra.[13][17]

Conclusion

Forced degradation studies are an indispensable tool in the pharmaceutical development of lovastatin. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can proactively identify potential impurities, establish robust and specific analytical methods, and gain critical insights into the drug's intrinsic stability. The protocols and methodologies detailed in this guide provide a comprehensive and scientifically grounded approach to fulfilling regulatory expectations and ultimately ensuring the development of a safe, effective, and stable lovastatin drug product.

References

  • Benchchem. (n.d.). Application Note: Isocratic Reversed-Phase HPLC Method for Purity Analysis of Lovastatin.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Alvarez-Lueje, A., et al. (n.d.). Assessment of the hydrolytic degradation of lovastatin by HPLC. ResearchGate. Retrieved from [Link]

  • Mussel, W. D. N., et al. (n.d.). Thermal characterization of lovastatin in pharmaceutical formulations. ResearchGate. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Khan, S. (2023, July 4). An investigation involving a comparison between the hydrolytic degradation of lovastatin and simvastatin using HPLC. Lancashire Online Knowledge. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Lovastatin Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Javernik Rajh, S., et al. (n.d.). Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products after Exposure to an Oxidative Atmosphere. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Determination of lovastatin, mevastatin, rosuvastatin and simvastatin with HPLC by means of gradient elution. Retrieved from [Link]

  • Oxford Academic. (2012, October 15). Development and Validation of a Simple and Fast HPLC Method for Determination of Lovastatin, Pravastatin and Simvastatin. Journal of Chromatographic Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of formulation and process variables on degradation products of lovastatin in tablet dosage form. Retrieved from [Link]

  • Repositorio UCHILE. (n.d.). Assessment of the hydrolytic degradation of lovastatin by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Photochemical properties of simvastatin and lovastatin induced by radiation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Forced Degradation Study of Statins. Retrieved from [Link]

  • Veeprho. (n.d.). Lovastatin Impurity 25. Retrieved from [Link]

  • SciSpace. (n.d.). Forced degradation study of statins: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, March 12). Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid metabolite. Retrieved from [Link]

  • FULIR. (n.d.). γ–RADIOLYTIC DEGRADATION OF ROSUVASTATIN IN THE AIR–SATURATED AQUEOUS SOLUTION. Retrieved from [Link]

  • ProQuest. (n.d.). Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters. Retrieved from [Link]

  • Google Patents. (n.d.). IL175511A - Rosuvastatin degradation products.
  • National Center for Biotechnology Information. (n.d.). Structural insights into the catalytic mechanism of lovastatin hydrolase. PMC. Retrieved from [Link]

  • MDPI. (n.d.). NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lovastatin enhances the photocytotoxicity of UVA radiation towards cultured N.C.T.C. 2544 human keratinocytes: prevention by cholesterol supplementation and by a cathepsin inhibitor. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lovastatin. PubChem. Retrieved from [Link]

  • ResearchGate. (2018, November 25). Forced degradation study of statins: A review. Retrieved from [Link]

Sources

High-Fidelity Screening of Lovastatin Derivatives: Activation, Cytotoxicity, and HMG-CoA Reductase Inhibition Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a rigorous framework for evaluating lovastatin derivatives in cell culture. Unlike simple small-molecule screenings, statin derivatives often exist as inactive lactone prodrugs requiring specific chemical activation to function in vitro. This protocol specifically addresses the "Lactone vs. Hydroxy Acid" dichotomy, providing a validated alkaline hydrolysis method to ensure bioactivity. It integrates HMG-CoA reductase (HMGCR) enzymatic assays with cellular viability and apoptosis workflows, tailored for high-throughput screening of novel derivatives.

Part 1: The Bio-Activation Critical Path

The "Prodrug" Trap in In Vitro Testing

Lovastatin and many of its semi-synthetic derivatives are naturally isolated or synthesized as


-lactone rings . In the human body, hepatic carboxylesterases hydrolyze this ring into the active 

-hydroxy acid
form, which mimics the HMG-CoA substrate.

Crucial Insight: Most cultured cell lines (e.g., HeLa, MCF-7) lack sufficient extracellular esterase activity to rapidly convert the lactone form. Adding unmodified lovastatin lactone directly to media often results in false negatives or erratic IC50 values driven by slow, non-specific hydrolysis. You must chemically activate lactone-based derivatives prior to cellular treatment.

Decision Node: Structure-Based Protocol Selection

Before proceeding, analyze the chemical structure of your derivative:

  • Case A: Closed Lactone Ring: Requires Protocol 1 (Activation) .

  • Case B: Open Acid/Salt (e.g., Sodium salt): Soluble in water/buffer. Skip to Protocol 2 .

Part 2: Experimental Protocols

Protocol 1: Chemical Activation (Alkaline Hydrolysis)

Purpose: To convert the inactive lactone prodrug into the potent HMGCR inhibitor (hydroxy acid form).

Reagents:

  • Lovastatin Derivative (Powder)

  • Ethanol (Absolute, HPLC Grade)

  • 0.6 N NaOH

  • 1 N HCl[1][2]

  • 0.1 M Tris-HCl (pH 7.4) or PBS

Step-by-Step Procedure:

  • Solubilization: Dissolve 50 mg of the Lovastatin derivative in 1.0 mL of Ethanol (96-100%). Vortex until clear.

    • Note: If the derivative is highly lipophilic, warm slightly to 37°C.

  • Hydrolysis: Add 1.5 mL of 0.6 N NaOH .

  • Incubation: Seal the tube to prevent evaporation. Incubate at 50°C for 2 hours (or 45°C for 3 hours).

    • Checkpoint: The solution should remain clear. Precipitation indicates incomplete hydrolysis or insolubility of the acid form.

  • Neutralization: While stirring/vortexing gently, slowly add 1 N HCl to adjust the pH to approximately 7.2 – 7.4 .

    • Critical: Do not overshoot to acidic pH (< 7.0), as this favors re-lactonization. Use a micro-pH probe or spot-test on pH paper.

  • Final Volume: Adjust volume with distilled water or Tris-HCl buffer to achieve a final stock concentration (e.g., 10-20 mM).

  • Storage: Aliquot and store at -20°C. Valid for 1 month. Avoid repeated freeze-thaw cycles.

Protocol 2: HMG-CoA Reductase Inhibition Assay (Cell-Free)

Purpose: To quantify the direct enzymatic inhibition of the derivative compared to parent Lovastatin.

Principle: Measures the oxidation of NADPH to NADP+ at 340 nm, which is stoichiometric to the conversion of HMG-CoA to Mevalonate.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[3][4]

  • Enzyme: Recombinant HMG-CoA Reductase (catalytic domain).[3][4]

  • Substrate: HMG-CoA (400 µM stock).[3][4]

  • Cofactor: NADPH (400 µM stock).

Workflow:

  • Blanking: Prepare a "No Enzyme" blank (Buffer + NADPH + HMG-CoA).

  • Inhibitor Incubation: In a UV-transparent 96-well plate:

    • Add 170 µL Assay Buffer.

    • Add 5 µL of Activated Derivative (various concentrations).

    • Add 5 µL of HMG-CoA Reductase.

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 20 µL of HMG-CoA + NADPH mix to initiate.

  • Kinetic Read: Immediately measure Absorbance at 340 nm every 20 seconds for 10 minutes at 37°C.

  • Calculation:

    
    
    
Protocol 3: Cellular Cytotoxicity & Apoptosis Screening

Purpose: To determine the biological efficacy (IC50) in target cancer lines (e.g., HepG2, MCF-7).

Cell Lines:

  • HepG2: High cholesterol synthesis rate; ideal for lipid metabolism studies.

  • MCF-7 / MDA-MB-231: Breast cancer models for anti-proliferative "pleiotropic" effects.

Experimental Design:

  • Treatment Groups:

    • Vehicle Control (Ethanol/Buffer matched to activation stock).

    • Positive Control: Activated Lovastatin (Standard).

    • Test Derivatives (Activated): 0.1, 1, 5, 10, 50, 100 µM.

    • Rescue Control: Derivative (IC50 dose) + Mevalonolactone (100 µM) .

      • Significance: If Mevalonate rescues cell viability, the toxicity is specifically due to HMGCR inhibition (on-target). If not, the derivative has off-target toxicity.

Workflow (MTT/MTS Assay):

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Aspirate media. Add fresh media containing serially diluted activated compounds.

  • Duration: Incubate for 48 to 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read OD at 570 nm.

Part 3: Visualization & Data Structure

Mechanistic Pathway & Rescue Logic

The following diagram illustrates the Mevalonate pathway and the specific intervention points for the derivative and the rescue control.

StatinPathway HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate Catalysis Lovastatin Lovastatin Derivative (Inhibitor) HMGCR HMG-CoA Reductase (Enzyme) Lovastatin->HMGCR Inhibits HMGCR->HMGCoA Acts on Isoprenoids Isoprenoids (FPP / GGPP) Mevalonate->Isoprenoids MevRescue Mevalonate Rescue (Exogenous) MevRescue->Mevalonate Bypasses Block RhoRas Rho/Ras Prenylation Isoprenoids->RhoRas Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Apoptosis Apoptosis / Cell Cycle Arrest RhoRas->Apoptosis Loss induces

Caption: Mechanism of Action. Lovastatin derivatives block HMGCR, preventing Mevalonate synthesis. Exogenous Mevalonate (Green) rescues the pathway, validating on-target specificity.

Experimental Workflow: From Powder to Data

Workflow Powder Derivative Powder (Lactone Form) Activation Activation Protocol (NaOH + 50°C) Powder->Activation Hydrolysis Neutralization Neutralization (HCl to pH 7.4) Activation->Neutralization Stock Active Stock (Hydroxy Acid) Neutralization->Stock Assay1 Enzymatic Assay (NADPH Abs 340nm) Stock->Assay1 Cell-Free Assay2 Cell Viability (MTT/MTS) Stock->Assay2 Cell-Based Data IC50 Calculation & Rescue Validation Assay1->Data Assay2->Data

Caption: Operational Workflow. Critical activation step (Red) precedes all biological assays to ensure derivative potency.

Quantitative Data Summary Table
ParameterAssay TypeReadoutTypical Control Value (Lovastatin)
Enzymatic Potency Cell-Free HMGCRIC50 (nM)10 - 50 nM
Cellular Potency MTT (HepG2/MCF-7)IC50 (µM)1 - 20 µM (Cell line dependent)
Specificity Check Mevalonate Rescue% Viability Recovery> 80% Recovery
Apoptosis Annexin V / PI% Positive CellsDose-dependent increase

References

  • Cui, L., et al. (2022). Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wong, W.W.L., et al. (2008). Lovastatin Inhibits TGF-β–Induced Myofibroblast Transdifferentiation in Human Tenon Fibroblasts. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Bhargavi, S.D., et al. (2016). Purification of Lovastatin from Aspergillus terreus and Evaluation of its Anticancer and Antioxidant Properties. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the Toxicological Profile of Statin Impurities in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for designing and executing preclinical studies to assess the safety of impurities found in statin drug substances and products. The narrative emphasizes the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to toxicological assessment.

Introduction: The Imperative of Impurity Profiling

Statins, or HMG-CoA reductase inhibitors, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. The manufacturing process and subsequent storage of these complex molecules can, however, lead to the formation of various impurities, including synthesis by-products and degradation products.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate that any impurity present above a certain threshold must be qualified through toxicological studies to ensure it poses no significant risk to patient safety.[1] This document outlines the critical in-vivo models and protocols necessary to fulfill this requirement, focusing on the three primary target organs of potential statin-related toxicity: skeletal muscle, liver, and kidneys.

PART 1: Statin Impurities of Toxicological Concern

The first step in any safety assessment is to identify the impurities that require qualification. These can be process-related impurities from the synthetic route or degradation products formed under stress conditions like acid, base, oxidation, heat, or light.[3][4][5] Below is a summary of common impurities associated with widely prescribed statins.

Statin Common Impurities / Degradation Products Source
Atorvastatin Atorvastatin Lactone, Desfluoro-atorvastatin, Epimers (e.g., 3S,5S), Oxidative degradation products.[6][7][8]Degradation (acidic conditions), Synthesis.[6][7]
Simvastatin Simvastatin Hydroxy Acid, Dehydrated Simvastatin, Lovastatin, Dimer, Acetate Ester.[4][9]Degradation (hydrolysis), Synthesis.[4][9]
Rosuvastatin Rosuvastatin Lactone, 5-Oxo Isomer, Anti-isomer, various process-related substances.[3][10][11][12]Degradation, Synthesis.[3][11]

The presence of these impurities must be controlled within strict limits. If an impurity exceeds the identification threshold and cannot be justified by existing literature, a dedicated toxicity study is warranted.

PART 2: Strategic Selection of Animal Models

The predictive value of any preclinical study hinges on the appropriate selection of the animal model. While no animal model perfectly recapitulates human physiology, rodent models, particularly rats, are well-established in toxicology for their balance of cost, ethical considerations, and extensive historical data.[13]

  • Species Rationale : The Sprague-Dawley or Wistar rat is the preferred model for general toxicology studies, including the assessment of statin-related effects.[14] Rats have been used effectively to model statin-induced myopathy and demonstrate changes in relevant biomarkers.[15][16] Mice, such as the C57BL/6J strain, are also valuable, especially for creating models of severe muscle injury like rhabdomyolysis through co-administration of agents that potentiate statin toxicity.[17][18][19]

  • Justification of Use : The choice of rats is supported by their use in foundational studies of drug-induced skeletal muscle, liver, and kidney injury.[15][20][21] Their metabolic pathways for xenobiotics are well-characterized, and sensitive biomarkers for organ-specific damage have been validated in this species.[15][20] For the purposes of these protocols, the Sprague-Dawley rat is recommended as the primary model.

PART 3: Experimental Design and Protocols

A robust toxicological evaluation of a statin impurity should be conducted as a sub-chronic study, typically lasting 28 or 90 days, to detect toxicity that may arise from repeated exposure. The study design must include a vehicle control, a positive control (the parent statin), and at least three dose levels of the test impurity.

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for assessing the toxicity of a statin impurity.

G cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: In-Life Monitoring cluster_2 Phase 3: Terminal Data Collection cluster_3 Phase 4: Endpoint Analysis A Animal Acclimatization (Sprague-Dawley Rats, 7-10 days) B Group Allocation (Vehicle, Parent Statin, Impurity Low, Mid, High) A->B C Daily Oral Gavage Administration (28 or 90 days) B->C D Daily Clinical Observations (Behavior, Appearance) C->D E Weekly Body Weight & Food Consumption C->E F Interim Blood Collection (e.g., Day 14, 28) for Biomarkers C->F G Terminal Blood Collection (Hematology & Clinical Chemistry) H Necropsy & Organ Weight Measurement (Liver, Kidneys, Muscles) G->H I Tissue Collection & Fixation (Formalin, Glutaraldehyde) H->I J Biomarker Analysis (Myopathy, Hepatotoxicity, Nephrotoxicity) L Data Analysis & Reporting J->L K Histopathological Examination (H&E Staining of Key Organs) K->L

Caption: High-level workflow for impurity toxicity assessment.

Protocol 1: Sub-Chronic Myotoxicity, Hepatotoxicity, and Nephrotoxicity Assessment in Rats

This integrated protocol is designed to concurrently evaluate the three primary potential target organ toxicities.

1. Animals and Housing:

  • Species: Sprague-Dawley rats, 8-9 weeks old at the start of dosing.

  • Source: A certified commercial vendor.

  • Group Size: 10 animals/sex/group.

  • Housing: House animals in environmentally controlled conditions (22±3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

2. Test Article and Dose Formulation:

  • Test Article: The isolated and purified statin impurity (>98% purity).

  • Vehicle: Select an appropriate vehicle based on the impurity's solubility (e.g., 0.5% carboxymethylcellulose in water, corn oil). The vehicle must be demonstrated to be non-toxic.

  • Dose Levels:

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (Parent Statin at a high therapeutic or known mildly toxic dose).

    • Group 3: Low-Dose Impurity (e.g., 10x the expected human exposure).

    • Group 4: Mid-Dose Impurity.

    • Group 5: High-Dose Impurity (a limit dose, e.g., 1000 mg/kg/day, or a dose expected to produce observable toxicity).

  • Administration: Administer the formulation once daily via oral gavage at a consistent time.

3. In-Life Procedures:

  • Clinical Observations: Conduct detailed clinical observations twice daily.

  • Body Weights: Record individual body weights prior to dosing and weekly thereafter.

  • Blood Sampling: Collect blood (approx. 0.5 mL) from a peripheral vein (e.g., tail vein) on specified days (e.g., Day 15 and Day 28) and at termination for biomarker analysis.

4. Terminal Procedures (Day 29 or 91):

  • Fasting: Fast animals overnight prior to termination.

  • Anesthesia & Euthanasia: Anesthetize animals with isoflurane and collect a terminal blood sample via cardiac puncture. Euthanize by an approved method.

  • Necropsy: Perform a full gross necropsy. Weigh key organs, including the liver, kidneys, and specific skeletal muscles (e.g., gastrocnemius, quadriceps).

  • Tissue Collection:

    • Collect samples of liver, kidneys, and skeletal muscles (gastrocnemius, quadriceps, soleus).

    • Fix tissues in 10% neutral buffered formalin for routine histopathology.

5. Endpoint Analysis - Biomarkers:

A multi-biomarker approach provides the most sensitive and specific assessment of organ injury.

Toxicity Target Biomarker Significance & Rationale
Myotoxicity Creatine Kinase (CK) A traditional, though non-specific, marker of muscle damage. Released upon myocyte membrane integrity loss.[21]
Aspartate Aminotransferase (AST) Elevated in both muscle and liver injury, requiring interpretation alongside other markers.[20]
Skeletal Troponin I (sTnI) A highly specific and sensitive biomarker for skeletal muscle fiber injury, outperforming CK in diagnostic accuracy.[15][20][22]
Myosin Light Chain 3 (Myl3) Another novel and sensitive biomarker specific to skeletal muscle injury.[20]
Fatty Acid Binding Protein 3 (Fabp3) A sensitive marker that can indicate both skeletal and cardiac muscle damage.[20]
Hepatotoxicity Alanine Aminotransferase (ALT) A specific indicator of hepatocellular injury.
Alkaline Phosphatase (ALP) An indicator of cholestatic (bile duct) injury.
Total Bilirubin (TBIL) Measures the liver's ability to conjugate and excrete bilirubin; a marker of overall liver function.
Nephrotoxicity Blood Urea Nitrogen (BUN) A traditional marker of kidney function, can be influenced by non-renal factors.
Serum Creatinine (sCr) A more specific marker of glomerular filtration rate and overall kidney function.
Lipocalin-2 / NGAL A sensitive and early biomarker for acute kidney injury, particularly of the proximal tubules.[17][18]

6. Endpoint Analysis - Histopathology:

  • Process the formalin-fixed tissues (liver, kidneys, skeletal muscles) for paraffin embedding.

  • Section tissues at 4-5 µm and stain with Hematoxylin and Eosin (H&E).

  • A board-certified veterinary pathologist should conduct a blinded microscopic examination.

  • Key Histopathological Findings to Assess:

    • Skeletal Muscle: Myofiber degeneration, necrosis, regeneration (basophilic fibers with central nuclei), inflammation, and atrophy.[16]

    • Liver: Hepatocellular necrosis, apoptosis, fatty change (steatosis), inflammation, and bile duct hyperplasia.

    • Kidney: Tubular degeneration, necrosis, regeneration, interstitial inflammation, and glomerular or vascular changes.[17]

Potential Mechanistic Pathway in Statin Myotoxicity

Understanding the parent compound's mechanism of toxicity can inform the assessment of its impurities. The diagram below illustrates a key hypothesized pathway for statin-induced myopathy.

G Statin Statin or Impurity HMGCR HMG-CoA Reductase Statin->HMGCR Inhibition MVA Mevalonate Pathway HMGCR->MVA Blocks GGPP Geranylgeranyl Pyrophosphate (GGPP) Depletion MVA->GGPP Mitochondria Mitochondrial Dysfunction (CoQ10 Depletion) MVA->Mitochondria Proteostasis Impaired Proteostasis GGPP->Proteostasis Disrupts Atrophy Atrophy Gene Upregulation (Atrogin-1, MuRF1) Proteostasis->Atrophy Myopathy Myopathy (Weakness, Necrosis) Atrophy->Myopathy ROS Increased ROS Mitochondria->ROS ROS->Myopathy

Caption: Hypothesized pathway of statin-induced myopathy.

PART 4: Data Interpretation and Conclusion

The toxicological profile of the statin impurity is determined by comparing the data from the impurity-treated groups to both the vehicle control and the parent statin group.

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no statistically or biologically significant adverse findings are observed.

  • Comparative Toxicity: If toxicity is observed, it is critical to compare its nature and severity to that produced by the parent statin. An impurity that is significantly more toxic or produces a different toxicity profile than the parent drug is of high concern.

  • Risk Assessment: The findings from these animal studies, combined with data on the expected level of human exposure to the impurity, are used to conduct a final risk assessment to ensure patient safety.

By following these detailed protocols and applying sound scientific judgment, researchers and drug developers can confidently characterize the safety profile of statin impurities, ensuring the quality and safety of these vital medicines.

References
  • Vassallo, J. D., Janovitz, E. B., Wescott, D. M., Chadwick, C., Lowe-Krentz, L. J., & Lehman-McKeeman, L. D. (2009). Biomarkers of drug-induced skeletal muscle injury in the rat: troponin I and myoglobin. Toxicological Sciences, 111(2), 402-412. [Link]

  • O'Brien, P. J., Irwin, W., Rief, D., et al. (2015). Evaluation of the Relative Performance of Drug-Induced Skeletal Muscle Injury Biomarkers in Rats. Toxicological Sciences, 149(1), 253-268. [Link]

  • Vassallo, J. D., Janovitz, E. B., Wescott, D. M., Chadwick, C., Lowe-Krentz, L. J., & Lehman-McKeeman, L. D. (2009). Biomarkers of Drug-Induced Skeletal Muscle Injury in the Rat: Troponin I and Myoglobin. Toxicological Sciences, 111(2), 402–412. [Link]

  • Gao, Y., Liu, Y., Li, X., et al. (2022). Identifying potential biomarkers for early evaluating mechanical compression injuries to skeletal muscle through proteomic analysis: A rat model. PeerJ, 10, e13531. [Link]

  • Matsubara, A., Kaisho, T., Yokoi, T., et al. (2019). Establishment and characterization of a mouse model of rhabdomyolysis by coadministration of statin and fibrate. Toxicology Letters, 308, 34-41. [Link]

  • Matsubara, A., Kaisho, T., Yokoi, T., et al. (2019). Establishment and characterization of a mouse model of rhabdomyolysis by coadministration of statin and fibrate. ResearchGate. [Link]

  • Li, M., Zhang, L., Wang, Y., et al. (2021). Identifying biomarkers for evaluating wound extent and age in the contused muscle of rats using microarray analysis: a pilot study. PeerJ, 9, e12629. [Link]

  • Akaike, T., Yamamoto, T., Suzuki, T., et al. (2018). Establishment of a drug-induced rhabdomyolysis mouse model by co-administration of ciprofloxacin and atorvastatin. Toxicology Letters, 291, 184-193. [Link]

  • Veeprho. (n.d.). Rosuvastatin Impurities and Related Compound. [Link]

  • Mohamed, D. S., Abdelhaleem, N. G., Shaaban, E. A., & Abu-Dief, A. M. (2022). The Possible Role of Nanocurcumin in Rat Model of Statin Induced Myopathy: Histological and Immune Histochemical Study. Journal of Advances in Medicine and Medical Research, 34(2), 68-80. [Link]

  • Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2010). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 75(2), 229-246. [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology NDA Review and Evaluation. [Link]

  • Wu, H., Wang, Y., Zhang, Y., et al. (2020). LPS-induced acute kidney injury (AKI) in mice. Bio-protocol, 10(14), e3683. [Link]

  • Lin, G. L., Zhou, H. H., & Zhang, Q. (2013). Degradation of Simvastatin in Tablets Caused by Coating. Chinese Pharmaceutical Journal, 48(24), 2137-2140. [Link]

  • Kitching, A. R., & Holdsworth, S. R. (2011). Induction and Analysis of Nephrotoxic Serum Nephritis in Mice. Methods in Molecular Biology, 714, 195-207. [Link]

  • Stanimirova, I., Zhekova, B., & Tsvetkova, D. (2015). Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. Journal of Analytical Methods in Chemistry, 2015, 892535. [Link]

  • Suksomboon, N., Poolsup, N., & Prasitpuriprecha, C. (2021). A Narrative Review of Statin-Induced Rhabdomyolysis: Molecular Mechanism, Risk Factors, and Management. Drug Design, Development and Therapy, 15, 4429-4443. [Link]

  • Rebiere, H., & Gschaid, M. (2014). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 10, 240-246. [Link]

  • Desai, R., Patel, D., & Shah, D. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]

  • Shimadzu. (n.d.). Isolation and identification of Atorvastatin degradation impurities by UFPLC. Shimadzu Corporation. [Link]

  • Bailey, J., Thew, M., & Balls, M. (2014). An analysis of the use of animal models in predicting human toxicology and drug safety. Alternatives to Laboratory Animals, 42(3), 181-199. [Link]

  • European Medicines Agency. (2011). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

  • SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. [Link]

  • Bouhifd, M., Hartung, T., & Hogberg, H. T. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Metabolites, 14(2), 85. [Link]

  • Al-Aani, H., & Al-Obaidi, H. (2020). Kinetic study of degradation of Rosuvastatin calcium to Rosuvastatin-lactone under different solvents conditions. ResearchGate. [Link]

  • Sravanthi, S., & Kumar, P. (2016). CHARECTERAIZATION OF NEW DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM FORMED UPON TREATMENT WITH STRONG ACIDS. Rasayan Journal of Chemistry, 9(4), 584-590. [Link]

  • InfinixBio. (2026). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. [Link]

  • ISoOR. (n.d.). Using Mouse Kidney Organoid Model for Nephrotoxic Drug Screening. [Link]

  • Reddy, G. S., Reddy, S. P., & Kumar, P. (2011). Gradient Stability Indicating RP-HPLC Method for Impurity Profiling of Simvastatin in Tablet Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 747-754. [Link]

  • Camerino, G. M., Tarantino, N., Canfora, I., et al. (2021). Statin-Induced Myopathy: Translational Studies from Preclinical to Clinical Evidence. International Journal of Molecular Sciences, 22(4), 2156. [Link]

  • Sharp, C. N., Sisk, A. E., & Zsengeller, Z. K. (2020). Developing better mouse models to study cisplatin-induced kidney injury. American Journal of Physiology-Renal Physiology, 319(4), F685-F693. [Link]

  • Camerino, G. M., Tarantino, N., Canfora, I., et al. (2021). Statin-Induced Myopathy: Translational Studies from Preclinical to Clinical Evidence. International Journal of Molecular Sciences, 22(4), 2156. [Link]

  • Al-Aani, H., & Al-Obaidi, H. (2020). Forced degradation study of statins: a review. SciSpace. [Link]

  • Bailey, J., Thew, M., & Balls, M. (2015). An Analysis of the Use of Animal Models in Predicting Human Toxicology and Drug Safety. Alternatives to Laboratory Animals, 43(1_suppl), 49-62. [Link]

  • Westwood, F. R., Bigley, A., Randall, K., Marsden, A. M., & Scott, R. C. (2009). Statin-induced myopathy in the rat: relationship between systemic exposure, muscle exposure, and myopathy. Toxicological Sciences, 107(1), 284-294. [Link]

  • Camerino, G. M., Tarantino, N., Canfora, I., et al. (2021). Statin‐induced myopathy: Translational studies from preclinical to clinical evidence. IRIS. [Link]

  • The Association of the British Pharmaceutical Industry. (n.d.). The use of animals in pharmaceutical research. [Link]

  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. [Link]

  • Varlas, S., Imre, S., & Vari, C. E. (2015). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Farmacia, 63(5), 724-729. [Link]

  • Grecu, M., & Donea, O. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules, 28(1), 389. [Link]

  • Bulten, W., Balkenhol, M., Bel-Bahar, T., et al. (2023). Deep Learning-based Modeling for Preclinical Drug Safety Assessment. bioRxiv. [Link]

  • Shah, R. P., Singh, S., & Singh, S. (2004). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 717-724. [Link]

  • Li, Y., Zhang, Y., Wang, Y., et al. (2022). AlCl3 exposure induces nephrotoxicity in mice by mediating ferroptosis through the NRF2 signaling pathway. Ecotoxicology and Environmental Safety, 242, 113888. [Link]

  • Hartung, T. (2023). The (misleading) role of animal models in drug development. Frontiers for Young Minds, 11, 1104339. [Link]

  • InSphero. (2024). Alternative Animal Models: Advancing 3Rs in Testing. [Link]

  • Osaki, Y., Nakagawa, Y., & Munesue, S. (2021). Modeling statin-induced myopathy with hiPSC-derived myocytes reveals that impaired proteostasis underlies the myotoxicity and is targetable for the prevention. American Journal of Physiology-Cell Physiology, 320(5), C766-C779. [Link]

Sources

Troubleshooting & Optimization

Advanced HPLC Support Center: Lovastatin & 2,3-Dehydro Lovastatin Separation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Method Development & Troubleshooting) Subject: Optimization of Critical Pair Resolution (


) and Impurity Profiling

Executive Summary: The Separation Challenge

The separation of Lovastatin (monacolin K) from its degradation product 2,3-Dehydro Lovastatin represents a classic "critical pair" challenge in pharmaceutical analysis.

  • The Problem: Both molecules share a nearly identical hydrophobic skeleton. The only difference is the additional double bond at the C2-C3 position in the dehydro analog. On standard C18 columns, this results in minimal selectivity differences (

    
    ), leading to co-elution or peak shouldering.[1][2]
    
  • The Risk: 2,3-Dehydro lovastatin is a degradation impurity.[1][2] Failure to resolve it compromises purity assays and stability studies, potentially violating ICH Q3A/B guidelines.[1][2]

  • The Solution: This guide moves beyond generic "trial and error" by utilizing shape selectivity (high carbon load columns) and thermodynamic tuning (temperature/mobile phase) to force separation.

Core Protocol: The "Golden Standard" Method

Based on modernized USP/EP approaches for statin impurity profiling.

This protocol serves as your baseline . If you are experiencing issues, revert to these conditions before troubleshooting.

System Suitability Parameters
ParameterSpecificationRationale
Column C18 (L1) , 4.6 x 250 mm, 5 µm (or 2.7 µm equivalent)High carbon load (>15%) required for shape selectivity of the rigid steroid-like ring.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[2]1)Acidic pH suppresses silanol activity and stabilizes the lactone ring.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for statins, crucial for resolving the dehydro impurity.
Flow Rate 1.5 mL/min (for 5 µm)Optimized for Van Deemter minima of standard porous particles.
Temperature 25°C - 30°C CRITICAL: Higher temperatures (>40°C) often merge the critical pair.[2] Keep it cool.
Detection UV @ 238 nmMaxima for the conjugated diene system in the hexahydronaphthalene ring.
Gradient Program (Standard)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.04060Injection / Isocratic Hold
5.04060End Isocratic Hold
20.01090Gradient Ramp (Elute Impurities)
25.01090Wash
26.04060Re-equilibration

Troubleshooting Center: Critical Pair Optimization

Issue 1: Co-elution of Lovastatin & 2,3-Dehydro Lovastatin

Symptoms:


, peak shoulder on the main peak, or a single broad peak.[1][2]

Root Cause: The hydrophobic interaction strength of the parent and the dehydro impurity is too similar on standard alkyl phases.

Corrective Actions (In Order of Priority):

  • Lower the Temperature: The separation of structurally rigid isomers is often enthalpically driven. Lowering the column oven temperature from 30°C to 20°C or 25°C often increases selectivity (

    
    ) for the dehydro form.
    
  • Switch to a "High Load" Column: Standard C18 columns (10-12% carbon load) may fail.[1][2] Switch to a high-density bonding C18 (e.g., Inertsil ODS-3, Luna C18(2), or Zorbax StableBond) with carbon loads >15%.[1][2] This increases "shape selectivity," allowing the stationary phase to discriminate between the slightly flatter dehydro molecule and the parent.

  • Modify Organic Modifier: While ACN is standard, adding 5-10% Methanol to Mobile Phase B can alter the solvation shell around the double bond, potentially shifting the retention of the dehydro impurity relative to Lovastatin.

Issue 2: "Ghost" Peaks or Split Peaks (The Interconversion Trap)

Symptoms: You see two peaks for Lovastatin (one early, one late) that change ratio over time, or retention times drift.[1][2]

Root Cause: Lactone-Acid Interconversion. Lovastatin exists in equilibrium between the closed Lactone form (hydrophobic, late eluting) and the open Hydroxy Acid form (polar, early eluting).[1]

  • Basic pH: Opens the ring (Acid form).

  • Acidic pH: Closes the ring (Lactone form).

Corrective Actions:

  • Check Sample Diluent: NEVER dissolve samples in pure methanol or neutral/basic water if you are targeting the lactone. Use Acetonitrile buffered to pH 4.0 (e.g., with dilute acetic acid).[1][2]

  • Avoid Methanol in Acidic Conditions: As noted in literature, acidic methanol can lead to the formation of Lovastatin Methyl Ester , creating a third artifact peak. Stick to Acetonitrile/Water for stability.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the critical separation (


) and managing the chemical stability of the analyte.

LovastatinOptimization Start Start: Method Development CheckRs Check Resolution (Rs) Lovastatin vs. 2,3-Dehydro Start->CheckRs Decision Is Rs > 1.5? CheckRs->Decision SplitPeaks Problem: Split/Ghost Peaks? CheckRs->SplitPeaks Success Method Validated Proceed to Routine Analysis Decision->Success Yes Optimize Optimization Cycle Decision->Optimize No TempAction Action 1: Lower Temp (Target 20-25°C) Optimize->TempAction ColAction Action 2: Increase Carbon Load (Switch to High Surface Area C18) TempAction->ColAction If fails MobileAction Action 3: Add MeOH Modifier (5-10% in MP-B) ColAction->MobileAction If fails MobileAction->CheckRs Retest FixpH Fix: Adjust Sample Diluent Use ACN + 0.1% Acid (pH ~4) SplitPeaks->FixpH Yes FixpH->CheckRs

Caption: Decision tree for optimizing Lovastatin/Dehydro-Lovastatin resolution and handling stability issues.

Frequently Asked Questions (FAQ)

Q: Why does the USP monograph use a C18 column while some older papers suggest C8? A: Modern C18 columns (L1) offer better batch-to-batch reproducibility and higher shape selectivity for the rigid statin structure compared to C8 (L7).[2] While C8 elutes faster, C18 provides the necessary interaction time to resolve the 2,3-dehydro impurity, which differs only slightly in planarity.[1][2]

Q: My Lovastatin peak is tailing (Tailing Factor > 1.5). Is the column dead? A: Not necessarily. Tailing in statins is often due to the interaction of the unreacted silanols on the silica surface with the polar ester/hydroxyl groups.

  • Fix: Ensure your mobile phase pH is sufficiently acidic (pH 2.0 - 3.[1][2]0) to protonate silanols.[2]

  • Fix: Use an "End-capped" column (e.g., "ODS-2" or "Select-B" type) which minimizes these secondary interactions.[1][2]

Q: Can I use UPLC/UHPLC for this separation? A: Absolutely. Transferring this method to a 1.7 µm or 2.7 µm C18 column (e.g., Waters CORTECS or Agilent Poroshell) will significantly improve resolution (


) and reduce run time.[1][2] Keep the linear velocity constant (scale flow rate appropriately) and maintain the same mobile phase composition.

References

  • USP Monographs: Lovastatin. United States Pharmacopeia.[2] (Current Official Revision). The official standard for chromatographic purity and system suitability.[3]

  • Belwal, C., et al. (2014). "Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin."[1][2] Scientia Pharmaceutica, 82(1), 43–52.[1][2][4] Details the isolation of impurities and HPLC conditions using Inertsil ODS-2.

  • Alvarez-Lueje, A., et al. (2005). "Assessment of the hydrolytic degradation of lovastatin by HPLC."[2] Journal of Chromatographic Science. Discusses the lactone-acid interconversion and stability indicating methods.

  • Phenomenex Application Note. "Lovastatin USP Monograph Optimization." Highlights the use of modern C18 columns for improved resolution of related substances.

Sources

Technical Support Center: High-Sensitivity MS Analysis of 2,3-Dehydro Lovastatin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-LOV-23DH-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Welcome to the Advanced Method Development Portal

You are likely here because 2,3-Dehydro Lovastatin (an oxidative degradation product of Lovastatin) is presenting a specific set of analytical challenges: poor ionization efficiency , sodium adduct dominance , or chromatographic co-elution with the parent drug.

This guide moves beyond basic "textbook" advice. We will treat the mass spectrometer and the LC as a unified thermodynamic system where sensitivity is engineered, not just "found."

Module 1: Ionization Physics & Adduct Management

User Question: "I can see the parent mass for 2,3-Dehydro Lovastatin in full scan, but my MRM sensitivity is non-existent. Why won't it fragment?"

The Technical Diagnosis: You are likely trapping the Sodium Adduct (


, m/z 425.2)  rather than the Protonated ion (

, m/z 403.2).
  • The Mechanism: Lovastatin and its dehydro-analog are lactones.[1][2][3] Lactones possess carbonyl oxygens that act as "sodium magnets" (Lewis bases) in the electrospray source.[1] Sodium adducts are extremely stable; the bond energy between

    
     and the carbonyl oxygen is often higher than the covalent bonds within the molecule. When you apply collision energy (CE), the molecule doesn't fragment—it just heats up and survives, or the sodium strips away without generating structural fragments.
    

The Protocol: Ammonium Displacement Strategy To improve sensitivity, we must chemically "outcompete" the sodium.[1] Acidifying the mobile phase is not enough; you need a chaotic cation (Ammonium) to displace the static cation (Sodium).[1]

Recommended Mobile Phase Architecture:

ComponentConcentrationFunction
Organic Phase Acetonitrile (ACN)ACN provides better desolvation for lactones than Methanol.[1]
Aqueous Phase 2mM - 5mM Ammonium Formate Provides

ions to form

(m/z 420.2).[1]
Modifier 0.1% Formic Acid Lowers pH to stabilize the lactone ring and assist protonation.[1]

The Result: This forces the formation of the Ammonium Adduct (


)  or promotes the Protonated species (

)
. Unlike sodium adducts, ammonium adducts are labile.[1] Upon collision, they readily lose neutral ammonia (

), leaving behind the protonated molecule which then fragments predictably.[1]
Module 2: Chromatographic Resolution

User Question: "My 2,3-Dehydro Lovastatin peak shoulders with the main Lovastatin peak. How do I separate them without a 30-minute run time?"

The Technical Diagnosis: 2,3-Dehydro Lovastatin differs from Lovastatin only by a double bond in the hexahydronaphthalene ring system.[1] Their hydrophobicity is nearly identical.[1] Standard C18 columns often fail to distinguish this subtle pi-electron difference.[1]

The Protocol: Pi-Selectivity & Core-Shell Technology Switch from a standard C18 to a column with pi-pi interaction capability or high structural selectivity.

Column Selection Guide:

  • Primary Recommendation: Phenyl-Hexyl Phase (e.g., CSH Phenyl-Hexyl or Biphenyl).[1]

    • Why: The phenyl ring in the stationary phase interacts with the conjugated double bond system of the 2,3-dehydro impurity differently than the single double bond of Lovastatin, enhancing selectivity (

      
      ).
      
  • Alternative: C18 Fused-Core (Superficially Porous) 2.7 µm .

    • Why: If you must use C18, you need efficiency (

      
      ).[1] Fused-core particles provide UHPLC-like resolution at lower backpressures, allowing you to run shallower gradients to tease the peaks apart.[1]
      

Critical Parameter: Temperature Control

  • Set Column Oven to 30°C.

  • Warning: Temperatures >45°C can degrade the 2,3-dehydro analog or promote lactone-to-acid interconversion on-column.

Module 3: Visualization of the Workflow

The following diagram illustrates the decision matrix for optimizing sensitivity and selectivity.

OptimizationWorkflow Start Start: Low Sensitivity or Poor Separation CheckAdduct Check Q1 Scan: Dominant Ion? Start->CheckAdduct Na_Dominant [M+Na]+ (m/z 425) Sodium Adduct CheckAdduct->Na_Dominant Stable Adduct H_Dominant [M+H]+ (m/z 403) Protonated CheckAdduct->H_Dominant Good Ion Action_AddNH4 Action: Add 5mM Ammonium Formate Na_Dominant->Action_AddNH4 Action_OptimizeCE Action: Optimize Collision Energy H_Dominant->Action_OptimizeCE CheckSep Check Separation: Rs < 1.5? Action_AddNH4->CheckSep Action_OptimizeCE->CheckSep CoElution Co-elution with Lovastatin CheckSep->CoElution Yes Final Final Method: High Sensitivity MRM CheckSep->Final No Action_Column Action: Switch to Phenyl-Hexyl Column CoElution->Action_Column Action_Column->Final

Figure 1: Decision tree for troubleshooting sensitivity and selectivity issues in Lovastatin impurity analysis.

Module 4: Sample Stability & Matrix Effects

User Question: "My calibration curves are non-linear at the low end, and the peak areas fluctuate over the day."

The Technical Diagnosis: This is likely a Lactone-Acid Interconversion issue or Matrix Suppression .[1]

  • Interconversion: At neutral or basic pH, the lactone ring opens to form the hydroxy acid.[1] This changes the mass (MW +18 Da) and the retention time.[1]

  • Methyl Esterification: If you use Methanol as a solvent with acidic additives, the carboxylic acid moiety can convert to a methyl ester over time.[1]

The Protocol: "Locking" the Structure

  • Solvent Choice: Dissolve standards and samples in Acetonitrile/Water (pH 4.0) .[1] Avoid Methanol in the sample diluent if possible.[1]

  • Buffer pH: Maintain the aqueous mobile phase at pH 4.5 (using Ammonium Acetate/Acetic Acid) or pH 3.0 (Ammonium Formate/Formic Acid). This pH range keeps the lactone ring closed and stable.[1]

  • Glassware: Use silanized glass or high-quality polypropylene to prevent sodium leaching from borosilicate glass, which exacerbates the adduct problem described in Module 1.[1]

Summary of Optimized Method Parameters
ParameterSettingRationale
Ion Source ESI PositiveStatins ionize best in positive mode.[1]
Precursor Ion 403.2 (

) or 420.2 (

)
Avoids stable Sodium adduct (425.2).[1]
MRM Transition 403.2

301.2
(Primary)
Loss of methylbutyric ester side chain (102 Da).[1]
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic Acid in WaterPromotes protonation/ammoniation; suppresses Na+.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN yields sharper peaks for lactones than MeOH.[1]
Column Phenyl-Hexyl or C18 (Fused Core), 2.1 x 50mm, 1.7-2.7µmPhenyl phase separates the dehydro-impurity via pi-pi interactions.
References
  • Wang, H., Wu, Y., & Zhao, Z. (2001).[1][2] Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(1), 58-70.[1][2]

  • United States Pharmacopeia (USP). Lovastatin Monograph: Organic Impurities. (Methods for separating Lovastatin related compounds including dehydro-analogs). [1]

  • Jemal, M., et al. (2003).[1] Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry.[1][3] Journal of Chromatography A, 1005(1-2), 183-193.[1]

  • Kruve, A., et al. (2013).[1] Combatting matrix effects in LC/ESI/MS: The hidden costs of sodium adducts. Journal of Mass Spectrometry. (General reference on Sodium suppression strategies).

Sources

Technical Support Center: Stability of 2,3-Dehydro Lovastatin Acid Sodium Salt in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,3-Dehydro Lovastatin Acid Sodium Salt. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As an analogue of Lovastatin, its behavior is governed by a delicate interplay of pH, temperature, solvent, and light. This guide provides in-depth, experience-based insights and actionable protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here are some quick answers to the most common stability issues encountered in the lab.

Q1: My solution of this compound turned cloudy/formed a precipitate shortly after preparation. What happened?

A1: This is likely due to the pH-dependent equilibrium between the water-soluble acid form and the poorly water-soluble lactone form.[1][2] At acidic pH (below ~5.0), the equilibrium shifts towards the lactone form, which is insoluble in water and will precipitate.[3][4] Ensure your solvent system is buffered to a neutral or slightly alkaline pH (pH 7.0 - 8.0) to maintain the compound in its soluble acid form.

Q2: I'm seeing a new, unexpected peak in my HPLC analysis after storing my stock solution. What could it be?

A2: You are likely observing a degradation product. The most common degradants for statins are the lactone form and various hydrolytic or oxidative byproducts.[5] Specifically, under acidic conditions, you will see the formation of the corresponding lactone. Under strongly basic conditions, hydrolysis of the ester side chain can occur.[6][7] The presence of the 2,3-dehydro bond may also increase susceptibility to oxidation compared to Lovastatin.

Q3: What are the ideal short-term and long-term storage conditions for solutions of this compound?

A3: For short-term storage (up to 60 hours), solutions should be kept at a low temperature, such as in an autosampler set to 8°C.[5] For longer-term storage (up to 2 months), it is recommended to store solutions in organic solvents like DMSO or ethanol at -20°C.[8] Always protect solutions from light to prevent photodegradation.[9][10]

Q4: Can I use a simple aqueous solution, or do I need to use organic solvents?

A4: While the sodium salt is the water-soluble form, its stability is significantly influenced by pH.[11][12] For preparing stock solutions, organic solvents like DMSO, ethanol, or acetonitrile are recommended for better stability and solubility.[3][8][13] For working solutions, using a buffer (e.g., phosphate buffer, pH 7.4) is critical to prevent pH-driven degradation.[6][12]

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed approach to diagnosing and solving stability problems.

Issue 1: Analyte Degradation Detected by Chromatography

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • Decrease in the main analyte peak area over time.

  • Shifting retention times.

Causality Analysis: The primary cause of degradation is hydrolysis, which is highly pH-dependent. Lovastatin and its analogues are extremely sensitive to basic conditions, leading to rapid and complete degradation.[5] Acidic conditions also cause degradation, primarily by converting the active acid to the inactive lactone.[6] Exposure to light and oxidative stress can also generate impurities.[9][14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for analyte degradation.

Issue 2: Poor Solubility and Precipitation

Symptoms:

  • Visible cloudiness or particulate matter in the solution.

  • Inconsistent and non-reproducible analytical results.

  • Low analyte recovery.

Causality Analysis: this compound is the soluble form of the molecule. However, it exists in a pH-dependent equilibrium with its corresponding lactone form.[2][15] The lactone is non-polar and very poorly soluble in aqueous media.[1][3] If the pH of the solution drops, the equilibrium will shift towards the lactone, causing it to precipitate out of solution. An equilibrium point where both forms are in equal concentration has been noted at a pH of approximately 4.98 for lovastatin.[4]

Preventative Measures:

  • Solvent Selection: Always prepare initial stock solutions in an appropriate organic solvent such as DMSO or ethanol, where both the acid and potential lactone forms are soluble.[13][16]

  • Buffering: When preparing aqueous working solutions, always use a buffer. A phosphate buffer at pH 7.4 is a common and effective choice.[6][12] Avoid using unbuffered water.

  • Order of Addition: When diluting an organic stock solution into an aqueous buffer, add the stock solution to the buffer (not the other way around) while mixing to avoid localized concentration effects that can cause precipitation.

Section 3: Recommended Experimental Protocols

These protocols are designed to be self-validating, with built-in checks to ensure the integrity of your solutions.

Protocol 1: Preparation of a Stock Solution (10 mM)
  • Weighing: Accurately weigh the required amount of this compound (FW: 426.52 g/mol ) in a suitable vial.

  • Solvent Addition: Add high-purity DMSO or absolute ethanol to the solid to achieve the target concentration of 10 mM.[8][13]

    • Causality Note: Using an organic solvent ensures complete dissolution and minimizes the risk of pH-dependent hydrolysis during initial preparation.

  • Dissolution: Vortex or sonicate gently until all solid material is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial (e.g., amber glass).[8]

  • Validation Check: Before first use and periodically thereafter, run an HPLC check to confirm the purity and concentration of the stock solution.

Protocol 2: Preparation of Aqueous Working Solutions
  • Buffer Preparation: Prepare a suitable aqueous buffer, such as 50 mM potassium phosphate buffer, and adjust the pH to 7.4.

  • Dilution: Allow the frozen stock solution to thaw completely and come to room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into the pH 7.4 buffer to achieve the desired final concentration.

    • Causality Note: The buffer is critical to maintain a pH where the water-soluble acid form is overwhelmingly favored, preventing precipitation and degradation.[6][12]

  • Visual Inspection: After each dilution step, visually inspect the solution to ensure it remains clear and free of precipitation.

  • Immediate Use: Prepare working solutions fresh for each experiment and use them the same day if possible.[17] If short-term storage is needed, keep the solutions at 2-8°C in an autosampler.[5]

Protocol 3: Stability-Indicating HPLC Method

This method is based on established procedures for lovastatin and is designed to separate the parent compound from its major degradants.[5][6][12]

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient A gradient may be required for optimal separation. A common starting point is 65:35 Acetonitrile:Acidified Water.[18]
Flow Rate 1.0 - 1.5 mL/min[5][12]
Column Temp. 25°C - 45°C[5][12]
Detection (UV) 238 nm[5][12]
Injection Vol. 10 µL

System Suitability: Before running samples, inject a system suitability solution containing the analyte and known impurities (like the lactone form, if available) to ensure adequate resolution between peaks.[5]

Section 4: Understanding the Chemical Pathways

The stability of 2,3-Dehydro Lovastatin Acid is primarily dictated by the pH-dependent equilibrium between the active hydroxy acid form and the inactive lactone form.

Caption: Key pH-dependent stability pathways.

Under acidic conditions, an intramolecular esterification (lactonization) occurs, converting the open-ring acid to the closed-ring lactone.[19] This reaction is reversible. In contrast, strongly alkaline conditions can cause irreversible hydrolysis of the side-chain ester, leading to different degradation products.[5] Forced degradation studies on lovastatin show it is highly susceptible to base hydrolysis, with nearly 100% degradation observed even in mild basic conditions like 0.05N NaOH.

References

  • Methods for the Analysis of Lovastatin Extended-Release Tablets . USP's Emerging Standards. Available from: [Link]

  • Assessment of the hydrolytic degradation of lovastatin by HPLC . ResearchGate. Available from: [Link]

  • Lovastatin: MedlinePlus Drug Information . MedlinePlus. Available from: [Link]

  • Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products after Exposure to an Oxidative Atmosphere . Acta Chimica Slovenica. Available from: [Link]

  • Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS . ResearchGate. Available from: [Link]

  • STABILITY-INDICATING HPLC ASSAY METHOD OF LOVASTATIN . ResearchGate. Available from: [Link]

  • Forced degradation study of statins: a review . SciSpace. Available from: [Link]

  • An investigation involving a comparison between the hydrolytic degradation of lovastatin and simvastatin using HPLC . Lancashire Online Knowledge. Available from: [Link]

  • Phototoxicity of Fluvastatin, an HMG-CoA Reductase Inhibitor, Is Mediated by the formation of a Benzocarbazole-Like Photoproduct . Oxford Academic. Available from: [Link]

  • Structure of lovastatin in (A) lactone form and (B) open hydroxy acid form . ResearchGate. Available from: [Link]

  • Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment . Scientific Research Publishing. Available from: [Link]

  • Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC . PMC. Available from: [Link]

  • Review on Forced Degradation Study of Statins . Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Solubility Studies and Validation of Lovastatin using High Performance Liquid Chromatography Method . Research Journal of Pharmacy and Technology. Available from: [Link]

  • Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins . PMC. Available from: [Link]

  • Spectroscopic studies on photodegradation of atorvastatin calcium . PMC. Available from: [Link]

  • Forced degradation study of statins: A review . ResearchGate. Available from: [Link]

  • LOVASTATIN . DailyMed. Available from: [Link]

  • Lovastatin . Wikipedia. Available from: [Link]

  • A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study . PubMed. Available from: [Link]

  • Assessment of the hydrolytic degradation of lovastatin by HPLC . Repositorio UCHILE. Available from: [Link]

  • A review on lovastatin and its production . Journal of Biochemical Technology. Available from: [Link]

  • DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin . Springer. Available from: [Link]

  • Stabilization and Amorphization of Lovastatin Using Different Types of Silica . PubMed. Available from: [Link]

  • Enhancement of the Physicochemical Properties of Poorly Soluble Lovastatin by Co-crystallization Techniques - In vivo Studies . Innovare Academic Sciences. Available from: [Link]

  • MSDS Lovastatin Tablets . Lupin. Available from: [Link]

  • Efficient Biosynthesis of Monacolin J through Enzymatic Hydrolysis Using a Recombinant Lovastatin Hydrolase . MDPI. Available from: [Link]

  • The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective . MDPI. Available from: [Link]

  • Differences Between Lovastatin and Simvastatin Hydrolysis in Healthy Male and Female Volunteers . SciSpace. Available from: [Link]

  • Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7 . ChemWhat. Available from: [Link]

  • Effect of pH on biosynthesis of lovastatin and other secondary metabolites by Aspergillus terreus ATCC 20542 . PubMed. Available from: [Link]

  • 2,3-Dehydro Lovastatin Acid (Na Salt) . Veeprho. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,3-Dehydro Lovastatin Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dehydro Lovastatin Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting for solubility challenges encountered during experimentation. As a sodium salt of a lovastatin acid derivative, this compound is expected to have enhanced aqueous solubility compared to its lactone prodrug form; however, issues may still arise depending on the specific experimental conditions. This resource provides a logical, step-by-step framework for diagnosing and resolving these challenges.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of this compound. What is the best initial solvent to use?

As a sodium salt, the compound is designed for aqueous solubility. The recommended starting solvent is a buffered aqueous solution. However, the pH of this buffer is critical. Given its structural similarity to other statin hydroxy acids, its solubility is likely pH-dependent.

Initial Solvent Recommendations:

Solvent SystemRecommendationRationale
Aqueous Buffers Start with a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).The carboxylate group will be deprotonated at this pH, maximizing solubility.
Organic Solvents If aqueous solubility is insufficient for your stock concentration needs, consider polar organic solvents.Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are common choices for statin derivatives[1].
Water (Deionized) Use with caution.The pH of unbuffered DI water can vary, potentially impacting the protonation state of the molecule and leading to inconsistent results.
Q2: My compound is not dissolving in aqueous buffer at my desired concentration. What should I do next?

This is a common issue. The first step is to systematically assess the impact of pH and consider the use of co-solvents.

Troubleshooting Workflow for Poor Aqueous Solubility:

Caption: Troubleshooting workflow for poor aqueous solubility.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

This phenomenon, known as "precipitation upon dilution," occurs when a drug that is highly soluble in a concentrated organic solvent is introduced into an aqueous medium where its solubility is much lower.

Strategies to Mitigate Precipitation:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that your compound's solubility will allow (typically <1%, often <0.5%).

  • Use an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution. For example, dilute the DMSO stock into a solution containing a higher percentage of co-solvent first, and then perform the final dilution into the assay medium.

  • Incorporate Solubilizing Excipients: For in vitro assays, consider the use of non-ionic surfactants like Tween® 80 or complexing agents like β-cyclodextrins in your buffer system. These can help to keep the compound in solution[2][3].

  • Gentle Mixing and Temperature Control: Ensure the solution is mixed gently and consistently upon dilution. Sometimes, performing the dilution at a slightly elevated temperature (if compatible with your compound and assay) can help.

In-Depth Troubleshooting Guides

Guide 1: How to Perform a pH-Solubility Profile

Understanding the relationship between pH and solubility is crucial for this class of compounds.

Experimental Protocol:

  • Prepare a Series of Buffers: Prepare a set of buffers with pH values ranging from acidic to basic (e.g., pH 4, 5, 6, 7, 7.4, 8, and 9).

  • Add Excess Compound: To a small, fixed volume of each buffer, add an excess amount of this compound (i.e., enough so that undissolved solid is clearly visible).

  • Equilibrate the Samples: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The "shake-flask" method is a gold standard for this[4].

  • Separate the Solid and Liquid Phases: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the Solubilized Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS[4][5].

Expected Outcome and Interpretation:

You should observe a significant increase in solubility as the pH becomes more basic, consistent with the deprotonation of the carboxylic acid group. This data will allow you to select the optimal pH for your experimental buffer system.

Guide 2: Advanced Solubilization: Solid Dispersion Technique

For challenging applications requiring higher concentrations, or for formulation development, creating a solid dispersion can significantly enhance aqueous solubility and dissolution rate[2][6][7]. This involves dispersing the drug in a hydrophilic carrier at a solid state.

Workflow for Preparing a Solid Dispersion by Solvent Evaporation:

Caption: Workflow for solid dispersion preparation.

Step-by-Step Protocol (Example with PVP K30):

  • Select a Carrier: Hydrophilic polymers like Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycols (PEGs) are common choices[3].

  • Weigh Components: Accurately weigh the this compound and the chosen carrier (e.g., in a 1:3 or 1:6 weight ratio)[6].

  • Dissolution: Dissolve both components in a suitable common solvent, such as a methanol:acetone (1:1) mixture[6].

  • Solvent Removal: Evaporate the solvent using a rotary evaporator or by gentle heating on a water bath with continuous stirring[6][8].

  • Drying and Sizing: The resulting solid mass should be dried completely, then pulverized using a mortar and pestle, and sieved to obtain a uniform particle size[2].

  • Characterization: The newly formed solid dispersion should be characterized to confirm the amorphous state of the drug and the absence of chemical interactions, using techniques like DSC (Differential Scanning Calorimetry) and FTIR (Fourier-Transform Infrared Spectroscopy)[7][8].

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) before handling the compound[9][10].

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[9].

  • Handle the compound in a well-ventilated area to avoid inhalation of dust[9][10].

  • For storage, keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light[11][12].

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available from: [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Available from: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Aura™. A ProteinSimple Brand. Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available from: [Link]

  • Solubility Enhancement of Poorly Soluble Drug Atorvastatin by using Complexation and Solid Dispersion techniques. (2023). International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available from: [Link]

  • Solubility Enhancement of selected statins using different approaches. (2022). Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Safety Data Sheet: Lovastatin hydroxy acid, sodium salt. (2025). Carl ROTH. Available from: [Link]

  • Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7. ChemWhat. Available from: [Link]

  • Enhancement of solubility and dissolution rate of rosuvastatin by using solid dispersion technique. (2013). SciSpace. Available from: [Link]

  • Enhancement of solubility and dissolution of atorvastatin by solid dispersion technique with novel carriers. (2016). Scholars Research Library. Available from: [Link]

Sources

Technical Support Center: Minimizing On-Column Degradation of 2,3-Dehydro Lovastatin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: 2,3-Dehydro Lovastatin (Impurity/Degradant) Stability & Quantitation

Executive Summary: The Lactone Stability Paradox

Welcome to the technical support hub. If you are analyzing Lovastatin, you are likely monitoring 2,3-Dehydro Lovastatin (often a specified impurity).

The Core Problem: Like its parent molecule, 2,3-Dehydro Lovastatin contains a cyclic lactone ring . This ring is thermodynamically unstable in the presence of protic solvents, heat, and active silanols.

The Symptom: On-column degradation typically manifests as peak splitting , fronting , or area loss , where the lactone converts to its corresponding hydroxy acid form during the run. This guide provides the protocols to freeze this equilibrium and ensure integral quantitation.

Module 1: The Degradation Mechanism

Before troubleshooting, you must understand the enemy. The degradation is not random; it is a specific chemical interconversion driven by your method parameters.

The Pathway

The lactone ring is susceptible to hydrolysis (opening) and dehydration. In the presence of acidic silanols or high pH, the ring opens to form the hydroxy acid.

DegradationPathway Lactone 2,3-Dehydro Lovastatin (Lactone Form) Target Analyte Acid Hydroxy Acid Form (Degradant) Lactone->Acid Hydrolysis (k1) Acid->Lactone Lactonization (k2) Factors Catalysts: 1. High pH (>6.0) 2. Active Silanols 3. Heat (>30°C) Factors->Lactone Accelerates

Figure 1: The reversible hydrolysis of the lactone ring. On-column degradation occurs when k1 (hydrolysis rate) is fast enough to occur within the retention time window.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am seeing a "saddle" or split peak for 2,3-Dehydro Lovastatin. Is my column failing?

Diagnosis: Likely not a physical column failure, but a Silanol/pH mismatch . If the peak looks like two merging humps, the lactone is hydrolyzing as it travels down the column. The "saddle" represents the population of molecules converting between the Lactone and Acid forms.

The Fix:

  • Lower the Column Temperature: High temperature increases the reaction rate.

    • Action: Set oven to 25°C (or ambient). Do not exceed 30°C.

  • Acidify the Mobile Phase: Lactones are most stable at pH 3.0 – 4.5.

    • Action: Ensure your aqueous buffer is pH 3.0 ± 0.2 (e.g., 0.1% Phosphoric Acid or Ammonium Formate adjusted with Formic Acid).

  • Check Stationary Phase: Avoid older "Type A" silica. Use high-purity, fully end-capped "Type B" silica (e.g., C18 hybrid particles) to minimize silanol acidity.

Q2: My peak area for 2,3-Dehydro Lovastatin decreases over the sequence, but Lovastatin remains stable. Why?

Diagnosis: Diluent-Induced Degradation (The Methanol Trap). 2,3-Dehydro Lovastatin is often present in trace amounts. If you dissolve your sample in Methanol (especially under acidic conditions), you risk forming the Methyl Ester analog, or opening the ring before injection.

The Fix:

  • Switch Diluents: Use Acetonitrile (ACN) as the primary organic solvent. ACN is aprotic and does not participate in esterification.

  • Protocol: Prepare samples in 80:20 Acetonitrile:Buffer (pH 4).

  • Thermostat: Keep the autosampler at 4°C .

Q3: I see a "Ghost Peak" eluting earlier than my target. What is it?

Diagnosis: This is likely the Hydroxy Acid form. Because the acid form is more polar (contains a free carboxylic acid and hydroxyl group), it elutes earlier than the lactone in Reversed-Phase (RP) chromatography.

Verification Experiment:

  • Inject your standard.

  • Add 10 µL of 0.1 N NaOH to the vial.

  • Wait 10 mins.

  • Inject again.

  • Result: If the main peak disappears and the "Ghost Peak" grows, the ghost peak is the Acid form.

Module 3: Critical Method Parameters (Data Tables)

To minimize degradation, your method must adhere to these "Safe Zones."

ParameterDanger Zone (High Degradation Risk)Safe Zone (Optimal Stability)Reasoning
Mobile Phase pH > 6.0 or < 2.03.0 – 4.5 High pH opens the lactone; very low pH can cause dehydration.
Column Temp > 40°C20°C – 25°C Heat provides the activation energy for ring opening.
Diluent 100% Methanol or High Water %Acetonitrile (or ACN/Buffer mix)Methanol causes transesterification; Water promotes hydrolysis.
Buffer Type Carbonate or BoratePhosphate or Formate Phosphate inhibits silanol activity effectively.

Module 4: Experimental Protocols

Protocol A: Column Passivation (Silanol Suppression)

Use this if you suspect active silanols are chewing up your analyte.

  • Flush: Rinse column with 20 column volumes of 50:50 Water:Methanol.

  • Acid Wash: Flush with 20 column volumes of 0.1% Phosphoric Acid in Water.

    • Mechanism:[1][2][3] This protonates the residual silanols (Si-O- -> Si-OH), rendering them less reactive to the lactone.

  • Equilibrate: Return to your initial mobile phase conditions.

Protocol B: The "Cold-Inject" Workflow

Standardize this workflow for all trace impurity analysis.

Workflow Step1 1. Sample Prep Diluent: 100% ACN or ACN/pH 4 Buffer Step2 2. Autosampler Set Temp: 4°C Limit residence time < 4 hours Step1->Step2 Step3 3. Column Conditions Temp: 25°C Flow: Optimized for <15 min run Step2->Step3 Step4 4. Detection Monitor 238 nm Check for fronting/splitting Step3->Step4

Figure 2: Optimized workflow to maintain the lactone integrity from vial to detector.

References

  • United States Pharmacopeia (USP). Monograph: Lovastatin.[2][4] USP-NF. (Defines the standard chromatographic conditions for lactone statins and related impurities).

  • Alvarez-Lueje, A., et al. (2005). "Assessment of the hydrolytic degradation of lovastatin by HPLC." Journal of the Chilean Chemical Society, 50(4).[5] (Details the kinetics of lactone hydrolysis and pH dependence).

  • Javernik, S., et al. (2001). "Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products." Acta Chimica Slovenica. (Discusses the separation of oxidation products like dehydro-variants).

  • Kirkland, J. J., et al. (1997). "Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases." Journal of Chromatography A. (Foundational text on silanol activity and column stability which drives on-column degradation).

Sources

addressing matrix effects in bioanalysis of 2,3-Dehydro Lovastatin

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Addressing Matrix Effects in LC-MS/MS Bioanalysis Audience: Bioanalytical Scientists, Method Development Leads

Welcome to the Technical Support Center

You are analyzing 2,3-Dehydro Lovastatin , a critical degradation product and impurity often associated with Lovastatin. Due to its structural similarity to the parent drug and its tendency to interconvert between lactone and hydroxy acid forms, this analyte presents unique bioanalytical challenges.

This guide addresses the Matrix Effect (ME) —the invisible variable that compromises assay sensitivity and reproducibility. Below you will find targeted troubleshooting modules designed to diagnose, isolate, and eliminate ionization suppression or enhancement.

Module 1: Diagnostic Hub – Identifying Matrix Effects
Q: How do I definitively distinguish between low extraction recovery and matrix suppression?

A: You cannot rely on standard calibration curves alone. You must decouple the extraction efficiency from the ionization efficiency.

The Protocol: Post-Column Infusion (PCI) The most authoritative method to visualize matrix effects is the qualitative Post-Column Infusion method (originally described by Bonfiglio et al.). This creates a "map" of ionization suppression across your chromatographic run.

Step-by-Step PCI Workflow:

  • Setup: Tee-in a steady flow of neat 2,3-Dehydro Lovastatin standard (100–200 ng/mL) into the LC effluent after the column but before the MS source.

  • Flow Rate: Set infusion pump to 10–20 µL/min (ensure it doesn't significantly dilute the LC flow).

  • Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method).

  • Observation: Monitor the baseline of the specific MRM transition for 2,3-Dehydro Lovastatin.

  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion suppression (interfering co-eluters).

    • Positive Hump: Ion enhancement.

Visualizing the PCI Workflow:

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing) Column->Tee Eluent Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Flow MS Mass Spectrometer (Detector) Tee->MS Data Chromatogram (Dips = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.

Module 2: Sample Preparation Lab – Removing the Matrix
Q: My PCI data shows massive suppression at the void volume and tail end. Is Protein Precipitation (PPT) sufficient?

A: Rarely. For statins and their hydrophobic impurities like 2,3-Dehydro Lovastatin, PPT is often inadequate because it fails to remove phospholipids (PLs) . PLs (glycerophosphocholines) are the primary cause of matrix effects in plasma bioanalysis. They elute late in reversed-phase gradients and can "wrap" around to the next injection if the run time is too short.

Recommended Strategy: Phospholipid Removal or LLE Switching from simple PPT to a more selective extraction is the highest-yield optimization you can make.

Extraction MethodMechanismProsConsSuitability for 2,3-Dehydro Lovastatin
Protein Precipitation (PPT) Solubility changeCheap, fastLeaves phospholipids; dirty extractsLow (High risk of suppression)
Liquid-Liquid Extraction (LLE) Partitioning (LogP)Removes salts & PLs; clean extractsLabor intensive; solvent evaporation stepsHigh (Use MTBE or Ethyl Acetate)
PL Removal Plates (e.g., Ostro, HybridSPE)Lewis Acid/Base or filtrationSimple as PPT; removes >99% PLsCost; requires vacuum manifoldHigh (Best balance of speed/cleanliness)
Solid Phase Extraction (SPE) Adsorption/Ion ExchangeHighest selectivityComplex method development; costMedium (Good if LLE fails)

Technical Insight: If using LLE, ensure the pH of the aqueous phase drives the analyte into the organic layer.

  • Lactone form: Neutral pH extraction.

  • Acid form: Acidify (pH 3-4) to suppress ionization of the carboxylic acid, making it neutral and extractable into organic solvent.

Module 3: Chromatography Clinic – Separation Strategy
Q: I cannot change my extraction method. How can I chromatographically resolve the matrix effect?

A: If the matrix cannot be removed, it must be separated . Phospholipids typically elute in two bands:

  • Early: Lysophospholipids (more polar).

  • Late: Phospholipids (very hydrophobic).

Troubleshooting Protocol:

  • Monitor PL Transitions: Add MRM channels for phospholipids to your method to "see" the enemy.

    • Precursor: m/z 184 (Positive mode product ion for phosphatidylcholines).

    • Transitions: 496→184, 524→184, 758→184.

  • Adjust Gradient: 2,3-Dehydro Lovastatin is hydrophobic. If it co-elutes with the late PL band, flatten the gradient in the middle to elute the analyte before ramping to 100% B to wash off the PLs.

  • Column Selection: Switch from C18 to Phenyl-Hexyl . The pi-pi interaction offered by the phenyl ring often provides alternative selectivity for statin-like compounds, potentially shifting the analyte away from the phospholipid region.

Decision Tree for Method Optimization:

Method_Optimization Start Matrix Effect Detected PL_Check Are Phospholipids the cause? (Monitor m/z 184) Start->PL_Check Yes_PL Yes: Co-elution with PLs PL_Check->Yes_PL Confirmed No_PL No: Other Interference PL_Check->No_PL Negative Action_LLE Switch to LLE or PL Removal Plate Yes_PL->Action_LLE Best Fix Action_Chrom Modify Gradient: Elute Analyte Earlier Yes_PL->Action_Chrom Quick Fix Action_Col Change Column: Phenyl-Hexyl or C8 No_PL->Action_Col Selectivity Change

Figure 2: Decision logic for resolving matrix interferences.

Module 4: Mass Spectrometry & Stability
Q: Should I use Positive or Negative ionization mode?

A: This depends on whether you are targeting the Lactone or Acid form, as 2,3-Dehydro Lovastatin can exist as both depending on pH.

  • Positive Mode (ESI+): Preferred for the Lactone form.

    • Target: [M+H]+ or [M+Na]+.

    • Note: Sodium adducts are stable but hard to fragment. Ammonium adducts [M+NH4]+ (using ammonium formate buffer) often give better fragmentation.

  • Negative Mode (ESI-): Preferred for the Acid form (Hydroxy acid).

    • Target: [M-H]-.

    • Benefit: Often has lower background noise and less matrix interference than positive mode for acidic statins.

Critical Stability Warning: Statins undergo interconversion.

  • Acid -> Lactone: Occurs under acidic conditions.

  • Lactone -> Acid: Occurs under basic conditions (and enzymatic hydrolysis in plasma).

  • Protocol: Stabilize your samples immediately upon collection. If analyzing the acid form, keep pH neutral/slightly alkaline. If analyzing the lactone, buffer to pH 4.5-5.0 and work on ice.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Jemal, M., et al. (2003). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids. Rapid Communications in Mass Spectrometry.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Technical Support Center: Optimization of Extraction Efficiency for Lovastatin Impurities from Tablets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the challenging task of optimizing the extraction of lovastatin and its impurities from tablet formulations. Drawing from established methodologies and field experience, this document offers practical troubleshooting advice and answers to frequently asked questions to ensure robust and accurate analytical results.

Introduction: The Challenge of Lovastatin Impurity Profiling

Lovastatin, a widely prescribed cholesterol-lowering agent, is a fermentation-derived product that can contain a range of structurally similar impurities.[1][2][3][4] Accurate quantification of these impurities is a critical aspect of quality control in pharmaceutical manufacturing. The extraction of these analytes from a complex tablet matrix, however, presents significant challenges. Incomplete extraction can lead to an underestimation of impurity levels, potentially compromising patient safety and regulatory compliance.

This guide is designed to be a practical resource, addressing specific issues encountered during the experimental process. It emphasizes the "why" behind the "how," providing a deeper understanding of the principles governing efficient extraction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction of lovastatin and its impurities, offering probable causes and actionable solutions.

Issue 1: Low Recovery of Lovastatin and/or Known Impurities

  • Probable Cause 1: Inappropriate Solvent Selection. The solubility of lovastatin and its impurities can vary significantly based on the polarity of the solvent. Lovastatin itself is a relatively hydrophobic molecule.

    • Solution: A systematic evaluation of different solvents is crucial. Studies have shown that while acetonitrile offers good extraction efficiency, acetone can be even more effective for lovastatin.[5] For impurities, which may have different polarities (e.g., the more polar lovastatin acid), a solvent mixture might be necessary. A common and effective diluent for both lovastatin and its impurities is a mixture of acetonitrile and water.[6]

  • Probable Cause 2: Insufficient Extraction Time or Energy. The active pharmaceutical ingredient (API) and its impurities need to be fully liberated from the tablet matrix.

    • Solution: Employ mechanical agitation methods. Sonication for at least 10 minutes followed by mechanical shaking for an extended period (e.g., 75 minutes) can significantly improve extraction efficiency.[6] The combination of these methods ensures thorough disintegration of the tablet and dissolution of the analytes.

  • Probable Cause 3: pH of the Extraction Medium. Lovastatin is susceptible to hydrolysis, especially under basic conditions, where it almost completely degrades to lovastatin acid.[6][7] Acidic conditions can also lead to degradation, though to a lesser extent.[6][7]

    • Solution: The pH of the extraction solvent should be carefully controlled. For general extraction, a neutral or slightly acidic pH is often preferred. Some methods utilize an acidified mobile phase for chromatographic separation, which can also be considered for the extraction solvent to ensure compatibility.[8]

Issue 2: Appearance of New or Unexpected Peaks in the Chromatogram

  • Probable Cause 1: On-Column or In-Solution Degradation. As mentioned, lovastatin is sensitive to pH and temperature.[9][10] The analytical process itself can sometimes induce the formation of degradation products.

    • Solution: Ensure the autosampler is kept at a cool temperature (e.g., 8°C) to minimize degradation of samples awaiting injection.[6] Forced degradation studies, where the drug substance is intentionally exposed to stress conditions like acid, base, oxidation, and heat, are essential to identify potential degradation products and ensure the analytical method is "stability-indicating."[6][9][10]

  • Probable Cause 2: Extraction of Excipients. Tablet formulations contain various excipients that might be co-extracted and interfere with the analysis.

    • Solution: A high-resolution chromatographic method, such as UPLC, can effectively separate the analytes of interest from excipient peaks. Method development should include a screen of different column chemistries and mobile phases to achieve optimal resolution.[6]

Issue 3: Poor Peak Shape and Resolution in the Chromatogram

  • Probable Cause 1: Incompatible Injection Solvent and Mobile Phase. If the extraction solvent is significantly stronger (more eluting power) than the initial mobile phase, it can cause peak distortion.

    • Solution: Ideally, the extraction solvent (diluent) should be the same as or weaker than the initial mobile phase. If a strong extraction solvent is necessary, consider reducing the injection volume.

  • Probable Cause 2: Suboptimal Chromatographic Conditions. The choice of column, mobile phase, and gradient program is critical for good separation.

    • Solution: For hydrophobic compounds like lovastatin and its impurities, reversed-phase chromatography is the standard. Columns like C18 are commonly used.[6] Acetonitrile is often a better organic modifier than methanol for resolving lovastatin and its related compounds. Operating at a low pH can also improve peak shape and the resolution of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for extracting lovastatin impurities?

A1: A mixture of acetonitrile and water is a robust starting point. Acetonitrile has been shown to be an efficient solvent for both the lactone and hydroxy acid forms of lovastatin.[11] The water component helps to manage the polarity range and is compatible with reversed-phase HPLC/UPLC systems. Studies have also indicated that acetone can be a highly effective solvent for lovastatin extraction.[5]

Q2: How can I confirm if a new peak is a genuine impurity or a degradation product?

A2: Forced degradation studies are the definitive way to address this.[6][9][10] By subjecting the lovastatin standard to various stress conditions (acid, base, heat, oxidation, light), you can generate its degradation products. If the unknown peak in your sample matches the retention time of a peak generated in the forced degradation study, it is likely a degradant. Further confirmation can be achieved using mass spectrometry (MS) to compare the mass-to-charge ratio.[12]

Q3: Is sonication alone sufficient for extraction from tablets?

A3: While sonication is a valuable tool for tablet disintegration, it may not be sufficient on its own for complete extraction. A combination of sonication followed by a period of mechanical shaking is recommended to ensure the complete dissolution of the API and its impurities from the tablet matrix.[6]

Q4: My method shows good recovery for lovastatin, but not for a specific known impurity. What should I do?

A4: This suggests a difference in solubility between lovastatin and the impurity. You may need to adjust the polarity of your extraction solvent. For instance, if the impurity is more polar than lovastatin (like lovastatin acid), increasing the proportion of the aqueous component in your acetonitrile/water mixture might improve its recovery.

Optimized Extraction and Analysis Workflow

The following diagram and protocol outline a robust workflow for the extraction and analysis of lovastatin and its impurities from tablets.

ExtractionWorkflow cluster_prep Sample Preparation cluster_analysis UPLC-UV/MS Analysis A Weigh and Transfer Tablet(s) B Add Diluent (e.g., Acetonitrile/Water) A->B C Sonicate (e.g., 10 min) B->C D Mechanically Shake (e.g., 75 min) C->D E Centrifuge (e.g., 4000 rpm, 5 min) D->E F Collect Supernatant for Analysis E->F G Inject Supernatant F->G Filtered Sample H Chromatographic Separation (e.g., C18 column, ACN/Water gradient) G->H I UV Detection (e.g., 238 nm) H->I J MS Detection (for identification) H->J K Data Analysis and Quantification I->K J->K

Sources

troubleshooting poor recovery of 2,3-Dehydro Lovastatin in sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for troubleshooting issues related to the sample preparation of 2,3-Dehydro Lovastatin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly poor analyte recovery. Our approach is rooted in foundational chemical principles to empower you to not only fix the immediate issue but also to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)
Q1: My recovery of 2,3-Dehydro Lovastatin is consistently low. Where should I even begin to troubleshoot?

A1: Low recovery is a common yet complex issue that can arise at multiple stages of your workflow. A systematic approach is crucial to pinpoint the source of analyte loss. Before diving into specific extraction parameters, it's essential to consider the entire process, from sample stability to the final analytical measurement.

The first step is to determine where the loss is occurring. Is the analyte degrading before or during extraction? Is it failing to bind to your Solid-Phase Extraction (SPE) cartridge? Is it being retained too strongly? Or is it being lost during solvent evaporation and reconstitution steps?

We recommend a systematic diagnostic workflow to isolate the problem.

G cluster_0 Initial Assessment cluster_1 Extraction Troubleshooting cluster_2 Post-Extraction & Final Analysis cluster_3 Solutions start Start: Low Recovery Observed check_stability Step 1: Assess Analyte Stability Spike analyte into matrix, let sit at RT. Analyze at T=0 and T=2h. start->check_stability is_stable Is Recovery Still High? check_stability->is_stable check_breakthrough Step 2: Check for Breakthrough Analyze SPE load & wash fractions. is_stable->check_breakthrough Yes sol_stability Problem: Analyte Degradation Fix: Adjust pH, reduce temp, add antioxidants. is_stable->sol_stability No is_breakthrough Analyte in Fractions? check_breakthrough->is_breakthrough check_elution Step 3: Verify Elution Re-elute cartridge with stronger solvent. Analyze second eluate. is_breakthrough->check_elution No sol_retention Problem: Poor Retention Fix: Optimize sample pH, reduce solvent strength, lower flow rate. is_breakthrough->sol_retention Yes is_retained Analyte in Second Eluate? check_elution->is_retained check_evap Step 4: Check Post-Extraction Steps Analyze sample before and after evaporation/reconstitution. is_retained->check_evap No sol_elution Problem: Incomplete Elution Fix: Increase elution solvent strength, adjust pH, increase volume. is_retained->sol_elution Yes is_evap_loss Significant Loss? check_evap->is_evap_loss check_hplc Final Check: HPLC System Inject known standard. Check peak shape and system suitability. is_evap_loss->check_hplc No is_evap_loss->check_hplc No sol_evap Problem: Post-Extraction Loss Fix: Optimize evaporation temp/gas flow, ensure proper reconstitution. is_evap_loss->sol_evap Yes sol_hplc Problem: HPLC Issue Fix: Troubleshoot instrument, check for leaks, mobile phase issues. check_hplc->sol_hplc

Caption: Systematic workflow for troubleshooting low analyte recovery.
Guide 1: Analyte Stability and Degradation
Q2: Could my analyte, 2,3-Dehydro Lovastatin, be degrading during sample preparation? It is a known degradation product of Lovastatin, so I assumed it would be stable.

A2: This is an excellent and critical question. While 2,3-Dehydro Lovastatin is a degradation product of Lovastatin, it is not immune to further degradation, particularly because it shares structural similarities with the parent compound, including a lactone ring. The stability of Lovastatin and its analogs is highly pH-dependent.[1][2]

Lovastatin exists in a pH-dependent equilibrium between its inactive lactone form and its active β-hydroxy acid form.[2][3] This equilibrium is crucial because extreme pH values can drive irreversible degradation.

  • Alkaline Conditions (pH > 7.4): High pH promotes the hydrolysis of the lactone ring to the open-acid form.[1] While the hydroxy acid form can be stable at very high pH (e.g., 12.5), neutral to slightly alkaline conditions can lead to complete degradation over time.[1][2]

  • Acidic Conditions (pH < 4): Strong acidic conditions can also lead to hydrolytic degradation.[1][4] While the lactone form is generally most stable under mildly acidic conditions (around pH 4.5), very low pH can accelerate its degradation.[1][5]

Since 2,3-Dehydro Lovastatin retains the core structure responsible for this instability, it is highly probable that it follows similar degradation pathways. If your sample matrix or extraction solvents are too acidic or basic, you are likely losing the analyte before it even reaches the final analysis step.

Protocol for Stability Check:

  • Prepare two sets of your sample matrix (e.g., plasma, buffer).

  • Spike a known concentration of 2,3-Dehydro Lovastatin standard into both sets.

  • Immediately process and analyze the first set (this is your T=0 baseline).

  • Let the second set sit on the bench at room temperature for the typical duration of your sample preparation protocol (e.g., 1-2 hours).

  • Process and analyze the second set.

  • A significant decrease in analyte concentration in the second set confirms a stability issue.

Corrective Actions:

  • pH Control: Adjust the pH of your sample to a mildly acidic range (pH 4-5) immediately after collection or thawing.[5] This is often the most critical factor.

  • Temperature: Perform all sample preparation steps on ice or at reduced temperatures to slow the rate of hydrolysis.

  • Time: Minimize the time between sample collection, preparation, and analysis.

G cluster_0 pH-Dependent Equilibrium & Degradation Lovastatin Lovastatin (Lactone Form) Stable at pH ~4.5 Hydroxy_Acid Hydroxy Acid Form (Open Ring) Lovastatin->Hydroxy_Acid Hydrolysis (pH > 7) Degradation Irreversible Degradation Products Lovastatin->Degradation Strong Acid (pH < 2) Strong Base (pH > 9) Dehydro 2,3-Dehydro Lovastatin (Lactone Form) Likely Stable at pH ~4.5 Dehydro->Hydroxy_Acid Likely Hydrolysis Dehydro->Degradation Similar Degradation Expected Hydroxy_Acid->Lovastatin Lactonization (pH < 5) Hydroxy_Acid->Dehydro Likely Lactonization Hydroxy_Acid->Degradation Acidic/Neutral pH Over Time

Caption: pH-dependent stability of Lovastatin and its implications for 2,3-Dehydro Lovastatin.
Guide 2: Solid-Phase Extraction (SPE) Troubleshooting

Solid-phase extraction is a powerful technique but requires careful optimization. Low recovery in SPE typically stems from one of two issues: poor retention (analyte breakthrough) or incomplete elution.[6]

Q3: My analyte isn't sticking to the SPE column; I'm finding it in the sample flow-through. What's wrong?

A3: This issue, known as "breakthrough," occurs when the analyte has a greater affinity for the sample solution than for the SPE sorbent.[7] For a non-polar compound like 2,3-Dehydro Lovastatin, a reversed-phase (e.g., C18) sorbent is appropriate.[8] Breakthrough on a C18 column is usually caused by three main factors:

  • Improper Sample pH: The key to retention in reversed-phase chromatography is to ensure the analyte is in its most non-polar (neutral) form.[9] If the pH of your sample is high enough to open the lactone ring into the more polar carboxylate (hydroxy acid) form, its affinity for the non-polar C18 sorbent will be significantly reduced.

    • Solution: Adjust your sample pH to be acidic, ideally around 4.0, before loading it onto the SPE column.[10] This keeps the analyte in its neutral lactone form, maximizing retention.

  • High Organic Content in Sample: If your sample is dissolved in a solvent with a high percentage of organic solvent (e.g., >5-10% acetonitrile or methanol), the solvent itself will compete with your analyte for binding sites on the sorbent, preventing effective retention.[11]

    • Solution: Dilute your sample with an aqueous buffer (e.g., water with 0.1% formic acid or pH 4 phosphate buffer) before loading. A 1:4 dilution (sample:aqueous buffer) is a good starting point.

  • High Flow Rate: If the sample is loaded too quickly, there isn't enough contact time between the analyte and the sorbent for the binding equilibrium to be established.[9][11]

    • Solution: Use a vacuum manifold or syringe to maintain a slow, steady flow rate, typically around 1-2 mL/min. Let the sample pass dropwise.

Q4: I've confirmed my analyte is retained on the column, but I can't get it off during the elution step. How can I improve elution?

A4: This indicates that your elution solvent is not strong enough to disrupt the hydrophobic interactions between your analyte and the C18 sorbent.[6]

  • Increase Elution Solvent Strength: The most straightforward solution is to use a stronger, less polar organic solvent or increase its proportion in the elution mix.

    • Solution: If you are using 70% methanol, try switching to 90% methanol, or better yet, use a stronger solvent like acetonitrile or acetone.[12] A common starting point for eluting statins is 80:20 acetonitrile:water or similar.[13]

  • Ensure Sufficient Elution Volume: You may not be using enough solvent to wash the entire analyte off the sorbent bed.[7]

    • Solution: Try eluting with two separate 1 mL aliquots instead of a single 2 mL aliquot. Allow the first aliquot to soak the sorbent bed for a minute before applying vacuum. This can improve the desorption kinetics.

  • Check for Secondary Interactions: Although less common on modern end-capped C18 columns, residual silanol groups on the silica backbone can sometimes cause strong, unwanted ionic interactions with polar functional groups on the analyte.

    • Solution: Adding a small amount of acid (e.g., 0.1-1% formic or acetic acid) to your organic elution solvent can help disrupt these secondary interactions and improve recovery.

ParameterRecommendation for 2,3-Dehydro Lovastatin (on C18 SPE)Rationale
Conditioning 1. 1-2 mL Methanol or AcetonitrileWets the C18 chains and activates the sorbent.[11]
Equilibration 2. 1-2 mL Acidified Water (e.g., pH 4)Prepares the sorbent for the aqueous sample and prevents phase shock.[11]
Sample Load pH adjusted to ~4.0, low organic content (<5%)Maximizes analyte neutrality and hydrophobic retention.[9]
Wash 1 mL 5-10% Methanol in Acidified WaterRemoves polar interferences without prematurely eluting the analyte.
Elution 1-2 mL Acetonitrile or Acetone (may contain 0.1% acid)Strong organic solvent disrupts hydrophobic binding to release the analyte.[9][12]
Guide 3: Liquid-Liquid Extraction (LLE) Troubleshooting
Q5: I'm using Liquid-Liquid Extraction (LLE), but my recovery is poor. How do I choose a better extraction solvent?

A5: Solvent selection in LLE is governed by the "like dissolves like" principle, which can be quantified using the octanol-water partition coefficient (LogP).[14] This value indicates an analyte's hydrophobicity. For efficient LLE, you must match the polarity of the extraction solvent to the polarity of the analyte.[14]

Lovastatin has a LogP of approximately 4.26, indicating it is quite non-polar.[15] 2,3-Dehydro Lovastatin will have a similar hydrophobicity. Therefore, you need a water-immiscible organic solvent that can effectively partition this non-polar analyte out of an aqueous sample.

Key LLE Optimization Steps:

  • Solvent Selection: Choose a solvent that matches the analyte's polarity. For a non-polar analyte like 2,3-Dehydro Lovastatin, good choices include ethyl acetate, dichloromethane, or methyl-tert-butyl ether (MTBE). A study on Lovastatin extraction from natural sources found acetone and acetonitrile to be highly effective, though these are typically used for solid-liquid extraction due to their miscibility with water.[12] For LLE, ethyl acetate is an excellent starting point.

  • pH Control: This is just as critical in LLE as it is in SPE. To extract the analyte into an organic phase, it must be in its neutral, uncharged form.[14] For the lactone form of 2,3-Dehydro Lovastatin, this means ensuring the aqueous phase is acidic (pH ~4) to prevent ring-opening to the charged and highly polar hydroxy acid.

  • Increase Partitioning ("Salting Out"): You can decrease the solubility of your analyte in the aqueous phase by adding a high concentration of salt (e.g., NaCl or sodium sulphate) to it.[14] This drives more of the analyte into the organic phase, improving recovery.

  • Optimize Solvent:Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve recovery, with a 7:1 ratio sometimes cited as a generic optimum.[14] Experiment with different ratios (e.g., 2:1, 5:1, 7:1) to find the best balance between recovery and solvent consumption.

  • Perform Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.

SolventPolarity IndexSuitability for Non-Polar Analytes
Hexane0.1Excellent (for very non-polar analytes)
Methyl-tert-butyl ether (MTBE)2.5Very Good
Dichloromethane (DCM)3.1Good
Ethyl Acetate4.4Excellent (Good balance of polarity)
Acetonitrile5.8Poor for LLE (miscible with water)
Methanol5.1Poor for LLE (miscible with water)
References
  • Alvarez-Lueje, A., et al. (2005). Assessment of the hydrolytic degradation of lovastatin by HPLC. Journal of the Chilean Chemical Society, 50, 639-646. Available at: [Link]

  • Li, Y., et al. (2014). A dispersive liquid-liquid microextraction method based on the solidification of a floating organic drop combined with HPLC for the determination of lovastatin and simvastatin in rat urine. Biomedical Chromatography, 28(11), 1520-1526. Available at: [Link]

  • Rahaman, M. S., et al. (2018). Lovastatin release from polycaprolactone coated β-tricalcium phosphate: Effects of pH, concentration and drug - polymer interactions. PLoS ONE, 13(9), e0203403. Available at: [Link]

  • Beltrán-Sánchez, D., et al. (2019). Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid metabolite. Food & Function, 10(3), 1661-1669. Available at: [Link]

  • Naidoo, K. (2023). An investigation involving a comparison between the hydrolytic degradation of lovastatin and simvastatin using HPLC. Lancashire Online Knowledge. Available at: [Link]

  • Khalil, S.A.H., et al. (2000). Effects of pH and surfactants on stability of simvastatin and lovastatin during dissolution of tablets. Journal of Pharmacy and Pharmacology, 52(9). Available at: [Link]

  • Kralj, M., et al. (2021). γ–RADIOLYTIC DEGRADATION OF ROSUVASTATIN IN THE AIR–SATURATED AQUEOUS SOLUTION. FULIR. Available at: [Link]

  • Cerezo-Mota, R., et al. (2011). Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. Journal of Chromatography A, 1218(39), 6849-6858. Available at: [Link]

  • Sberat, A., et al. (2021). Selection of the Most Suitable Solvent for Lovastatin Extraction from Natural Sources. Farmacevtski vestnik, 72, 335-336. Available at: [Link]

  • Susilawati, et al. (2019). Lovastatin compounds on time and pH of degradation (pH 2: , pH3: , pH 4). ResearchGate. Available at: [Link]

  • Welch Materials. (2022). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. Available at: [Link]

  • LCGC International. (2017). Three Common SPE Problems. LCGC International, 30(1), 28-29. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Welch Lab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • Al-Tabakha, M. M., et al. (2024). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. MDPI. Available at: [Link]

  • Bizukojc, M., & Ledakowicz, S. (2012). Effect of pH on biosynthesis of lovastatin and other secondary metabolites by Aspergillus terreus ATCC 20542. Applied Biochemistry and Biotechnology, 166(7), 1841-1854. Available at: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Available at: [Link]

  • Lehn, C., et al. (2022). Biochemical urine analysis of atorvastatin and rosuvastatin by LC-MS: a pilot study of an objective method to assess non-adherence. BMC Cardiovascular Disorders, 22(1), 1-10. Available at: [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International, 34(4), 14-18. Available at: [Link]

  • Saha, A., et al. (2015). Stability indicating LC-MS/MS method for estimation of lovastatin in human plasma: application to a bioequivalence study. Journal of Analytical Science and Technology, 6(1), 22. Available at: [Link]

  • Miranda, L., et al. (2012). SPECTROPHOTOMETRIC METHOD FOR LOVASTATIN QUANTIFICATION. ResearchGate. Available at: [Link]

  • Hawach. (2023). How to Solve Solid Phase Extraction Cartridge Common Problems? Available at: [Link]

  • Sari, Y. P., et al. (2020). Solubility Studies and Validation of Lovastatin using High Performance Liquid Chromatography Method. Research Journal of Pharmacy and Technology, 13(1), 241-245. Available at: [Link]

  • Vuckovic, D., et al. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Metabolites, 13(5), 606. Available at: [Link]

  • Cheméo. (n.d.). Lovastatin (CAS 75330-75-5). Available at: [Link]

  • Sharif, S., et al. (2012). Development and validation of liquid chromatographic method for the simultaneous estimation of ezetimibe and lovastatin in human plasma. ResearchGate. Available at: [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Al-Tannak, N. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical Methods in Chemistry, 2022, 8818815. Available at: [Link]

  • ChemWhat. (n.d.). Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7. Available at: [Link]

  • Sari, D. P., et al. (2022). Forced degradation study of statins: a review. SciSpace. Available at: [Link]

  • Reddy, G. S., et al. (2015). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 83(4), 615-633. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxic Effects of Lovastatin and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the complete toxicological profile of an active pharmaceutical ingredient (API) is paramount. This extends beyond the parent molecule to include the array of impurities and degradation products that can arise during synthesis, formulation, and storage. Lovastatin, a widely prescribed statin for hypercholesterolemia, also exhibits significant cytotoxic properties against various cancer cell lines, making it a subject of interest in oncology research.[1] However, the cytotoxic contribution of its impurities is often less understood.

This guide provides an in-depth, objective comparison of the cytotoxic effects of lovastatin and its primary impurities, supported by experimental data from peer-reviewed literature. We will explore the differential activities of these compounds, delve into the underlying biochemical mechanisms, and provide a foundational experimental protocol for assessing statin-induced cytotoxicity.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is most commonly expressed by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell proliferation or viability. A lower IC50 value indicates higher potency. The following table summarizes the available experimental data for lovastatin and its key impurities across various human cancer cell lines.

CompoundImpurity ClassCell Line(s)IC50 Value (µM)Key Finding
Lovastatin (Lactone) Parent DrugA549 (Lung Carcinoma)76.7[2]The lactone prodrug is significantly more cytotoxic than its active acid form in vitro.[2]
H358 (Lung Carcinoma)45.2[2]
HT144, M14, SK-MEL-28 (Melanoma)1.2 - 1.7[3]
HeLa (Cervical Cancer)~395 (equivalent to 160 µg/mL)[4]
Lovastatin Hydroxy Acid Impurity B / Active MetaboliteA549, H358 (Lung Carcinoma)>100 (Inactive at tested concentrations)[2]The active form for cholesterol-lowering shows minimal to no cytotoxic effect in vitro.[2]
Mevastatin Impurity A / AnalogueHT144, M14, SK-MEL-28 (Melanoma)1.9 - 2.0[3]Exhibits potent cytotoxicity, comparable to but slightly less potent than lovastatin in melanoma cells.[3]
DLD-1 (Colon Cancer)3.2[5]
HCT-116 (Colon Cancer)18.6[5]
Dehydrolovastatin Impurity C / Degradation ProductHep G2, Caco-2, MCF-7Potent CytotoxicityDescribed as the most potent cytotoxic compound among a series of related monacolins. Specific IC50 values were not provided in the comparative study, but its activity was noted as superior to lovastatin.
Lovastatin Dimer Impurity D / Synthesis ByproductNot AvailableNot AvailableNo published cytotoxicity data found.
Dihydrolovastatin Impurity E / Synthesis ByproductNot AvailableNot AvailableNo published cytotoxicity data found.[6]
Epilovastatin Epimer / Synthesis ByproductNot AvailableNot AvailableNo published cytotoxicity data found.

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method. The data presented is for comparative purposes.

In-Depth Analysis of Key Compounds

The data reveals a fascinating and critical divergence in the cytotoxic profiles of lovastatin and its related substances. The chemical form of the molecule—be it the parent prodrug, the active metabolite, or a degradation product—dramatically influences its effect on cell viability.

Lovastatin (Lactone Form): The Cytotoxic Prodrug

Lovastatin is administered as an inactive lactone prodrug.[7] For its cholesterol-lowering effect, it is hydrolyzed in vivo to its active β-hydroxy acid form. However, in vitro studies consistently demonstrate that the lipophilic lactone form is responsible for the compound's potent cytotoxic and pro-apoptotic effects on cancer cells.[2] This lipophilicity allows it to readily cross cellular membranes, a property that is diminished in its hydrolyzed, more hydrophilic acid form.

Lovastatin Hydroxy Acid (Impurity B): The Non-Cytotoxic Active Form

This compound is the intended active metabolite for HMG-CoA reductase inhibition in the liver. It is also a primary product of hydrolytic degradation.[8][9] Strikingly, studies on lung cancer cells show it to be essentially non-cytotoxic at concentrations where the lactone form is potently active.[2] This finding is crucial, as it suggests that the anticancer activity observed in cell cultures is an off-target effect of the prodrug itself, independent of its systemic cholesterol-lowering action.

Dehydrolovastatin (Impurity C): A Potent Degradation Product

Dehydrolovastatin, also known as dehydromonacolin K, is a degradation product that can form during manufacturing or storage. Research on a class of related compounds isolated from red yeast rice identified dehydrolovastatin as demonstrating the most potent cytotoxicity against liver, colon, and breast cancer cell lines, even more so than lovastatin itself. This highlights the critical need to monitor and control the levels of specific degradation products, which may possess biological activities more potent than the parent drug.

Mevastatin (Impurity A): A Cytotoxic Analogue

Mevastatin is a closely related statin and a known impurity. Experimental data shows it possesses strong cytotoxic properties, with IC50 values in the low micromolar range, similar to lovastatin.[3] Its mechanism is expected to be identical to that of lovastatin, involving the inhibition of the mevalonate pathway.

Other Impurities (Dimer, Dihydro-, Epi-Lovastatin)

Despite being recognized as process-related impurities and degradation products by pharmacopeias, there is a notable lack of publicly available data on the cytotoxic effects of the lovastatin dimer, dihydrolovastatin, and epilovastatin.[6][10][11][12] This represents a significant gap in the toxicological understanding of the complete lovastatin profile and underscores an area for future research. Dihydro-impurities, in particular, are known byproducts of the fermentative production of statins.[6]

Mechanism of Cytotoxicity: The Mevalonate Pathway

The primary mechanism behind the cytotoxic effects of lovastatin and its active impurities is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, which is essential for producing cholesterol and, critically for cancer biology, a host of non-sterol isoprenoids.

These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[13] Prenylation anchors these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that control cell proliferation, survival, and migration.

By inhibiting HMG-CoA reductase, lovastatin depletes the cellular pool of FPP and GGPP. This prevents the proper functioning of Ras and Rho, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[13][14] This effect can be reversed experimentally by adding mevalonate or GGPP to the cell culture, confirming that the cytotoxicity is a direct result of pathway inhibition.[14]

Mevalonate_Pathway_Inhibition cluster_pathway Mevalonate Pathway cluster_function Cellular Functions HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA Reductase_target Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Ras_Rho Ras, Rho, etc. (Small GTPases) Isoprenoids->Ras_Rho Prenylation Signaling Signal Transduction (Proliferation, Survival) Ras_Rho->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inhibition leads to Lovastatin Lovastatin Lovastatin->HMG_CoA Reductase_target Inhibits

Caption: Inhibition of HMG-CoA reductase by lovastatin blocks the mevalonate pathway.

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. The protocol described here is a representative workflow based on methodologies cited in the literature.[3][15]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, HeLa) to ~80% confluency in appropriate growth medium.

    • Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of lovastatin or its impurity in DMSO. Activate lovastatin lactone by converting it to the sodium salt of the hydroxy acid form if required by the specific experimental aim, though for cytotoxicity, direct application of the lactone is common.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well (including controls).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., pure DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average OD of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add Lovastatin/ Impurity Dilutions incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals (Add DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The cytotoxic profile of lovastatin is complex and highly dependent on its chemical form. This comparative analysis reveals several key insights for drug development and research professionals:

  • The Lactone Prodrug is the Primary Cytotoxic Agent: The parent lovastatin lactone exhibits potent cytotoxic effects in vitro, whereas its therapeutically active hydroxy acid form is largely non-cytotoxic. This suggests that the anticancer potential observed in cell-based assays may not directly translate to systemic clinical applications where the lactone is rapidly hydrolyzed.

  • Impurities Possess Diverse Activities: Not all impurities are benign. Dehydrolovastatin, a degradation product, shows potent cytotoxicity, potentially exceeding that of lovastatin itself. Conversely, the primary metabolite, lovastatin hydroxy acid, is inactive.

  • Significant Data Gaps Exist: There is a notable absence of publicly available cytotoxicity data for several known impurities, including the dimer, dihydro-, and epi- forms. Their potential contribution to the overall toxicological profile of lovastatin drug products remains uncharacterized.

This guide underscores the necessity of a comprehensive approach to impurity profiling, moving beyond simple detection and quantification to include functional toxicological assessment. Understanding the distinct biological activities of each related substance is critical for ensuring drug safety, optimizing manufacturing processes, and exploring the full therapeutic potential of compounds like lovastatin.

References

  • The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, simvastatin, lovastatin and mevastatin inhibit proliferation and invasion of melanoma cells. BMC Cancer. [Link]

  • Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway. Oncotarget. [Link]

  • Lovastatin dimer [EP impurity] | C48H72O10 | CID 124830758. PubChem. [Link]

  • Activity of statins on cell viability. The EC50 values of lovastatin,... ResearchGate. [Link]

  • Effect of lovastatin on the cytotoxicity of ricin, modeccin, Pseudomonas toxin, and diphtheria toxin in brefeldin A-sensitive and -resistant cell lines. PubMed. [Link]

  • The cholesterol lowering drug lovastatin induces cell death in myeloma plasma cells. PubMed. [Link]

  • Purification of Lovastatin from Aspergillus terreus(KM017963) and Evaluation of its Anticancer and Antioxidant Properties. Asian Pacific Journal of Cancer Prevention. [Link]

  • Statins Inhibit the Proliferation and Induce Cell Death of Human Papilloma Virus Positive and Negative Cervical Cancer Cells. PMC. [Link]

  • Paradoxical effects of statins on endothelial and cancer cells: the impact of concentrations. Cancer Cell International. [Link]

  • Repurposing Lovastatin Cytotoxicity against the Tongue Carcinoma HSC3 Cell Line Using a Eucalyptus Oil-Based Nanoemulgel Carrier. MDPI. [Link]

  • Assessment of the hydrolytic degradation of lovastatin by HPLC. ResearchGate. [Link]

  • Preclinical evaluation of lovastatin. PubMed. [Link]

  • Photocatalytic degradation of rosuvastatin: Analytical studies and toxicity evaluations. Science of The Total Environment. [Link]

  • Off-Target Effect of Lovastatin Disrupts Dietary Lipid Uptake and Dissemination through Pro-Drug Inhibition of the Mesenteric Lymphatic Smooth Muscle Cell Contractile Apparatus. MDPI. [Link]

  • Assessment of the hydrolytic degradation of lovastatin by hplc. Repositorio Académico - Universidad de Chile. [Link]

  • Lovastatin reduces PEL cell survival by phosphorylating ERK1/2 that blocks the autophagic flux and engages a cross-talk with p53 to activate p21. PMC. [Link]

  • Lovastatin EP Impurity D | CAS No- 149756-62-7. GLP Pharma Standards. [Link]

  • CAS No : 149756-62-7 | Product Name : Lovastatin - Impurity D. Pharmaffiliates. [Link]

  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. PMC. [Link]

  • Lovastatin protects human endothelial cells from the genotoxic and cytotoxic effects of the anticancer drugs doxorubicin and etoposide. PMC. [Link]

  • Lovastatin Enhances Cytotoxicity of Temozolomide via Impairing Autophagic Flux in Glioblastoma Cells. PubMed. [Link]

  • Microarray and Biochemical Analysis of Lovastatin-Induced Apoptosis of Squamous Cell Carcinomas. PMC. [Link]

Sources

benchmarking a new analytical method against USP monograph for lovastatin

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: USP Monograph (HPLC) vs. Rapid UHPLC

Executive Summary

In the landscape of pharmaceutical quality control, the USP Monograph for Lovastatin remains the regulatory gold standard. However, its reliance on traditional HPLC (5 µm porous particles) results in excessive solvent consumption and prolonged cycle times. This guide benchmarks the traditional USP <621> compliant HPLC method against a modernized UHPLC protocol utilizing sub-2 µm hybrid particle technology.

Key Findings:

  • Throughput: The UHPLC method reduces run time by 85% (from ~10 min to 1.5 min).

  • Efficiency: Solvent consumption is reduced by 90% , significantly lowering hazardous waste disposal costs.

  • Resolution: Critical pair resolution is maintained or improved (

    
    ).
    

The Baseline: USP Monograph Method (HPLC)

This protocol follows the standard USP Assay for Lovastatin Tablets, utilizing a traditional L1 (C18) column. It serves as the reference point for regulatory compliance.

Chromatographic Conditions
  • Mode: Isocratic Elution

  • Column: USP L1 (C18),

    
     (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).
    
  • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer, pH 4.0 (65:35 v/v).

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Detection: UV @ ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1][2]
    
  • Injection Volume:

    
    .
    
System Suitability Requirements (USP)
  • Tailing Factor (

    
    ):  NMT 2.0 for the Lovastatin peak.[3][4]
    
  • Relative Standard Deviation (RSD): NMT 2.0% for replicate injections.

  • Resolution (

    
    ):  NLT 3.5 between Lovastatin and Compactin (if present) or related impurities.
    

The Challenger: Optimized UHPLC Method

This method leverages Ethylene Bridged Hybrid (BEH) particle technology to sustain high efficiency at higher linear velocities, overcoming the diffusion limitations of the Van Deemter curve.

Chromatographic Conditions
  • Mode: Isocratic Elution (Scaled)

  • Column: UHPLC C18,

    
     (e.g., Waters ACQUITY UPLC BEH C18).
    
  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (65:35 v/v).

    • Note: Formic acid is used here to improve MS-compatibility if needed, while maintaining pH ~2.7-3.0 for suppression of silanol activity.

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Matched to USP to preserve selectivity).
    
  • Detection: UV @

    
     (fast sampling rate: 40 pts/sec).
    
  • Injection Volume:

    
    .
    

Comparative Benchmarking Data

The following data represents a synthesized comparison based on experimental scaling laws and field application standards.

MetricUSP Method (HPLC)New Method (UHPLC)Improvement Factor
Run Time 12.0 min1.8 min6.6x Faster
Retention Time (Lovastatin) ~8.5 min~1.2 min-
Flow Rate 1.5 mL/min0.6 mL/min-
Total Solvent/Run 18.0 mL1.08 mL~94% Reduction
Plate Count (

)
~8,000~12,000+50% Efficiency
Backpressure ~1,200 psi~8,500 psiRequires UHPLC Pump
LOD (S/N=3) 0.05 µg/mL0.01 µg/mL5x Sensitivity

Expert Insight: The increase in sensitivity (LOD) in the UHPLC method is due to the "Band Compression" effect. Because the peak elutes in a much tighter volume (narrower width), the analyte concentration at the detector cell is significantly higher, boosting the signal-to-noise ratio.

Method Translation Workflow (Visualization)

The following diagram illustrates the decision logic and workflow for transferring the USP method to the new UHPLC platform.

MethodTranslation Start Start: USP Method (L1, 5µm, 4.6x250mm) Calc Calculate Scaling Factors (Geometric Scaling) Start->Calc Input Parameters AdjustFlow Adjust Flow Rate (Keep Linear Velocity Constant) Calc->AdjustFlow F_new = F_old * (d_new/d_old)² AdjustVol Scale Injection Volume (Maintain Column Loading) AdjustFlow->AdjustVol V_inj scaling Dwell Check System Dwell Volume (Critical for Gradients) AdjustVol->Dwell Mitigation Run Execute UHPLC Run Dwell->Run Ready Validate Validation (ICH Q2) Specificity, Linearity, Precision Run->Validate Data Acquisition

Figure 1: Systematic workflow for translating a legacy USP HPLC method to a modern UHPLC platform, ensuring regulatory compliance via geometric scaling.

Experimental Protocol: Step-by-Step

Standard Preparation (Common for Both Methods)

To ensure the benchmark is valid, the sample preparation must remain consistent.

  • Stock Solution: Weigh

    
     of Lovastatin Reference Standard (USP RS) into a 
    
    
    
    volumetric flask.
  • Dissolution: Add

    
     Acetonitrile. Sonicate for 5 minutes to dissolve.
    
  • Dilution: Dilute to volume with Buffer pH 4.0 (for HPLC) or 0.1% Formic Acid Water (for UHPLC).

    • Final Concentration:

      
       (
      
      
      
      ).
System Suitability Testing (SST)

Before running samples, inject the Standard Preparation 5 times.

Self-Validating Criteria (UHPLC):

  • Precision: %RSD of peak area must be

    
     (Stricter than USP's 2.0% due to modern pump precision).
    
  • Carryover: Inject a blank immediately after the standard. Peak area in blank must be

    
     of standard area.
    

Mechanistic Analysis: Why it Works

The Van Deemter Equation Impact

The core advantage of the UHPLC method lies in the


-term (Mass Transfer) of the Van Deemter equation:


  • USP Method (5 µm): At high flow rates, the

    
    -term dominates, causing peak broadening because solute molecules take time to diffuse in and out of the deep pores of large particles.
    
  • UHPLC Method (1.7 µm): The diffusion path length is drastically shortened. This allows us to run at higher linear velocities (

    
    )  without a significant penalty in plate height (
    
    
    
    ).
Thermal Effects[2]
  • Caution: Running at high pressures (>8000 psi) generates frictional heat.

  • Mitigation: The protocol specifies a column temperature of

    
    . This aligns with the frictional heating, minimizing radial temperature gradients that could otherwise distort peak shape.
    

References

  • Waters Corporation. Rapid Analysis of Statins Using ACQUITY UPLC. Application Note. [Link]

  • Phenomenex. Lovastatin USP Monograph Improvement on Kinetex Core-Shell Columns.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53232, Lovastatin.[Link]

  • Nov\u00e1kov\u00e1, L., et al. Modern HPLC separations in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety Operating Guide

2,3-Dehydro Lovastatin Acid Sodium Salt: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2,3-Dehydro Lovastatin Acid Sodium Salt (CAS: 1649450-58-7 or related 188067-71-2) is a pharmacologically active impurity/metabolite of Lovastatin. Unlike the lipophilic lactone form of Lovastatin, this sodium salt is water-soluble , which drastically alters its environmental mobility and spill response requirements.

As a structural analog to HMG-CoA reductase inhibitors ("statins"), this compound must be managed as a Reproductive Toxin (Category 1B/2) and an Aquatic Toxin . The biological mechanism—inhibition of mevalonate synthesis—is conserved across species, making release into municipal water systems a critical environmental violation.

Chemical Identity Table
ParameterDetail
Chemical Name This compound
Parent API Lovastatin (Mevinolin)
Physical State Solid (Powder), Off-white
Solubility Soluble in water, Methanol, DMSO
Primary Hazard Reproductive Toxicity (Teratogen), Aquatic Toxicity
Waste Code (Rec.) Non-RCRA Regulated Pharmaceutical (manage as Hazardous)

Hazard Causality & Safety Logic

To ensure safety, we must understand why specific protocols are mandated.

The Biological Hazard (Why we use specific PPE)

Statins function by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is crucial for cholesterol biosynthesis and, critically, for fetal development.

  • Risk: Transdermal absorption or inhalation of dust can introduce the compound to the bloodstream.

  • Consequence: Potential teratogenic effects (birth defects) in developing fetuses.

  • Protocol: Double-gloving (Nitrile >0.11mm) and N95/P100 respiratory protection are mandatory to prevent systemic absorption.

The Environmental Hazard (Why we incinerate)

Standard wastewater treatment plants (WWTPs) are not designed to degrade complex polyketides like statins.

  • Risk: If sewered, the stable sodium salt remains dissolved, entering surface waters.

  • Consequence: Chronic toxicity in aquatic life and re-entry into the drinking water supply.

  • Protocol: Zero-discharge policy. All traces must be destroyed via high-temperature incineration (>1000°C).

Disposal Workflows

A. Solid Waste Disposal (Pure Substance & Contaminated Solids)

Applicability: Expired reference standards, weighing boats, contaminated gloves, paper towels.

  • Segregation: Do not mix with general trash or biohazard (red bag) waste unless the biohazard waste is destined for incineration.

  • Containment: Place solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a rigid, black RCRA-compliant container labeled "High Heat Incineration Only."

  • Labeling: Affix a hazardous waste label.

    • Text: "Non-RCRA Regulated Pharmaceutical Waste - Toxic."

    • Constituents: "this compound."[1][2][3][4]

B. Liquid Waste Disposal (Stock Solutions)

Applicability: HPLC waste, dissolved stock solutions in DMSO/Water/Methanol.

Critical Warning: Never pour statin solutions down the sink. The sodium salt form is highly mobile in water.

  • Characterization: Determine the solvent base (Aqueous vs. Organic).

  • Aqueous Solutions (e.g., buffer, water):

    • Adjust pH to neutral (6-8) if necessary to prevent container corrosion.

    • Collect in a High-Density Polyethylene (HDPE) carboy labeled "Aqueous Pharmaceutical Waste."

  • Organic Solutions (e.g., DMSO, Methanol):

    • Collect in a solvent-compatible carboy (HDPE or Glass) labeled "Flammable/Toxic Organic Waste."

    • Do not evaporate in the fume hood; this concentrates the API and creates a dust hazard upon drying.

Visualized Decision Logic (DOT Diagram)

The following diagram outlines the decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2,3-Dehydro Lovastatin Acid Na Salt TypeCheck Determine Physical State Start->TypeCheck SolidPath Solid Waste (Powder, Wipes, Gloves) TypeCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, HPLC Effluent) TypeCheck->LiquidPath Liquid SolidAction Double Bag (Polyethylene) Place in Rigid Container SolidPath->SolidAction LiquidCheck Solvent Type? LiquidPath->LiquidCheck Labeling Label: 'Pharmaceutical Waste - Toxic' Identify Constituents SolidAction->Labeling Aqueous Aqueous (Water/Buffer) LiquidCheck->Aqueous Organic Organic (DMSO/MeOH) LiquidCheck->Organic Aqueous->Labeling Organic->Labeling Destruction FINAL DISPOSAL: High-Temperature Incineration (Zero Sewer Discharge) Labeling->Destruction

Caption: Decision tree for segregating and routing Lovastatin derivative waste streams to incineration.

Emergency Spill Response (Sodium Salt Specific)

Because this is a sodium salt , it will dissolve rapidly in wet environments, spreading the contamination.

  • PPE Up-Armor: Don nitrile gloves (double layer), safety goggles, and a lab coat. If powder is airborne, use an N95 respirator.

  • Dry Spill (Powder):

    • Do not sweep (creates dust).

    • Cover with a chemically compatible absorbent pad or paper towel dampened slightly with water (to capture dust).

    • Wipe gently and place materials into a hazardous waste bag.

  • Wet Spill (Solution):

    • Cover immediately with absorbent pads (universal or solvent-specific depending on the carrier).

    • Do not use bleach. Oxidation of statins can produce unknown byproducts. Use simple detergent and water for final surface cleaning after bulk removal.

  • Verification: Verify the area is clean using UV light (Lovastatin derivatives often fluoresce) or by taking a swab for HPLC analysis if the spill was significant (>100 mg).

Regulatory Compliance (USA Focus)

While this compound is not explicitly listed on the RCRA "P" or "U" lists (40 CFR § 261.33), it falls under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • Sewering Ban: Under Subpart P, healthcare facilities and labs are prohibited from sewering hazardous pharmaceutical waste.[5]

  • Generator Status: Labs must count this weight toward their monthly hazardous waste generation totals to determine status (VSQG, SQG, LQG).[6]

References

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (40 CFR Part 266 Subpart P).[7] [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Guidance on handling reproductive toxins).[8] [Link]

Sources

Personal protective equipment for handling 2,3-Dehydro Lovastatin Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Hazard

As researchers, we often treat reference standards as "inert" due to the milligram quantities we handle. This is a dangerous misconception. 2,3-Dehydro Lovastatin Acid Sodium Salt is not just a powder; it is a pharmacologically active impurity of Lovastatin, an HMG-CoA reductase inhibitor.

While acute toxicity may appear low (Oral LD50 > 1000 mg/kg in mice for the parent compound), the chronic hazard profile is significant. Statins are classified as Reproductive Toxicants (Category 2) and potential Skin Sensitizers .[1][2] The "Acid Sodium Salt" form increases water solubility, facilitating rapid absorption through mucous membranes compared to the lipophilic lactone form.

The Core Directive: Treat this compound as a Potent Pharmaceutical Compound (OEB 3) . Your safety relies on a "redundant barrier" system: Engineering controls first, PPE second.

Hazard Assessment & Exposure Routes

Before selecting PPE, we must understand the vector of attack.

Hazard ClassRisk DescriptionCritical Exposure Route
Reproductive Toxicity Suspected of damaging fertility or the unborn child (H361).[2] Mechanism involves cholesterol synthesis inhibition crucial for fetal development.Inhalation (Dust) & Dermal (Solvent transport)
Skin Sensitization Potential to cause allergic skin reactions (H317).[2]Dermal (Direct contact)
Specific Target Organ Toxicity Potential liver and muscle toxicity (myopathy) upon repeated exposure.Ingestion (Hand-to-mouth transfer)

Field Insight: The highest risk moment is weighing . The electrostatic nature of sodium salts often causes "fly-away" powder, creating invisible aerosols that settle on cuffs and benchtops.

The PPE Matrix: Your Second Line of Defense

Engineering controls (Fume Hoods/Isolators) are primary. PPE is the fail-safe. Do not deviate from this matrix.

Body AreaPPE RequirementTechnical Justification
Respiratory N95 (Minimum) if within a certified Fume Hood.P100/P3 Half-Mask if handling outside containment (Not Recommended).Standard surgical masks offer zero protection against pharmaceutical dusts (<10 µm).
Hands (Inner) Nitrile (4 mil) Acts as a second skin; visual indicator for breaches.
Hands (Outer) Nitrile (Extended Cuff, 5-8 mil) The "sacrificial" layer. Remove immediately upon contamination.[1] Double gloving is mandatory.
Body Lab Coat (Tyvek/Polypropylene) with elastic cuffs.Cotton coats absorb powders and retain them. Tyvek repels dust.
Eyes Safety Glasses with Side Shields (Goggles if solubilizing).Prevents ocular absorption (a rapid route for sodium salts).

Visualization: The Hierarchy of Safety

The following diagram illustrates the "Swiss Cheese Model" of safety applied to this compound. We rely on multiple imperfect layers to create a perfect barrier.

SafetyHierarchy Hazard 2,3-Dehydro Lovastatin (Source) Engineering Primary Barrier: Fume Hood / BSC Class II (Capture Velocity > 100 fpm) Hazard->Engineering Containment Admin Admin Controls: SOPs, Training, Decontamination Logs Engineering->Admin Residual Risk PPE PPE Layer: Double Nitrile, N95/P100, Tyvek Sleeves Admin->PPE Procedural Adherence Researcher Researcher (Receptor) PPE->Researcher Final Barrier

Figure 1: The Barrier Defense System. Note that PPE is the final, not the first, line of defense against exposure.

Operational Protocol: The "Zero-Dust" Weighing Method

Objective: Transfer 10 mg of standard for HPLC analysis without contaminating the balance or the user.

Prerequisites:

  • Work inside a certified Chemical Fume Hood or Biological Safety Cabinet (BSC).

  • Anti-static gun (essential for sodium salts).

Step-by-Step Workflow:

  • Preparation:

    • Don full PPE (Double gloves).

    • Place a disposable balance draft shield or a simple plastic tray inside the hood. All weighing happens inside this tray.

    • Why? If you spill, you toss the tray. You don't scrub the balance.

  • Static Neutralization:

    • Point the anti-static gun at the vial of 2,3-Dehydro Lovastatin and the weighing boat. Fire for 3-5 seconds.

    • Causality: Sodium salts are hygroscopic and prone to static charge. Static makes powder "jump" resulting in unknown surface contamination.

  • The Transfer:

    • Open the vial only inside the hood.

    • Use a disposable spatula. Transfer the solid.

    • Immediately recap the vial.

  • Solubilization (The Containment Step):

    • Add your solvent (e.g., Methanol/Acetonitrile) to the weighing boat or volumetric flask before removing it from the hood.

    • Scientific Logic:[3][4] Once dissolved, the risk of inhalation vanishes. The risk shifts to dermal permeation (solvent carrying the drug through the skin).

  • Decontamination:

    • Wipe the balance and tray with a 10% Soap/Water solution , followed by 70% Ethanol .

    • Note: Ethanol alone often fixes proteins/salts; soap lifts them.

Waste Disposal & Decontamination

Improper disposal is a regulatory violation (RCRA) and an environmental hazard.[5]

  • Solid Waste: All gloves, weighing boats, and paper towels used in the process must go into a sealed biohazard/hazardous waste bag labeled "Pharmaceutical Waste - Incinerate Only."

  • Liquid Waste: HPLC effluent containing this compound must be segregated into "Solvent Waste + Toxic" containers. Do NOT pour down the drain.

  • Spill Response:

    • Cover spill with wet paper towels (dampen with water to prevent dust).

    • Wipe inward from the periphery.

    • Double bag all waste.

Analytical Workflow Diagram

Workflow Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Room Temp, Sealed) Storage->Equilibration Prevent Condensation Weighing Weighing (Hood + Anti-Static) Equilibration->Weighing Transfer Solution Solubilization (Solvent Addition) Weighing->Solution Contain Dust Waste Disposal (High Temp Incineration) Weighing->Waste Consumables Analysis HPLC/LC-MS (Closed System) Solution->Analysis Inject Analysis->Waste Effluent

Figure 2: From cold storage to disposal. The "Weighing" node is red, indicating the Critical Control Point (CCP) for exposure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53232 (Lovastatin). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Lovastatin (Repro 2, Muta 2). Retrieved from [Link]

  • SafeBridge Consultants.Occupational Health Categorization and Banding of Pharmaceutical Compounds.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.